Orteronel

Catalog No.
S548883
CAS No.
566939-85-3
M.F
C18H17N3O2
M. Wt
307.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orteronel

CAS Number

566939-85-3

Product Name

Orteronel

IUPAC Name

6-[(7S)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

InChI

InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)/t18-/m0/s1

InChI Key

OZPFIJIOIVJZMN-SFHVURJKSA-N

SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O

solubility

Soluble in DMSO, not in water

Synonyms

6-((7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo(1,2-c)imidazol-7-yl)-N-methyl-2-naphthamide, orteronel, TAK-700

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O

Isomeric SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)[C@]3(CCN4C3=CN=C4)O

The exact mass of the compound Orteronel is 307.13208 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Orteronel TAK-700 discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Discovery Rationale

Orteronel is a naphthylmethylimidazole derivative with a conformationally rigid structure that contributes to its selectivity [1] [2].

  • Chemical Structure: The fused imidazole ring system acts as a ligand for the heme iron in CYP enzymes. Its low ClogP (measure of lipophilicity) and rigidity are credited for its specificity for 17,20-lyase over other cytochrome P450 enzymes [2].
  • Discovery Rationale: The compound was designed to more selectively inhibit 17,20-lyase activity, which is key for producing androgens (like DHEA), while sparing the 17α-hydroxylase activity of the same enzyme (CYP17A1), which is necessary for cortisol synthesis [2]. This selectivity was predicted to result in a better side-effect profile compared to less selective drugs.

Mechanism of Action and Pathway

This compound targets a critical step in androgen biosynthesis. The diagram below illustrates the steroidogenesis pathway and this compound's specific site of action.

G Pregnenolone Pregnenolone 17α-OH Pregnenolone 17α-OH Pregnenolone Pregnenolone->17α-OH Pregnenolone 17α-Hydroxylase (CYP17A1) Progesterone Progesterone 17α-OH Progesterone 17α-OH Progesterone Progesterone->17α-OH Progesterone 17α-Hydroxylase (CYP17A1) DHEA DHEA 17α-OH Pregnenolone->DHEA 17,20-Lyase (CYP17A1) Androstenedione Androstenedione 17α-OH Progesterone->Androstenedione 17,20-Lyase (CYP17A1) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone This compound\n(TAK-700) This compound (TAK-700) This compound\n(TAK-700)->17α-OH Pregnenolone  Potently Inhibits This compound\n(TAK-700)->17α-OH Progesterone  Potently Inhibits

This compound inhibits the 17,20-lyase step, potently blocking the production of DHEA and androstenedione, which are precursors to testosterone [2]. This action is distinct from abiraterone, which potently inhibits both the 17,20-lyase and 17α-hydroxylase activities of CYP17A1 [2].

Preclinical and Clinical Data

The journey of this compound from the lab to clinical trials generated key quantitative data, summarized below.

Study Phase Key Experimental Findings & Metrics Methodology & Protocol Overview
Preclinical Potency & Selectivity: IC₅₀ of 38 nM for human 17,20-lyase; >1000-fold selectivity over other CYPs (e.g., CYP3A4) [3]. In rat models, significant suppression of serum testosterone and reduction in weight of androgen-dependent organs [2]. In vitro enzyme assays to determine IC₅₀ values [3] [2]. Cell-based assays using human adrenal tumor cells to measure metabolites (DHEA, cortisol) [2]. In vivo animal studies in rats and monkeys with compound administration and subsequent measurement of serum hormone levels and organ weights [1] [2].
Clinical (Phase I/II) In mCRPC patients, 300 mg twice daily reduced median testosterone from 5.5 ng/dL to 0.6 ng/dL and DHEA to unquantifiable levels [2]. At doses ≥300 mg, 80% of patients achieved ≥50% PSA decline, and 27% had ≥90% PSA decline [2]. Most common adverse events: fatigue (65%), nausea (42%), constipation (38%) [2]. Trial Design: Phase I/II dose-escalation study in men with mCRPC [2]. This compound administered orally twice daily at 100, 200, 300, 400, and 600 mg doses, with some cohorts receiving additional prednisone [2]. Endpoint Measurement: PSA levels tracked over 3 months; serum testosterone and DHEA levels measured; safety and tolerability monitored [2].

Legacy and Research Significance

Although this compound itself was not successful, its development was a significant effort in the quest to improve hormonal therapy for prostate cancer.

  • Proof of Concept for Selective Inhibition: this compound demonstrated that highly selective 17,20-lyase inhibition was feasible and could effectively suppress androgen levels in patients [2]. This validated the target and approach.
  • A Stepping Stone in Drug Development: The knowledge gained from this compound's research and clinical trials contributes to the broader understanding of targeting androgen synthesis. This informs the development of future, more effective therapeutic agents for advanced prostate cancer [4] [5].

References

Comprehensive Technical Guide: CYP17A1 17,20-Lyase Mechanism and Therapeutic Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CYP17A1 and Its Role in Steroidogenesis

Cytochrome P450 17A1 (CYP17A1) is a dual-function monooxygenase essential for steroid hormone biosynthesis in humans. This enzyme serves as the critical branch point in steroidogenic pathways, directing precursor molecules toward glucocorticoids, mineralocorticoids, or sex steroids through its two distinct catalytic activities: 17α-hydroxylase and 17,20-lyase [1] [2]. The enzyme is expressed in the adrenal zona reticularis and fasciculata, testicular Leydig cells, and ovarian thecal cells, where it regulates the production of key steroid hormones [2] [3].

The 17,20-lyase activity of CYP17A1 is particularly crucial for initiating sex steroid synthesis. This function catalyzes the cleavage of the C17-C20 carbon bond in 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to form dehydroepiandrosterone (DHEA) and androstenedione respectively [1] [4]. These products serve as immediate precursors for testosterone and estrogen synthesis, positioning CYP17A1 as a fundamental regulator of sexual development, reproduction, and endocrine-related pathologies including prostate and breast cancers [1] [4].

Table 1: Fundamental Characteristics of Human CYP17A1

Characteristic Description
Gene Location Chromosome 10q24.3 [2] [3]
Protein Size 508 amino acids, 57.4 kDa [2]
Enzyme Commission EC 1.14.14.19 (17α-hydroxylase) [2]
Numbers EC 1.14.14.32 (17,20-lyase) [2]
Cellular Location Endoplasmic reticulum [4] [2]
Tissue Distribution Adrenal glands, gonads [2]
Redox Partners Cytochrome P450 reductase (POR), Cytochrome b5 (CYB5A) [1] [4]

Structural Basis for CYP17A1 Dual Catalytic Activities

Overall Protein Architecture

CYP17A1 exhibits the canonical cytochrome P450 fold characterized by 12 major α-helices (A-L) and multiple β-sheets that form the conserved structural core [1] [5]. The enzyme is embedded in the endoplasmic reticulum membrane via an N-terminal transmembrane helix and a hydrophobic patch on the distal surface of its catalytic domain [5]. Crystal structures of human CYP17A1 (typically with truncated transmembrane domains for crystallization) reveal a well-defined active site pocket that accommodates steroidal substrates and inhibitors [1] [5] [4].

The heme prosthetic group is positioned deep within the protein structure, with its iron atom coordinating to a cysteine residue (Cys442) in the conserved heme-binding motif [1]. This heme group serves as the central catalytic center where both hydroxylation and lyase reactions occur, with substrate positioning relative to the heme iron determining the reaction outcome [1] [5].

Active Site Composition and Substrate Recognition

The active site cavity of CYP17A1 contains both hydrophobic and polar residues that interact with steroidal substrates. Key residues including Val366, Asn202, and Phe114 form a substrate-binding pocket that orients steroid molecules for specific catalytic transformations [4] [6]. Structural analyses reveal that CYP17A1 binds steroidal inhibitors such as abiraterone and galeterone with the steroid nucleus positioned perpendicular to the heme group, oriented toward the F and G helices rather than the β1 sheet seen in some other steroidogenic P450s [2].

The V366M mutation at the catalytic center provides remarkable insight into the structural basis for the dual activities of CYP17A1. This mutation creates a "one-way valve" that permits pregnenolone binding and conversion to 17OH-pregnenolone but impairs the binding and subsequent conversion of 17OH-pregnenolone to DHEA [4] [6]. This selective impairment of lyase activity demonstrates how specific active site configurations can differentially affect the two catalytic functions of the enzyme.

Detailed Mechanism of 17,20-Lyase Activity

Reaction Sequence and Catalytic Intermediates

The 17,20-lyase reaction constitutes the second catalytic step performed by CYP17A1, following the 17α-hydroxylation of pregnenolone or progesterone. This reaction cleaves the C17-C20 bond of 17α-hydroxypregnenolone or 17α-hydroxyprogesterone to produce DHEA or androstenedione, respectively, along with acetic acid (C2 fragment) [1] [4].

The current evidence supports a two-step binding model where the product of the hydroxylation reaction (17OH-pregnenolone) exits the active site and re-enters in a different orientation for the lyase reaction [4] [6]. This model is supported by kinetic studies of the V366M mutant, which show that this mutation impairs 17OH-pregnenolone binding and conversion to DHEA while preserving the hydroxylation function [4] [6].

The precise catalytic mechanism for the lyase reaction is believed to involve the formation of a ferric peroxoanion intermediate, similar to the hydroxylation reaction, but with subsequent divergence in the reaction pathway [1]. The lyase reaction may proceed through a dioxygenase-like mechanism rather than the typical monooxygenase pathway, though the exact nature of the reaction intermediates remains under investigation [1].

Comparative Catalytic Efficiencies

Table 2: Catalytic Efficiency of CYP17A1 with Different Substrates

Substrate Reaction Product Catalytic Efficiency Key Influencing Factors
Pregnenolone 17α-hydroxylase 17OH-pregnenolone High [1] POR concentration, substrate availability
Progesterone 17α-hydroxylase 17OH-progesterone High [1] POR concentration, substrate availability
17OH-pregnenolone 17,20-lyase DHEA High [1] CYB5A, POR, phosphorylation
17OH-progesterone 17,20-lyase Androstenedione Relatively low [1] CYB5A, phosphorylation status

Regulation of 17,20-Lyase Activity

Redox Partner Interactions

The 17,20-lyase activity of CYP17A1 exhibits distinct electron requirements compared to its hydroxylase function. While both activities receive the first electron from cytochrome P450 oxidoreductase (POR), the lyase reaction shows greater dependence on cytochrome b5 (CYB5A) for the delivery of the second electron [1] [4] [2]. Cytochrome b5 acts as an allosteric facilitator that enhances the lyase reaction by improving the coupling efficiency between NADPH consumption and product formation, rather than directly donating electrons [1] [5].

The differential effects of redox partners provide a mechanism for tissue-specific regulation of androgen production. Tissues with higher cytochrome b5 expression, such as the adrenal zona reticularis and gonads, preferentially produce androgens due to enhanced 17,20-lyase activity, while tissues with lower b5 expression primarily produce glucocorticoids [1] [4].

Post-Translational Modifications

Phosphorylation of CYP17A1 represents a crucial regulatory mechanism for its lyase activity. The enzyme contains serine and threonine residues that are phosphorylated by cAMP-dependent protein kinase [2] [7]. This phosphorylation dramatically increases 17,20-lyase activity while having minimal effect on hydroxylase function [2]. Dephosphorylation virtually eliminates lyase activity, demonstrating the dynamic regulation of this function [2].

Recent research has identified that p38α mitogen-activated protein kinase (MAPK) also phosphorylates CYP17A1, selectively increasing 17,20-lyase activity and androgen biosynthesis [7]. This phosphorylation enhances the enzyme's affinity for its redox partner cytochrome b5, providing a molecular mechanism for the specificity of this regulation [7].

Hormonal and Signaling Pathway Regulation

The LH/hCG-mediated activation of the mTORC1 signaling cascade plays a significant role in regulating steroidogenic enzymes, including CYP17A1 [8]. LH/hCG stimulation increases the expression of downstream targets of mTORC1 and steroidogenic enzymes, effects that are blocked by the mTORC1 inhibitor rapamycin [8].

Additionally, protein kinase B (Akt) has been identified as involved in LH/hCG-induced regulation of Cyp17a1 expression and 17,20-lyase activity [7]. Akt blockade specifically inhibits the conversion of 17α-OH-progesterone to androgens without affecting the 17α-hydroxylation of progesterone, demonstrating the nuanced regulation of the dual activities [7].

G LHhCG LH/hCG Binding Gprotein G-protein Activation LHhCG->Gprotein PI3K PI3K Activation LHhCG->PI3K cAMP cAMP Production Gprotein->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB StAR StAR Expression PKA->StAR CYP17A1_exp CYP17A1 Expression CREB->CYP17A1_exp Cholesterol Cholesterol Transport StAR->Cholesterol Androgens Androgen Production Cholesterol->Androgens POR POR Expression POR->Androgens CYB5A CYB5A Expression CYB5A->Androgens CYP17A1_act CYP17A1 Activation (Phosphorylation) CYP17A1_exp->CYP17A1_act CYP17A1_act->Androgens Akt Akt Phosphorylation PI3K->Akt mTORC1 mTORC1 Activation Akt->mTORC1 mTORC1->POR mTORC1->CYB5A mTORC1->CYP17A1_exp

Regulatory Pathways Controlling CYP17A1 17,20-Lyase Activity

Experimental Approaches for Studying 17,20-Lyase Function

Kinetic Characterization Methods

Enzyme kinetics provide fundamental insights into CYP17A1 function and the effects of mutations or inhibitors. The following protocol outlines a standard approach for kinetic characterization of CYP17A1 17,20-lyase activity:

Protocol 1: Kinetic Analysis of 17,20-Lyase Activity Using Bacterially Expressed Proteins

  • Protein Expression: Express wild-type or mutant CYP17A1 in E. coli with N-terminal truncations to enhance solubility while retaining catalytic activity [4].

  • Enzyme Purification: Purify recombinant proteins using affinity chromatography (e.g., His-tag purification) followed by size exclusion chromatography [4].

  • Reconstitution System: Combine purified CYP17A1 with redox partners (POR and CYB5A) in phospholipid vesicles to mimic the native membrane environment [4].

  • Incubation Conditions:

    • Substrate: 17α-hydroxypregnenolone (0.5-50 μM)
    • Cofactors: NADPH (1 mM)
    • Buffer: Potassium phosphate (100 mM, pH 7.4)
    • Temperature: 37°C
    • Time: 10-60 minutes [4]
  • Product Quantification:

    • Extract reactions with organic solvents (e.g., ethyl acetate)
    • Analyze DHEA production using radioimmunoassay, LC-MS/MS, or chromatographic methods
    • Calculate kinetic parameters (Km, Vmax, kcat) from substrate saturation curves [4]
Molecular Dynamics Simulations

Computational approaches have provided significant insights into the structural dynamics of CYP17A1. Molecular dynamics simulations of the V366M mutant revealed how this mutation creates a "one-way valve" that permits hydroxylase but impairs lyase activity [4] [6]. These simulations typically involve:

  • System Preparation: Embed CYP17A1 structures in phospholipid bilayers mimicking the endoplasmic reticulum membrane
  • Simulation Parameters: Run simulations for 50-100 ns with explicit solvent and physiological ion concentrations
  • Trajectory Analysis: Calculate root-mean-square deviations, residue fluctuations, and substrate access channels [4] [6]
Cell-Based Assay Systems

Leydig cell models provide physiological context for studying CYP17A1 regulation:

Protocol 2: Assessment of Signaling Pathways in Leydig Cells [7]

  • Cell Culture: Maintain mLTC-1 cells (mouse Leydig tumor cell line) in RPMI medium with 10% FBS, penicillin/streptomycin, glutamine, and HEPES
  • Treatment Conditions:
    • Hormones: LH (1500 pM) or hCG (300 pM)
    • Inhibitors: Akt inhibitor (3CAI, 5 μM), rapamycin (20 nM, mTORC1 inhibitor)
    • Duration: 6-24 hours
  • Gene Expression Analysis:
    • Extract total RNA and synthesize cDNA
    • Perform real-time PCR for Cyp17a1, StAR, Cyp11a1, Hsd3b1 using specific primers
    • Normalize to housekeeping genes (β-actin, GAPDH)
  • Steroid Measurement:
    • Collect culture media
    • Quantify 17α-OH-progesterone, androstenedione, and testosterone by radioimmunoassay or ELISA
  • Protein Analysis:
    • Perform Western blotting for phospho-Akt, total Akt, phospho-CREB, and steroidogenic enzymes
    • Use specific antibodies with appropriate dilutions (1:1000 to 1:10000)

Clinical Implications and Therapeutic Targeting

CYP17A1 Deficiency Disorders

Mutations in CYP17A1 cause rare forms of congenital adrenal hyperplasia characterized by impaired cortisol and sex steroid synthesis with concomitant mineralocorticoid excess [9] [10] [3]. The clinical manifestations depend on the specific enzymatic activities affected:

  • Combined 17α-hydroxylase/17,20-lyase deficiency: Presents with hypertension, hypokalemia, and impaired sexual development [9] [10]
  • Isolated 17,20-lyase deficiency: Characterized by abnormal sexual development without hypertension or hypokalemia [4] [3]

The V366M mutation represents the first human mutation at the active site of CYP17A1 that causes isolated 17,20-lyase deficiency, providing unique insights into structure-function relationships [4] [6].

CYP17A1 Inhibition in Cancer Therapy

Pharmacologic inhibition of CYP17A1, particularly its 17,20-lyase activity, represents a cornerstone in the treatment of androgen-responsive prostate cancers [1] [4] [2]. Currently available inhibitors include:

  • Abiraterone: A steroidal inhibitor that irreversibly inactivates both hydroxylase and lyase activities
  • Orteronel (TAK-700): A non-steroidal imidazole derivative with greater selectivity for 17,20-lyase activity

Table 3: Clinically Relevant CYP17A1 Inhibitors

Inhibitor Chemical Class Target Activities Clinical Applications Key Characteristics
Abiraterone Steroidal Combined 17α-hydroxylase/17,20-lyase [4] [2] Metastatic castration-resistant prostate cancer [4] Irreversible inhibition, requires co-administration with prednisone
This compound Non-steroidal 17,20-lyase selective [5] Prostate cancer (clinical trials) [5] Improved selectivity, reduced mineralocorticoid side effects
Galeterone Steroidal Combined activities, also targets androgen receptor [5] Prostate cancer (clinical development) [5] Multiple mechanisms of action

Conclusion and Future Directions

The 17,20-lyase activity of CYP17A1 represents a sophisticated enzymatic function that is differentially regulated from its hydroxylase activity through precise structural determinants, redox partner interactions, and post-translational modifications. Understanding the molecular mechanisms governing this dual functionality has profound implications for both fundamental endocrinology and therapeutic development.

Future research directions should focus on:

  • Elucidating the precise chemical mechanism of the carbon-carbon bond cleavage reaction
  • Developing more selective 17,20-lyase inhibitors with improved therapeutic profiles
  • Exploring the role of CYP17A1 in non-classical steroidogenic pathways and tissues
  • Investigating the structural dynamics of full-length CYP17A1 in native membrane environments

References

Orteronel structure activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Orteronel and its Target

This compound (TAK-700) is an investigational, non-steroidal, small-molecule inhibitor developed for the treatment of castration-resistant prostate cancer (CRPC). Its molecular formula is C₂₀H₁₈N₂O₂ [1] [2].

The primary target of this compound is the enzyme Cytochrome P450 17A1 (CYP17A1), which plays a critical role in androgen biosynthesis. This enzyme possesses two key activities: 17α-hydroxylase and 17,20-lyase. The 17,20-lyase activity is particularly crucial as it is the rate-limiting step in the production of dehydroepiandrosterone (DHEA) and androstenedione, the direct precursors to testosterone and dihydrotestosterone (DHT) [3] [4]. By inhibiting this pathway, this compound aims to suppress androgen production not only in the testes but also in the adrenal glands and within prostate cancer cells themselves [3].

A key differentiator of this compound from earlier inhibitors like abiraterone is its greater selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1. This selectivity was hypothesized to result in less disruption of cortisol synthesis, potentially minimizing the need for concomitant corticosteroid replacement therapy [3].

The SAR Journey: From Lead to this compound

The discovery of this compound was a process of rational drug design aimed at achieving high potency and selectivity. The following diagram outlines the key stages in the lead compound optimization that led to its identification.

fos Lead Lead Compound 1 SAR SAR & Docking Studies Lead->SAR Design Molecular Design SAR->Design Result (+)-3c (this compound) Design->Result Outcome High Potency & Selectivity Result->Outcome

Optimization pathway for this compound

  • Initial Lead Compound: Research began with a naphthylmethylimidazole derivative (compound 1), which showed potent human 17,20-lyase inhibition (IC₅₀ of 16 nM) but also potently inhibited CYP3A4 (IC₅₀ of 3600 nM), posing a high risk for drug-drug interactions [2].
  • SAR and Molecular Modeling: Structure-activity relationship studies and docking simulations of compound 1a (the more active S-enantiomer of 1) in a CYP17A1 homology model guided the design of more rigid structures. The goal was to improve selectivity by reducing the molecule's flexibility and lipophilicity (ClogP) [3] [2].
  • Key Structural Innovation: The critical breakthrough was the incorporation of a fused 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold. This change resulted in the final candidate, compound (+)-3c (this compound). The fused ring system enhanced conformational rigidity, contributing to its high selectivity for CYP17A1 over other CYP enzymes like CYP3A4 [1] [2].

This compound vs. Key Inhibitors: A Quantitative Comparison

The table below summarizes the biological activity profile of this compound in comparison to its predecessor and a contemporary drug candidate.

Table 1: Comparison of Selected CYP17A1 Inhibitors

Compound 17,20-Lyase IC₅₀ 17α-Hydroxylase IC₅₀ Lyase/ Hydroxylase Selectivity Ratio Key Features
This compound ((+)-3c) Not fully specified (Sub-μM) [5] Not fully specified ~27-fold more selective for lyase [3] Non-steroidal; Fused imidazole scaffold; Reversible inhibition [3] [5]
Lead Compound 1a 5.5 nM [2] Information Missing Information Missing Non-steroidal; Naphthylmethylimidazole; Also potently inhibited CYP3A4 [2]
(S)-Seviteronel (VT-464) Information Missing Information Missing Also shows selectivity for lyase [5] Non-steroidal; Contains a triazole moiety; Shows similar binding kinetics to this compound [5]

Mechanism and Binding Kinetics

This compound functions as a reversible inhibitor that binds to the heme iron of CYP17A1, characterized by a Type II spectral change [5]. Its binding kinetics are complex and involve a multi-step process:

  • Rapid Initial Binding: The molecule first rapidly binds within the enzyme's substrate binding site [5].
  • Slow Conformational Shift: This initial complex undergoes a slower, first-order transition to form the final, stable iron-coordinated complex observed in crystal structures [5].

This multi-step binding is not a prerequisite for enzyme inhibition. The initial binding event itself is sufficient to inhibit the enzyme, while the subsequent slower step involves the coordination to the heme iron, which may augment the inhibitory complex [5].

Table 2: Key Preclinical and Early Clinical Findings for this compound

Study Model / Phase Dosage Key Outcome Measures Results
Cynomolgus Monkey (Preclinical) 1 mg/kg Serum Testosterone & DHEA Marked reductions in both hormones [1]
Phase 1/2 Clinical Trial (mCRPC) 300 mg BID (without prednisone) ≥50% PSA decline at 3 months 80% of patients (at doses ≥300 mg) [3]
Phase 1/2 Clinical Trial (with Docetaxel) 400 mg BID (with prednisone) Best PSA Response Median best response was -77% [6]

Experimental Protocols for Key Assays

The following are summaries of core experimental methodologies used to characterize this compound, based on the literature.

1. CYP17A1 Enzyme Inhibition Assay

  • Purpose: To determine the IC₅₀ values for inhibition of 17,20-lyase and 17α-hydroxylase activities.
  • Method Overview: Uses human CYP17A1 enzymes reconstituted in a liposome system with NADPH-P450 oxidoreductase (POR) and cytochrome b5 [7].
  • 17α-Hydroxylase Activity: Measured by monitoring the conversion of [¹⁴C]-progesterone (Prog) to [¹⁴C]-17α-hydroxyprogesterone (17OH-Prog). Steroids are extracted and separated by thin-layer chromatography (TLC), and conversion is quantified using a phosphoimager [7].
  • 17,20-Lyase Activity: A "water release" assay is used. The substrate [³H]-17α-hydroxypregnenolone (17OH-Preg) is labeled at the C21 position. The lyase reaction releases an equimolar amount of [³H]-labeled water, which is separated and measured by scintillation counting [7].

2. Binding Kinetics Studied by Stopped-Flow Spectrophotometry

  • Purpose: To investigate the multi-step binding mechanism of this compound to CYP17A1.
  • Method Overview: P450 17A1 and this compound are rapidly mixed in a stopped-flow instrument, and spectral changes (typically ΔA₄₃₀ - A₄₁₀ for Type II binding) are recorded over time [5].
  • Data Analysis: The kinetic traces are analyzed. For this compound, data is best fit to a two-step binding mechanism. Singular Value Decomposition (SVD) analysis can be used to resolve the spectra of reaction intermediates [5].

Contemporary Relevance and Conclusion

Despite demonstrating promising efficacy in early trials, this compound's development in Phase III clinical trials for advanced prostate cancer was ultimately discontinued as it did not meet its primary endpoint of overall survival [3]. Nevertheless, it remains a chemically significant compound.

This compound serves as a benchmark for selective 17,20-lyase inhibition and its fused imidazole scaffold continues to inform modern drug discovery efforts. Recent research (2022) continues to explore novel non-steroidal CYP17A1 inhibitors, with studies often citing this compound's structure and SAR as a key reference point for designing new compounds with improved pharmacological profiles [7].

References

Technical Guide: Selectivity of Nonsteroidal 17,20-Lyase Inhibitors for Prostate Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CYP17A1 as a Therapeutic Target

Cytochrome P450 17A1 (CYP17A1) is a pivotal monooxygenase enzyme in the steroidogenic pathway that catalyzes two sequential reactions: the 17α-hydroxylase reaction and the 17,20-lyase reaction [1] [2]. This enzyme serves as a critical gateway for the biosynthesis of all androgens and estrogens, making it a validated therapeutic target for the treatment of androgen-driven prostate cancer [3] [4]. The hydroxylase reaction converts pregnenolone and progesterone to their 17α-hydroxy forms, which are precursors for glucocorticoid synthesis. The lyase reaction then cleaves the C17-C20 bond of these intermediates to produce dehydroepiandrosterone (DHEA) and androstenedione, which are direct precursors to potent androgens [2] [3].

The therapeutic rationale for targeting CYP17A1 stems from the understanding that castration-resistant prostate cancer (CRPC) remains dependent on androgen receptor (AR) signaling, driven by androgens synthesized in the adrenal glands and within the tumors themselves [1] [4]. While the first-generation CYP17A1 inhibitor abiraterone (a steroidal compound) has demonstrated clinical efficacy, it inhibits both enzymatic activities of CYP17A1, leading to glucocorticoid deficiency and requiring co-administration of prednisone to manage resultant mineralocorticoid excess and other side effects [1] [4]. This limitation has driven the development of next-generation, nonsteroidal inhibitors with improved selectivity for the 17,20-lyase activity, aiming to suppress androgen production while preserving cortisol synthesis [1] [3] [4].

The Case for Selective 17,20-Lyase Inhibition

Biological Rationale for Selectivity

The hypothalamic-pituitary-adrenal (HPA) axis regulation provides the fundamental biological rationale for developing selective lyase inhibitors. Complete CYP17A1 inhibition disrupts the negative feedback loop controlling cortisol production, leading to a rise in adrenocorticotropic hormone (ACTH) that can drive excessive production of mineralocorticoids and early steroid precursors [1]. These precursors can potentially be converted to androgens in tumor tissues expressing the requisite enzymatic machinery, thereby compromising therapeutic efficacy [1].

Natural human mutations provide compelling evidence for the feasibility and benefits of selective lyase inhibition. Isolated 17,20-lyase deficiency (ILD), caused by specific mutations in the CYP17A1 gene or its redox partners (cytochrome P450 oxidoreductase or cytochrome b5), selectively impairs C19 steroid biosynthesis while preserving cortisol production [1] [5]. This genetic evidence confirms that dissociation of lyase from hydroxylase activity is biologically achievable and should guide drug development strategies [1].

Advantages Over Combined Inhibition

Selective 17,20-lyase inhibitors offer several potential advantages:

  • Elimination of prednisone co-therapy by preserving cortisol synthesis and preventing ACTH-driven mineralocorticoid excess [4]
  • Reduced incidence of adverse effects including hypertension, hypokalemia, and fluid retention associated with mineralocorticoid excess [1] [4]
  • More focused suppression of the androgen pathway without disrupting glucocorticoid homeostasis [1]
  • Potential for combination therapies with other hormonal agents without compounding toxicities [4]

Profiling of Nonsteroidal CYP17A1 Inhibitors

VT-464 (Seviteronel)

VT-464 represents a promising nonsteroidal, small-molecule inhibitor optimized for lyase selectivity. Its chemical structure features a 1,2,3-triazole moiety that coordinates with the haem iron less avidly than the pyridine group in abiraterone, contributing to its functional selectivity [4].

Key Experimental Findings for VT-464:

  • In vitro enzyme assays demonstrated that VT-464 inhibits lyase activity approximately 10-fold more potently than hydroxylase activity (in contrast to abiraterone, which inhibits hydroxylase 6-fold more potently than lyase) [4]
  • In a CRPC patient-derived xenograft model (MDA-PCa-133) expressing the H874Y AR mutant, VT-464 at 100 mg/kg twice daily significantly reduced tumor growth in castrate mice and decreased intratumoral testosterone by 65.2% and DHT by 82.9% without affecting cortisol levels [4]
  • Clinical data from a CRPC patient showed that VT-464 treatment (300 mg twice daily) without prednisone rapidly reduced plasma DHEA and PSA levels while maintaining normal cortisol levels throughout treatment [4]
  • VT-464 effectively reduced AR signaling in prostate cancer cells expressing the T877A AR mutant, showing superior activity to abiraterone in this context [4]
Orteronel (TAK-700)

This compound is another nonsteroidal CYP17A1 inhibitor that has advanced to clinical trials. While structurally distinct from VT-464, it also aims for improved lyase selectivity compared to abiraterone [1]. Preclinical data indicated promising antitumor activity in CRPC models, though clinical trials revealed that co-administration of glucocorticoids was still necessary, suggesting incomplete lyase selectivity in humans [1].

Novel Compounds from Virtual Screening

A structure-based virtual screening approach combined with density functional theory (DFT) calculations identified several promising nonsteroidal compounds with high selectivity for CYP17A1 [3]. This innovative methodology specifically addressed the challenge of properly describing the semi-covalent bond formation between inhibitor nitrogen atoms and the haem iron, which is critical for accurate prediction of binding affinity.

Key compounds identified (designated Compounds 1 and 2 in the original publication) showed:

  • Nanomolar IC₅₀ values for both CYP17A1 activities (Compound 1: 230 nM hydroxylase, 500 nM lyase; Compound 2: 130 nM hydroxylase, 110 nM lyase) [3]
  • Excellent selectivity against other steroidogenic (CYP21A2) and drug-metabolizing (CYP2D6, CYP3A4) cytochrome P450 enzymes [3]
  • High binding affinity with apparent Kd values estimated below 100 nM [3]

Table 1: Quantitative Profiling of Nonsteroidal CYP17A1 Inhibitors

Inhibitor Chemical Class 17α-Hydroxylase IC₅₀ 17,20-Lyase IC₅₀ Selectivity Ratio (Lyase/Hydroxylase) CYP Selectivity Profile
Abiraterone Steroidal 3.3 nM [6] 19.5 nM [6] ~0.17 (Hydroxylase-selective) Binds CYP21A2, minimal binding to CYP2D6/CYP3A4 [3]
VT-464 Nonsteroidal Not fully quantified Not fully quantified ~10 (Lyase-selective) [4] Preserves cortisol synthesis [4]
Compound 1 [3] Nonsteroidal 230 nM 500 nM ~0.46 (Moderate hydroxylase-selective) No binding to CYP21A2, CYP2D6, CYP3A4 [3]
Compound 2 [3] Nonsteroidal 130 nM 110 nM ~1.18 (Balanced inhibition) No binding to CYP21A2, CYP2D6, CYP3A4 [3]
This compound Nonsteroidal Clinical data suggests incomplete lyase selectivity [1] Requires glucocorticoid co-administration [1]

Table 2: In Vivo Efficacy of Selective Lyase Inhibitors in Preclinical Models

Inhibitor Model System Dosing Regimen Key Efficacy Outcomes Impact on HPA Axis
VT-464 [4] CRPC PDX (MDA-PCa-133) in castrate mice 100 mg/kg, twice daily, 28 days ↓ Tumor growth vs vehicle (P<0.05); ↓ Intratumoral testosterone (65.2%), DHT (82.9%) No significant decrease in intratumoral cortisol
VT-464 [4] CRPC Patient 300 mg, twice daily, >30 months ↓ Plasma DHEA; ↓ PSA sustained for ~30 months No change in cortisol levels; no prednisone co-therapy
Abiraterone [4] CRPC PDX (MDA-PCa-133) in castrate mice 100 mg/kg, twice daily, 28 days ↓ Tumor growth vs vehicle (P<0.05); ↓ Intratumoral testosterone (60.8%), DHT (80.4%) Significant decrease in intratumoral cortisol

Experimental Protocols for Assessing Inhibitor Selectivity

In Vitro Enzyme Inhibition Assays

Purified Enzyme System for CYP17A1 Activity:

  • Enzyme Source: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase in E. coli or baculovirus system, purified via affinity chromatography [3]
  • Reaction Conditions: 50-100 nM CYP17A1, 100 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, 100 μM concentration of the substrate (progesterone for hydroxylase activity; 17α-hydroxyprogesterone for lyase activity) [3]
  • Cofactor System: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase) [3]
  • Inhibition Testing: Compounds pre-incubated with enzyme for 5-10 minutes before reaction initiation; reactions terminated with organic solvent after 15-30 minutes [3]
  • Product Quantification: LC-MS/MS analysis of reaction products (17α-hydroxyprogesterone for hydroxylase; androstenedione for lyase) [3]
  • IC₅₀ Determination: 8-point dose-response curves with compound concentrations spanning 0.1 nM to 10 μM; data fitted to four-parameter logistic equation [3]
Binding Affinity Measurements

UV-Visible Spectral Binding Titration:

  • Protein Preparation: Purified CYP17A1 in 100 mM potassium phosphate buffer (pH 7.4) at concentration of 100-500 nM [3]
  • Spectral Acquisition: Baseline scan from 350-500 nm recorded, followed by sequential additions of inhibitor (0.1-10 μM range) [3]
  • Binding Assessment: Type II spectral shift (Soret peak shift from ~417 nm to 424-430 nm) indicates coordination of nitrogenous heterocycle to haem iron [3]
  • Kd Determination: Plot of ΔAbsorbance (390-420 nm) vs. concentration fitted to quadratic binding equation; tight-binding inhibitors may require specialized analysis when Kd << enzyme concentration [3]
Cellular Activity Assessment

H295R Adrenocortical Carcinoma Cell Assay:

  • Cell Culture: Human H295R cells maintained in DMEM/F12 medium with 2.5% NuSerum, 1% ITS+ Premix [3]
  • Steroidogenic Capacity Assessment: Cells treated with test compounds (0.1-10 μM) for 48 hours with/without 10 μM forskolin stimulation [3]
  • Media Analysis: LC-MS/MS quantification of multiple steroid hormones (cortisol, androstenedione, DHEA, testosterone) to assess selective impact on androgen vs glucocorticoid pathways [3]
  • Viability Assessment: Parallel MTT assays to exclude cytotoxicity contributions [3]
In Vivo Efficacy Models

Castration-Resistant Prostate Cancer Xenograft Models:

  • Animal Model: Castrated male SCID mice supplemented with physiological DHEA to mimic adrenal androgen production [4]
  • Tumor Implantation: Subcutaneous implantation of CRPC patient-derived xenografts (e.g., MDA-PCa-133) or cell line-derived tumors [4]
  • Dosing Protocol: Compounds administered orally (by gavage) at 50-100 mg/kg, once or twice daily, for 4-6 weeks [4]
  • Efficacy Endpoints: Tumor volume measurements (caliper), serum PSA monitoring, terminal intratumoral steroid measurement by LC-MS/MS [4]
  • HPA Axis Assessment: Serum corticosterone/cortisol measurements, adrenal gland histology and weights [4]

Molecular Determinants of Lyase Selectivity

Structural Basis for Selective Inhibition

The structural mechanisms underlying lyase selectivity are emerging through crystallographic studies and molecular modeling. Several factors contribute to differential inhibition of the two CYP17A1 activities:

  • Haem-Iron Coordination Chemistry: The strength of coordination between inhibitor heterocyclic nitrogen atoms and the haem iron influences activity profiles. Less avid coordination (e.g., with 1,2,3-triazole in VT-464) appears to favor lyase selectivity compared to stronger coordination (e.g., with pyridine in abiraterone) [4]
  • Redox Partner Interactions: The binding of cytochrome b5, which allosterically promotes lyase activity, may create distinct binding environments that can be exploited by selective inhibitors [5]
  • Active Site topology: Minor conformational differences between hydroxylase and lyase transition states may allow discrimination by carefully designed inhibitors [3]
Computational Approaches to Selective Inhibitor Design

The successful identification of selective nonsteroidal inhibitors has been facilitated by advanced computational methods:

  • Haem-Tailored Docking: Specialized docking scoring functions that better describe haem-inhibitor interactions improve virtual screening hit rates [3]
  • Density Functional Theory (DFT) Calculations: Quantum mechanical calculations of haem-heterocycle interaction energies guide selection of coordinating moieties with optimal properties [3]
  • QM/MM Optimization: Combined quantum mechanical/molecular mechanics optimization of protein-inhibitor complexes provides more accurate binding mode predictions [3]

Pathway Diagrams

To better understand the therapeutic rationale for selective lyase inhibition, the following diagram illustrates the steroid biosynthesis pathway and the strategic points of intervention.

G cluster_inhibitors Inhibitor Targeting Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17α-OH-Pregnenolone 17α-OH-Pregnenolone Pregnenolone->17α-OH-Pregnenolone CYP17A1 17α-Hydroxylase 17α-OH-Progesterone 17α-OH-Progesterone Progesterone->17α-OH-Progesterone CYP17A1 17α-Hydroxylase DHEA DHEA 17α-OH-Pregnenolone->DHEA CYP17A1 17,20-Lyase Androstenedione Androstenedione 17α-OH-Progesterone->Androstenedione CYP17A1 17,20-Lyase Cortisol Cortisol 17α-OH-Progesterone->Cortisol Multiple Steps DHEA->Androstenedione 3β-HSD Adrenal Androgens Adrenal Androgens DHEA->Adrenal Androgens Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT DHT Testosterone->DHT 5α-Reductase Combined CYP17A1\nInhibition Combined CYP17A1 Inhibition Selective 17,20-Lyase\nInhibition Selective 17,20-Lyase Inhibition

This diagram illustrates the steroidogenic pathway with the CYP17A1 enzyme complex at its center, highlighting the distinct consequences of combined versus selective inhibition strategies.

Conclusion and Future Perspectives

The development of selective nonsteroidal 17,20-lyase inhibitors represents a significant advancement in the targeted therapy of prostate cancer. The emerging data on compounds such as VT-464 and those identified through structure-based virtual screening demonstrate that functional selectivity between the two activities of CYP17A1 is achievable through careful molecular design [3] [4].

The key advantages of these selective inhibitors include their potential to suppress androgen biosynthesis while preserving glucocorticoid production, thereby eliminating the need for prednisone co-administration and reducing associated mineralocorticoid-related adverse effects [1] [4]. Furthermore, their nonsteroidal structures may reduce off-target interactions with other steroid receptors and enzymes, potentially improving therapeutic indices [3].

Future directions in this field should focus on:

  • Optimizing selectivity ratios through structure-based drug design informed by emerging crystallographic data
  • Developing biomarkers to identify patient populations most likely to benefit from selective lyase inhibition
  • Exploring combination therapies with AR-directed agents, taxanes, or other targeted therapies
  • Addressing resistance mechanisms including adaptive upregulation of AR and alternative steroidogenic pathways

References

Orteronel effect on intratumoral androgens

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Data

Preclinical and clinical studies provide quantitative data on Orteronel's effect on androgen levels.

Preclinical Pharmacodynamics

The following table summarizes key findings from preclinical models that demonstrate this compound's potency and selectivity [1] [2].

Model System Finding Key Quantitative Result
Cell-Free Enzyme Assay Inhibition of human CYP17A1 5.4-fold greater potency for 17,20-lyase vs. 17α-hydroxylase [3]
Cynomolgus Monkeys Suppression of serum androgens Rapid, significant reductions in DHEA and testosterone [2]
Uncastrated Rats Suppression of serum testosterone & organ weights Significant testosterone suppression; decreased weight of androgen-dependent organs [3] [1]
Clinical Evidence in CRPC Patients

Clinical trials confirmed that this compound effectively suppresses androgen levels and shows anti-tumor activity in humans. The data below is consolidated from early-phase studies [3] [4] [5].

Trial Phase Patient Population Key Efficacy Findings Impact on Androgens
Phase 1/2 Metastatic CRPC (mCRPC) 80% of patients (at ≥300 mg BID) achieved ≥50% PSA decline [3] Testosterone reduced from 5.5 ng/dL to 0.6 ng/dL; DHEA to unquantifiable levels [3]
Phase 1 Japanese, chemotherapy-naïve CRPC 13 of 15 subjects achieved ≥50% PSA reduction [4] Serum testosterone rapidly suppressed below lower limit of quantification [4]
Phase 1/2 Chemotherapy-naïve mCRPC (this compound + Docetaxel) 59% achieved ≥50% PSA decline; median best PSA response: -77% [5] DHEA-S and testosterone rapidly and durably reduced [5]

Key Experimental Protocols

For researchers aiming to replicate or build upon these findings, the core methodologies from key studies are outlined below.

In Vitro Enzyme Inhibition Assay [1] [2]
  • Objective: To determine the IC₅₀ of this compound for 17,20-lyase vs. 17α-hydroxylase.
  • Key Reagents: Human or monkey CYP17A1 enzyme, [¹⁴C]-labeled steroid substrates (e.g., 17α-hydroxypregnenolone), this compound, reference inhibitors (abiraterone, ketoconazole).
  • Procedure:
    • Incubate the enzyme with varying concentrations of this compound and the radioactive substrate.
    • Stop the reaction and extract metabolites.
    • Separate substrates and products using Thin-Layer Chromatography (TLC).
    • Quantify the radioactive metabolites to calculate the rate of conversion and determine IC₅₀ values.
In Vivo Efficacy in Rodent Models [3] [1]
  • Objective: To assess the effect of this compound on serum androgen levels and androgen-dependent tissues.
  • Model: Intact (non-castrated) male rats.
  • Dosing: Oral administration of this compound at specified doses twice daily (BID) for a set duration.
  • Endpoint Measurements:
    • Serum Collection: Measure testosterone, DHEA, and corticosterone levels via immunoassay or LC-MS.
    • Organ Weights: After sacrifice, weigh androgen-sensitive organs (e.g., prostate, seminal vesicles).
Clinical Pharmacodynamics in CRPC Patients [4] [5]
  • Objective: To evaluate the impact of this compound on endocrine parameters in patients.
  • Patient Population: Men with CRPC, maintaining castrate levels of testosterone via GnRH therapy or post-orchidectomy.
  • Dosing: Oral this compound (200-400 mg BID) with or without prednisone.
  • Blood Sampling: Serial blood draws on specific days (e.g., Day 1 of multiple cycles).
  • Biomarker Analysis: Measure serum levels of testosterone, DHEA-S, and other adrenal androgens using validated assays.

Androgen Synthesis Pathway and this compound's Role

The diagram below illustrates the steroidogenesis pathway and the specific step where this compound acts.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP17A1_17oh CYP17A1 17α-Hydroxylase Pregnenolone->CYP17A1_17oh Progesterone Progesterone 17α-OH Progesterone 17α-OH Progesterone Progesterone->17α-OH Progesterone Alternative Path 17α-OH Pregnenolone 17α-OH Pregnenolone CYP17A1_lyase CYP17A1 17,20-Lyase 17α-OH Pregnenolone->CYP17A1_lyase Cortisol Cortisol 17α-OH Progesterone->Cortisol DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT CYP17A1_17oh->17α-OH Pregnenolone CYP17A1_lyase->DHEA This compound This compound (Inhibits) This compound->CYP17A1_lyase

> this compound selectively inhibits 17,20-lyase activity, blocking the production of androgen precursors (DHEA) while largely sparing cortisol synthesis.

Research Status and Considerations

While preclinical and early clinical data for this compound were promising, demonstrating significant suppression of intratumoral androgen precursors [3] [2] [5], its clinical development trajectory is an important consideration for researchers.

  • Clinical Development Halt: Phase III trials (ELM-PC5) in advanced CRPC did not meet their primary endpoint of significantly improving overall survival [3] [6]. Consequently, Takeda halted further development of this compound for mCRPC.
  • Research Relevance: Despite this, this compound remains a valuable tool compound for research. Its high selectivity for 17,20-lyase provides a proof-of-concept for this mechanism and helps delineate the role of specific androgen synthesis pathways in CRPC [3] [1]. The data generated continue to inform the development of next-generation hormonal therapies.

References

TAK-700 preclinical efficacy prostate cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

Orteronel is a novel, non-steroidal, selective inhibitor of the 17,20-lyase activity of the CYP17A1 enzyme [1] [2] [3]. This enzyme is a key node in the steroidogenesis pathway, and its inhibition suppresses the production of androgen precursors (like DHEA and androstenedione) in the testes, adrenal glands, and prostate cancer cells [1] [4]. A critical differentiator from earlier inhibitors like abiraterone acetate is its higher specificity for 17,20-lyase over the 17α-hydroxylase activity of the same enzyme [2] [3] [4]. This selectivity was confirmed in a cell-free enzyme assay, where this compound was 5.4-times more potent for inhibiting human 17,20-lyase versus 17α-hydroxylase [2].

The diagram below illustrates how this compound targets the androgen synthesis pathway.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17α-OH Pregnenolone 17α-OH Pregnenolone Pregnenolone->17α-OH Pregnenolone 17α-hydroxylase 17α-OH Progesterone 17α-OH Progesterone Progesterone->17α-OH Progesterone 17α-hydroxylase DHEA DHEA 17α-OH Pregnenolone->DHEA 17,20-lyase Androstenedione Androstenedione 17α-OH Progesterone->Androstenedione 17,20-lyase DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone CYP17A1 CYP17A1 CYP17A1->17α-OH Pregnenolone Activity CYP17A1->DHEA Activity This compound This compound This compound->CYP17A1 Selective Inhibition

This compound selectively inhibits CYP17A1's 17,20-lyase activity, suppressing androgen production.

Preclinical Efficacy in Animal Models

The following tables summarize key quantitative data from preclinical studies of this compound in male rats, which serve as a model for human androgen synthesis [1] [4].

Table 1: In Vitro Inhibitory Activity of this compound [1]

Assay System Target Activity IC₅₀ Value Key Finding
Rat enzyme assay 17,20-lyase 1,200 nM Demonstrated target engagement.
Rat testicular cells Testosterone production 640 nM Suppressed potent androgen synthesis.
Rat testicular cells Androstenedione production 210 nM Suppressed androgen precursor.
Rat adrenal cells Corticosterone production >30,000 nM No significant suppression.
Rat adrenal cells Aldosterone production >30,000 nM No significant suppression.

Table 2: In Vivo Efficacy in Intact Male Rats [1] [4]

Experimental Model & Endpoint Dosage Result Physiological Impact
Single dose, Serum Testosterone 30 mg/kg Significant reduction (p ≤ 0.01) Rapid hormonal suppression.
Single dose, Serum Testosterone 100 mg/kg Significant reduction (p ≤ 0.01) at 4h Hormone levels showed tendency to recover afterward.
4-day repeat dose, Organ Weights 37.5, 150, 600 mg/kg (TID) Prostate & seminal vesicle weight decreased (dose-dependent) Shrinkage of androgen-dependent organs.

Key Experimental Protocols

The primary data comes from a series of experiments conducted in male rats and cell-based assays [1] [4]. Here are the methodologies for the key experiments cited:

1. In Vitro Steroidogenesis Assays

  • Testicular Cell Preparation: Testicular cells were isolated from male rats. The production of testosterone and androstenedione was stimulated and then measured in the presence of increasing concentrations of this compound to determine the IC₅₀ values [1].
  • Adrenal Cell Assay: Adrenal cells from male rats were used. The production of corticosterone and aldosterone was measured after treatment with this compound at concentrations up to 30 µM to assess the lack of effect on glucocorticoid and mineralocorticoid synthesis [1].

2. In Vivo Hormone Suppression Studies

  • hCG-Stimulated Hypophysectomized Rat Model: Hypophysectomized (pituitary-removed) male rats were injected with human chorionic gonadotropin (hCG) to stimulate testicular androgen production. A single oral dose of this compound (30 mg/kg) was administered, and serum testosterone and androstenedione levels were measured, showing a significant reduction [1].
  • ACTH-Stimulated Hypophysectomized Rat Model: In the same model, rats were injected with adrenocorticotropic hormone (ACTH) to stimulate adrenal hormone production. This compound was administered at doses up to 300 mg/kg, and serum corticosterone and aldosterone levels showed no significant differences from controls, confirming adrenal sparing [1].

3. Androgen-Dependent Organ Weight Study

  • Protocol: Intact male rats were administered this compound orally at doses of 37.5, 150, and 600 mg/kg, three times a day (TID) for four days [1].
  • Endpoint Analysis: On the fifth day, the prostate glands and seminal vesicles were collected and weighed. A statistically significant, dose-dependent decrease in the weights of these androgen-dependent organs was observed, directly demonstrating the anti-androgenic effect of the drug [1] [4].

Pharmacokinetic and Disposition Profile

Preclinical studies indicated that this compound has favorable pharmacokinetic properties, including high oral bioavailability [2].

  • Tissue Distribution: In rats, this compound levels peaked in target tissues like the testes and adrenal glands at 6 hours post-administration, with similar clearance kinetics across tissues [2].
  • Elimination: The drug was extensively excreted unchanged in the urine in both rats and monkeys. Studies in rat kidney slices indicated that renal clearance involved both glomerular filtration and tubular secretion [5].
  • Reversibility: Structural and clearance kinetic data suggest that this compound's inhibition of CYP17A1 is reversible, which is a point of differentiation from abiraterone acetate [2] [4].

Conclusion for Drug Development

The collective preclinical data positioned this compound as a promising candidate for prostate cancer therapy. Its selectivity for 17,20-lyase promised a better safety profile by potentially avoiding the mineralocorticoid-related adverse effects (hypertension, hypokalemia) associated with dual CYP17A1 inhibition, thus potentially eliminating the need for concomitant prednisone administration [2] [3]. This mechanistic rationale supported its progression into clinical trials.

References

Orteronel androgen receptor signaling pathway

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Role in Signaling

Orteronel (TAK-700) is an oral, selective, non-steroidal inhibitor that specifically targets the 17,20-lyase activity of the CYP17A1 enzyme [1]. This enzyme is a critical component in the androgen biosynthesis pathway.

To visualize how this compound targets this specific step within the broader AR signaling cascade, the following diagram outlines the key processes [2] [3] [4].

G Androgen_Synthesis Androgen Synthesis (Adrenal Glands, Testes) CYP17A1_Step CYP17A1 Enzyme Activity (17,20-lyase) Androgen_Synthesis->CYP17A1_Step Testosterone Testosterone & DHT CYP17A1_Step->Testosterone AR_Inactive Inactive AR Complex (Cytoplasm) Testosterone->AR_Inactive AR_Active Active AR (Nucleus) AR_Inactive->AR_Active Ligand Binding & Nuclear Translocation Gene_Transcription Gene Transcription (PSA, MYC, etc.) AR_Active->Gene_Transcription Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth This compound This compound This compound->CYP17A1_Step Inhibits

This compound inhibits androgen synthesis by targeting CYP17A1 17,20-lyase activity.

This compound suppresses the conversion of glucocorticoid precursors (like pregnenolone and progesterone) into androgens (dehydroepiandrosterone/DHEA and androstenedione) by inhibiting the 17,20-lyase function [1]. This action depletes the intracellular pool of testosterone and dihydrotestosterone (DHT), the primary ligands that activate the AR [4]. Unlike abiraterone, which inhibits both 17α-hydroxylase and 17,20-lyase activities of CYP17A1, this compound was designed for greater selectivity towards 17,20-lyase, aiming to minimize side effects related to mineralocorticoid excess [1] [4].

Clinical Trial Data and Efficacy

Clinical trials evaluated this compound in metastatic castration-resistant prostate cancer (mCRPC) and androgen receptor-expressing metastatic breast cancer (MBC).

Trial Details Patient Population Key Efficacy Results Key Safety Findings

| Phase 1/2 (NCT01084655) [1] this compound + Docetaxel + Prednisone | Men with chemotherapy-naïve mCRPC (n=37 in Phase 2) | • PSA response (after 4 cycles):

  • ≥30% reduction: 68%
  • ≥50% reduction: 59%
  • ≥90% reduction: 23%Objective response (RECIST): 70% (7/10 evaluable patients) • Median time to PSA progression: 6.7 monthsMedian time to radiographic progression: 12.9 months | • Most common AEs: Fatigue (78%), alopecia (61%), diarrhea (48%), nausea (43%), dysgeusia (39%), neutropenia (39%). • Grade 3/4 AEs: Neutropenia was notable. One dose-limiting toxicity (febrile neutropenia) at 400 mg BID. | | Phase 2 (NCT02067741) [5] this compound Single Agent | Heavily pre-treated AR+ MBC (n=70 total) • Cohort 1: AR+ TNBC (n=26) • Cohort 2: AR+ HR+ BC (n=44) | • Objective response rate: 4.8% (1/21 evaluable in Cohort 1). • Cohort 2: No responses in first 23 patients; accrual stopped. • Median PFS: 1.8 monthsMedian OS: 8.3 monthsPatients on treatment ≥6 months: 7 out of 70. | • Predominantly Grade 1/2: Nausea/vomiting (36%), fatigue (31%). • Grade 3/4 AEs (≥5%): Increased amylase/lipase (10%), hypertension (6%). |

Key Experimental Protocols

For researchers aiming to investigate mechanisms of action or resistance, here are methodologies from pivotal this compound studies.

In Vitro Cell Viability and Proliferation Assays
  • Purpose: To determine the direct anti-proliferative effects of this compound on cancer cell lines.
  • Procedure:
    • Cell Culture: Use androgen receptor-expressing prostate cancer (e.g., LNCaP) or breast cancer cell lines. Maintain cells in appropriate media [2].
    • Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 100 µM) for a set period (e.g., 72 hours). Include controls (vehicle) and control compounds (e.g., enzalutamide) [2] [4].
    • Viability Measurement: Assess cell viability using assays like MTT or CellTiter-Glo, which measure metabolic activity as a proxy for live cell number [2].
    • Data Analysis: Plot dose-response curves to calculate IC₅₀ values.
In Vivo Xenograft Mouse Models
  • Purpose: To evaluate the efficacy of this compound in a living organism.
  • Procedure [1]:
    • Model Generation: Subcutaneously implant AR-expressing human cancer cells (e.g., VCaP) into immunodeficient mice.
    • Castration: Perform surgical or chemical castration to mimic androgen deprivation therapy in patients.
    • Treatment: Once tumors are established, randomize mice into groups: vehicle control, this compound (e.g., 200-400 mg/kg, BID via oral gavage), and positive control (e.g., abiraterone).
    • Monitoring: Measure tumor volume regularly with calipers and serum PSA levels periodically.
    • Endpoint Analysis: At the end of the study, harvest tumors for weight measurement and downstream molecular analysis (e.g., immunoblotting for AR signaling components).
Analysis of Androgen Biosynthesis Suppression
  • Purpose: To confirm the on-target biochemical effect of this compound.
  • Procedure [1]:
    • Sample Collection: Collect blood serum from patients or animal models before and after this compound treatment.
    • Hormone Measurement: Use validated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or immunoassays to quantify levels of steroid hormones, including:
      • Precursors: Pregnenolone, 17-hydroxyprogesterone.
      • Androgens: Testosterone, DHEA-S, androstenedione.
    • Data Interpretation: Successful target engagement is confirmed by a significant reduction in androgen levels (e.g., testosterone, DHEA-S) without a substantial accumulation of mineralocorticoid precursors [1].

Research Implications and Future Directions

Clinical development of this compound was discontinued due to limited efficacy in heavily pre-treated populations and the emergence of resistance mechanisms [5]. Research highlights that simply suppressing ligand production is insufficient, as tumors activate ligand-independent AR signaling through mechanisms like AR splice variants (e.g., AR-V7) and non-nuclear AR signaling that promotes survival and growth [2] [4].

Future research should focus on predictive biomarkers to identify patient subgroups most likely to benefit from 17,20-lyase inhibition and explore rational combination therapies, such as pairing AR-targeting agents with PI3K/AKT pathway inhibitors, epigenetic modulators, or immune checkpoint inhibitors [2] [3].

References

Orteronel Clinical Trial Phase III Designs: Comprehensive Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Clinical Development Rationale

Orteronel (TAK-700) is an investigational, nonsteroidal oral agent that selectively inhibits the CYP17A1 enzyme complex, specifically targeting the 17,20-lyase activity more selectively than the 17α-hydroxylase component. This selective inhibition mechanism differentiates this compound from abiraterone acetate, as it theoretically suppresses extragonadal androgen production while potentially minimizing the mineralocorticoid excess syndrome that typically requires corticosteroid coadministration [1]. The clinical development of this compound was pursued across multiple prostate cancer states, including metastatic hormone-sensitive prostate cancer (mHSPC), metastatic castration-resistant prostate cancer (mCRPC), and high-risk localized disease in combination with radiotherapy [1] [2].

The fundamental rationale for this compound's development stemmed from the recognized importance of androgen receptor pathway inhibition in advanced prostate cancer and the clinical need for agents that could effectively suppress extragonadal androgen synthesis without requiring concomitant corticosteroids. Preclinical data indicated that this compound achieved >97% suppression of testosterone in castrated animals and demonstrated substantial activity in prostate cancer models [3]. Phase I/II trials established the safety profile and recommended phase III dosing at 300 mg twice daily, with evidence of prostate-specific antigen (PSA) responses and radiographic tumor shrinkage in mCRPC patients [3].

Overview of Phase III Clinical Trial Designs

Three major phase III trials evaluated this compound in different prostate cancer populations, each with distinct design elements and control arms tailored to the specific clinical context and standard of care at the time of study initiation.

Table 1: Key Characteristics of this compound Phase III Trials

Trial Characteristic SWOG-1216 (mHSPC) ELM-PC 5 (mCRPC post-docetaxel) NRG/RTOG 1115 (High-Risk Localized)
Patient Population Newly diagnosed metastatic hormone-sensitive Metastatic CRPC progressing during/after docetaxel Clinically localized with unfavorable features
Sample Size 1,279 Not fully reported 231 (planned: 900)
Experimental Arm ADT + this compound 300 mg BID This compound 400 mg QD + Prednisone 5 mg BID ADT + RT + this compound 300 mg BID
Control Arm ADT + Bicalutamide 50 mg QD Placebo + Prednisone 5 mg BID ADT + RT
Primary Endpoint Overall Survival (OS) Overall Survival (OS) Overall Survival (OS)
Key Secondary Endpoints PFS, PSA response at 7 months, AE profile rPFS, PSA response rate, time to opioid use Metastasis-free survival, PSA-PFS, HRQOL
Stratification Factors Disease extent, performance status, ADT timing Prior docetaxel courses, geographic region Gleason score, PSA level, T-stage
Treatment Duration Until progression/unacceptable toxicity Until progression/unacceptable toxicity 24 months
Status Completed Completed Terminated early

The SWOG-1216 trial employed an open-label design comparing this compound plus androgen deprivation therapy (ADT) against bicalutamide plus ADT in men with mHSPC [1]. The study targeted a 33% improvement in median overall survival from an assumed 54 months in the control arm to 72 months in the experimental arm [1]. With 1,279 patients enrolled, it had approximately 90% power to detect this difference at a one-sided alpha of 0.025, with final analysis prespecified after 523 deaths [1].

The ELM-PC 5 trial adopted a double-blind, placebo-controlled design in the post-docetaxel mCRPC setting, where patients were randomized to receive this compound plus prednisone versus placebo plus prednisone [3]. This design reflected the standard of care in this patient population established by prior agents such as abiraterone and enzalutamide. Meanwhile, the NRG/RTOG 1115 trial investigated this compound in a radically different context—as intensification of ADT combined with definitive radiotherapy for high-risk localized prostate cancer [2]. This study aimed to determine whether adding 24 months of this compound to standard ADT and dose-escalated radiotherapy would improve outcomes, but accrual was halted early after development of this compound was discontinued in other disease settings [2].

Detailed Methodological Protocols

Patient Selection and Recruitment Criteria

Across the phase III trials, patient eligibility criteria were carefully designed to identify distinct clinical populations while maintaining sufficient generalizability to real-world practice. In the SWOG-1216 trial for mHSPC, key inclusion criteria required histologically confirmed adenocarcinoma of the prostate with documented metastatic disease (either by soft tissue and/or bony metastases), Zubrod performance status of 0-2 (status 3 was allowed if due to bone pain only with PSA ≥2.0 ng/mL), and no prior systemic therapy for metastatic disease (with the exception of up to 30 days of ADT before registration) [1]. Patients with extensive disease were eligible if they were unsuitable for or declined docetaxel therapy, reflecting the evolving treatment landscape during the trial's conduct [1].

The ELM-PC 5 trial for post-docetaxel mCRPC required patients with progressive disease during or after docetaxel-based chemotherapy, with maintained surgical or medical castration (testosterone <50 ng/dL) [3]. Key exclusion criteria included prior chemotherapy with cabazitaxel, mitoxantrane, or anthracyclines; clinically significant heart disease; and brain metastases [3]. The NRG/RTOG 1115 trial implemented strict criteria for high-risk disease, including various combinations of Gleason score, PSA levels, and T-stage, with the highest risk group (Gleason ≥9) eligible regardless of PSA or T-stage [2]. All patients in this trial had to have no evidence of nodal or distant metastasis by axial imaging and bone scan, confirming truly localized albeit high-risk disease [2].

Treatment Administration and Monitoring Protocols

The drug administration protocols differed meaningfully across trials based on disease setting and control arm selection:

  • SWOG-1216: Patients in the experimental arm received This compound 300 mg orally twice daily continuously with standard ADT (LHRH agonist/antagonist or orchiectomy) [1]. The control arm received bicalutamide 50 mg orally once daily with ADT. Treatment continued until disease progression, unacceptable toxicity, or patient withdrawal. Dose modifications for this compound were permitted for management of adverse events, with specific guidelines for hematologic, hepatic, and metabolic toxicities [1].

  • ELM-PC 5: The experimental regimen consisted of This compound 400 mg once daily (a higher dose than in SWOG-1216) plus prednisone 5 mg twice daily, while the control arm received placebo plus the same prednisone schedule [3]. The use of prednisone in both arms reflected standard practice in the post-docetaxel mCRPC setting and addressed potential mineralocorticoid-related effects, though this compound was specifically developed to minimize these effects.

  • NRG/RTOG 1115: This trial incorporated radiation therapy alongside systemic treatment. All patients received dose-escalated RT (79.2 Gy in 44 fractions to the prostate or 70 Gy in 28 fractions with hypofractionation) plus 24 months of ADT, with the experimental arm adding This compound 300 mg twice daily for the same 24-month duration [2]. Specific guidelines addressed the management of potential interactions between radiation and systemic therapy.

Endpoint Assessment Methodologies

Endpoint assessments followed standardized protocols with prospective timing:

  • Radiographic assessments: In SWOG-1216, imaging included computed tomography or magnetic resonance imaging of chest/abdomen/pelvis and bone scanning at baseline, with subsequent assessments per investigator discretion but typically every 3-6 months [1]. Progression was defined using PCWG2 criteria for bone scans (requiring two or more new lesions) and RECIST 1.1 for soft tissue disease [1].

  • PSA monitoring: PSA was measured regularly throughout all trials, with specific landmark analyses at predefined timepoints. SWOG-1216 used a 7-month landmark to categorize PSA response as complete (PSA ≤0.2 ng/mL), partial (PSA 0.2-4.0 ng/mL), or no response (PSA >4.0 ng/mL) [1].

  • Quality of life and patient-reported outcomes: NRG/RTOG 1115 placed particular emphasis on health-related quality of life (HRQOL) assessment using the Expanded Prostate Cancer Index Composite (EPIC) instrument, recognizing the importance of functional outcomes in a potentially curative setting [2].

Table 2: Efficacy Outcomes Across this compound Phase III Trials

Outcome Measure SWOG-1216 (mHSPC) ELM-PC 5 (mCRPC) NRG/RTOG 1115 (Localized)
Primary Endpoint Result Median OS: 81.1 vs 70.2 mo (HR 0.86; P=0.04) Did not meet OS endpoint Trial terminated early
Key Secondary Efficacy Median PFS: 47.6 vs 23.0 mo (HR 0.58; P<0.0001) Improved rPFS, PSA response No significant improvement in efficacy outcomes
PSA Response Rate Significant improvement at 7 months (P<0.0001) Higher PSA50 rate with this compound Not primarily reported
Post-Protocol Therapy 61.3% (this compound) vs 77.4% (control) Not reported Not applicable

Efficacy and Safety Results Analysis

Primary and Secondary Efficacy Outcomes

Despite promising activity in earlier phase trials, this compound failed to demonstrate a statistically significant improvement in overall survival—the primary endpoint—in any of the phase III trials. In SWOG-1216, after a median follow-up of 4.9 years, the median OS was 81.1 months with this compound versus 70.2 months with bicalutamide (hazard ratio 0.86; 95% CI, 0.72 to 1.02; P=0.040, one-sided) [1]. Although this represented a 14% reduction in death risk, it did not meet the prespecified statistical significance boundary (one-sided P≤0.022) [1]. A notable finding was the substantial improvement in median progression-free survival (47.6 versus 23.0 months; HR 0.58; 95% CI, 0.51 to 0.67; P<0.0001) and significantly better PSA responses at the 7-month landmark in the this compound arm [1].

The discordance between PFS and OS outcomes in SWOG-1216 raised important methodological considerations. The investigators noted that the extensive use of post-protocol life-prolonging therapies (received by 77.4% in the control arm versus 61.3% in the this compound arm) may have obscured any potential OS benefit [1] [4]. Additionally, the median OS in the control arm substantially exceeded historical expectations (70.2 months versus approximately 46 months in earlier trials), reflecting the evolving treatment landscape for metastatic prostate cancer [1]. In the ELM-PC 5 trial, this compound plus prednisone demonstrated improved radiographic PFS and higher PSA response rates compared to placebo plus prednisone but similarly failed to achieve a significant OS benefit in the post-docetaxel mCRPC setting [3].

Safety and Tolerability Profile

The safety data across trials consistently showed that this compound treatment was associated with increased toxicities compared to control therapies, though with generally manageable profiles:

Table 3: Safety Overview from this compound Phase III Trials

Safety Parameter SWOG-1216 ELM-PC 5 NRG/RTOG 1115
Grade 3/4 AEs 43% (this compound) vs 14% (Control) Not fully reported Higher with this compound combination
Common AEs Fatigue, hypertension, gastrointestinal effects Not fully reported Fatigue, hypertension, rash
Dose Modifications Permitted for toxicity management Allowed per protocol Required in significant proportion
Treatment Discontinuation Not specifically reported Not specifically reported Impaired drug tolerability noted

In SWOG-1216, the most frequent adverse events with this compound included fatigue, hypertension, and gastrointestinal disturbances [1]. The substantially higher rate of grade 3/4 adverse events in the this compound arm (43% versus 14% in control) highlighted the trade-off between efficacy and toxicity [1] [4]. The NRG/RTOG 1115 trial reported that this compound did not significantly worsen the health-related quality of life impacts beyond those already associated with RT and ADT, which was an important consideration in the non-metastatic setting where maintaining quality of life is particularly valued [2]. However, the trial noted impaired drug tolerability that likely contributed to early study termination [2].

Conclusions and Therapeutic Implications

The collective results from the phase III trials of this compound led to the discontinuation of its clinical development across all prostate cancer states. Despite a solid mechanistic rationale and promising phase II data, the failure to achieve statistically significant overall survival benefits across multiple trials and disease settings suggests that this compound may be less effective than other available androgen-axis inhibitors such as abiraterone and enzalutamide [1] [3]. The development history of this compound offers several important lessons for future drug development in prostate cancer:

First, the discordance between intermediate endpoints (PFS, PSA response) and overall survival observed in SWOG-1216 raises methodological concerns about relying on these measures as consistent surrogates for OS, particularly in an era of effective post-progression therapies [1] [4]. Second, the evolving treatment landscape significantly impacts trial interpretation, as demonstrated by the substantially longer than expected survival in control arms [1]. Finally, the risk-benefit ratio must be carefully considered, as the modest efficacy gains with this compound did not clearly justify the substantially higher toxicity burden compared to control therapies [1] [2].

The following diagram illustrates the mechanistic basis of this compound's action and the clinical development pathway across different prostate cancer states:

G AndrogenSynthesis Androgen Synthesis Pathway CYP17Enzyme CYP17A1 Enzyme Complex AndrogenSynthesis->CYP17Enzyme LyaseInhibition 17,20-lyase Inhibition CYP17Enzyme->LyaseInhibition This compound Target AndrogenReduction Reduced Androgen Production LyaseInhibition->AndrogenReduction ARSignaling Androgen Receptor Signaling Decrease AndrogenReduction->ARSignaling TumorGrowth Delayed Tumor Growth & Progression ARSignaling->TumorGrowth mHSPCTrial mHSPC Trial SWOG-1216 TumorGrowth->mHSPCTrial Improved PFS No OS Benefit mCRPCTrial mCRPC Trial ELM-PC 5 TumorGrowth->mCRPCTrial Improved rPFS No OS Benefit LocalizedTrial Localized Trial NRG/RTOG 1115 TumorGrowth->LocalizedTrial Terminated Early

Figure 1: this compound Mechanism of Action and Clinical Development Pathway

References

Orteronel combination therapy with docetaxel

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data from Clinical Studies

The following tables summarize the efficacy and safety findings from a Phase 1/2 study of Orteronel in combination with docetaxel and prednisone (DP) in chemotherapy-naïve mCRPC patients [1] [2].

Table 1: Efficacy Outcomes after 4 Cycles of this compound (400 mg BID) + DP

Efficacy Parameter Result
PSA Response (≥30% reduction) 68% of patients
PSA Response (≥50% reduction) 59% of patients
PSA Response (≥90% reduction) 23% of patients
Median Best PSA Response -77%
Objective Response Rate (RECIST) 70% (7 of 10 evaluable patients)
Median Time to PSA Progression 6.7 months
Median Radiographic PFS 12.9 months

Table 2: Common Adverse Events (All Grades) with this compound + DP

Adverse Event Incidence
Fatigue 78%
Alopecia 61%
Diarrhea 48%
Nausea 43%
Dysgeusia (taste distortion) 39%
Neutropenia 39%

Detailed Experimental Protocol

Below is a protocol adapted from the Phase 1/2 clinical trial investigating this compound plus docetaxel and prednisone [1] [2].

1. Study Objectives

  • Primary (Phase 1): To determine the recommended phase 2 dose (RP2D) of this compound in combination with docetaxel and prednisone.
  • Primary (Phase 2): To evaluate the safety, pharmacokinetics, and efficacy (PSA response, radiographic progression) of the combination.

2. Patient Population

  • Diagnosis: Metastatic castration-resistant prostate cancer (mCRPC).
  • Prior Therapy: Chemotherapy-naïve for metastatic disease.
  • Key Inclusion Criteria:
    • Serum PSA ≥5 ng/mL.
    • Serum testosterone <50 ng/dL.
    • Adequate organ function.

3. Dosage and Administration

  • This compound: 400 mg administered orally, twice daily (BID). This was the RP2D established in the phase 1 portion of the study [1] [2].
  • Docetaxel: 75 mg/m², administered by intravenous infusion over 1 hour, every 3 weeks.
  • Prednisone: 5 mg administered orally, twice daily, continuously.

4. Premedication and Supportive Care

  • Standard premedication for docetaxel (e.g., dexamethasone) should be administered to prevent hypersensitivity reactions and fluid retention.
  • Monitor blood counts regularly due to the risk of neutropenia.

5. Dose Modification

  • Dose reductions of this compound (to 300 mg BID) and docetaxel are stipulated for managing specific toxicities, based on protocol-defined guidelines.

6. Assessments and Endpoints

  • Efficacy:
    • PSA Response: Measured every cycle. PSA progression defined per consensus guidelines.
    • Radiographic Tumor Assessment: Performed at baseline and every 3 cycles using CT/MRI. Evaluated using RECIST 1.1 criteria [1].
    • Radiographic PFS: Time from randomization to radiographic disease progression or death.
  • Pharmacodynamics:
    • Measurement of serum androgen levels (e.g., testosterone, DHEA-S) at baseline and periodically during treatment to confirm target engagement [1] [2].
  • Safety:
    • Continuous monitoring, with adverse events graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) [1].

Scientific Rationale and Workflow

This compound is an investigational, non-steroidal, oral inhibitor that selectively targets the 17,20-lyase activity of the CYP17A1 enzyme [3]. This enzyme is crucial for the production of androgens in the testes, adrenal glands, and within the prostate cancer tumors themselves. By inhibiting 17,20-lyase, this compound more selectively blocks the synthesis of androgens (like DHEA) that fuel prostate cancer growth, with a lesser direct effect on cortisol synthesis compared to abiraterone [3] [4]. Docetaxel, a cytotoxic chemotherapy, works by stabilizing microtubules, disrupting cell division, and also has been shown to impair androgen receptor signaling [1]. The combination aims to simultaneously attack the cancer through two complementary mechanisms: profound androgen suppression and direct cytotoxic cell kill.

The workflow of a clinical study investigating this combination can be summarized as follows:

G cluster_phase1 Phase 1 Portion Start Patient Enrollment: Chemotherapy-naïve mCRPC A Baseline Assessments: PSA, CT/MRI, Testosterone Start->A B Treatment Phase: This compound (400mg BID) + Docetaxel (75mg/m² q3w) + Prednisone (5mg BID) A->B C Cycle 1-4: Dose-Limiting Toxicity (DLT) Assessment (Phase 1) B->C D Establish Recommended Phase 2 Dose (RP2D) C->D If no DLT at 400mg C->D E Continuous Efficacy & Safety Monitoring (Phase 2) D->E F Primary Endpoint Analysis: Radiographic PFS & Overall Survival E->F End Study Conclusion F->End

Important Clinical Considerations

  • Discontinued Development: Despite showing activity in early-phase trials, the development of this compound was halted after two large Phase III trials (ELM-PC 4 and ELM-PC 5) in mCRPC failed to demonstrate a statistically significant improvement in overall survival compared to placebo, which was the primary endpoint [3] [4].
  • Safety Profile: The combination with docetaxel showed a manageable toxicity profile. The dose-limiting toxicity observed was febrile neutropenia [1] [2]. Other common adverse events are listed in Table 2.
  • Comparison with Other Therapies: this compound's key differentiator was its higher selectivity for 17,20-lyase over 17α-hydroxylase compared to abiraterone, potentially leading to less disruption of cortisol synthesis [3]. However, prednisone was still co-administered in clinical trials to mitigate the risk of adrenal insufficiency and because the control arms included it [3] [4].

References

Orteronel with prednisone coadministration

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacodynamics

Orteronel selectively inhibits the 17,20-lyase function of the CYP17A1 enzyme, which is upregulated in mCRPC and crucial for the production of androgens (e.g., DHEA) in the testes, adrenal glands, and prostate cancer cells themselves [1] [2]. This selective inhibition suppresses extragonadal androgen synthesis, a key driver of castration resistance, with potentially less disruption to the cortisol synthesis pathway compared to non-selective inhibitors [1].

The diagram below illustrates this compound's specific target within the androgen synthesis pathway.

G Pregnenolone Pregnenolone 17α-OH Pregnenolone 17α-OH Pregnenolone Pregnenolone->17α-OH Pregnenolone 17α-hydroxylase Progesterone Progesterone 17α-OH Progesterone 17α-OH Progesterone Progesterone->17α-OH Progesterone 17α-hydroxylase DHEA DHEA 17α-OH Pregnenolone->DHEA 17,20-lyase Androstenedione Androstenedione 17α-OH Progesterone->Androstenedione 17,20-lyase 17,20-lyase 17,20-lyase This compound This compound This compound->17,20-lyase

Preclinical data confirms this compound's selectivity. In cell-free assays, this compound was 5.4-times more potent for inhibition of human 17,20-lyase versus 17α-hydroxylase activity [1]. In vivo, this compound treatment in animal models significantly suppressed serum testosterone and DHEA levels and reduced the weight of androgen-dependent organs [1].

Clinical Trial Data and Efficacy

Phase III trials evaluated this compound plus prednisone in two mCRPC patient populations: chemotherapy-naive and post-docetaxel. The tables below summarize key efficacy and safety outcomes.

Table 1: Efficacy Outcomes from Phase III Clinical Trials

Parameter Chemotherapy-Naive mCRPC (ELM-PC 4) Post-Docetaxel mCRPC (ELM-PC 5)
Patients This compound + Pred (n=781) vs Placebo + Pred (n=779) [3] This compound + Pred (n=734) vs Placebo + Pred (n=365) [4] [5]
Radiographic PFS (median) 13.8 vs 8.7 months (HR 0.71, p<0.0001) [3] 8.3 vs 5.7 months (HR 0.76, p<0.001) [4] [5]
Overall Survival (median) 31.4 vs 29.5 months (HR 0.92, p=0.31) [3] 17.0 vs 15.2 months (HR 0.89, p=0.19) [4] [5]
PSA Response (≥50% decrease) Data not specified in source 25% vs 10% (p<0.001) [4] [5]

Table 2: Common Adverse Events (All Grades) from Phase III Trials

Adverse Event Chemotherapy-Naive mCRPC (ELM-PC 4) Post-Docetaxel mCRPC (ELM-PC 5)
Nausea Not prominently reported 42% vs 26% [4] [5]
Vomiting Not prominently reported 36% vs 17% [4] [5]
Fatigue Grade ≥3: 6% vs 2% [3] 29% vs 23% [4] [5]
Increased Lipase (Grade ≥3) 17% vs 2% [3] Not prominently reported
Increased Amylase (Grade ≥3) 10% vs 1% [3] 14% vs 2% (all grades) [4] [5]

Detailed Experimental Protocols

Clinical Dosing and Administration
  • Dosage Form: Oral tablet [6].
  • Recommended Dose: 400 mg of this compound twice daily combined with 5 mg of prednisone twice daily in 28-day treatment cycles [4] [3]. Dosing could be adjusted to 300 mg twice daily based on tolerability, particularly in specific populations [4].
  • Administration: Taken without food restrictions [4]. Treatment continued until disease progression, initiation of new anticancer therapy, unacceptable toxicity, or study withdrawal [6].
Biomarker and Pharmacodynamic Assessment

Clinical trials routinely monitored specific biomarkers to confirm this compound's biological activity.

  • Blood Collection: Collect peripheral blood samples at baseline, each cycle, and at the end of treatment.
  • PSA Measurement: Serum PSA levels were measured periodically. A ≥50% decline in PSA from baseline was a key secondary efficacy endpoint [4] [3].
  • Serum Androgen Measurement: Testosterone and dehydroepiandrosterone-sulfate (DHEA-S) levels were measured to confirm target engagement. Studies showed rapid and sustained suppression following this compound treatment [7].
  • Radiographic Assessment: Tumor burden was assessed via CT/MRI and bone scans at baseline and every 3-4 cycles. Radiographic Progression-Free Survival (rPFS) was a primary endpoint, defined as the time from randomization to independently confirmed radiographic disease progression or death from any cause [4] [3].

Research Applications and Considerations

G Preclinical Preclinical Studies • Mechanism of Action • Selectivity (17,20-lyase vs 17α-hydroxylase) • PK/PD in animal models Phase I/II Phase I/II Clinical Trials • Dose Escalation (200/300/400/600 mg BID) • Establish Safety & Tolerability • Measure PSA & Androgen Suppression Preclinical->Phase I/II Phase III Phase III Randomized Trials • Primary Endpoint: Overall Survival • Key Secondary: rPFS, PSA50, Pain Response Phase I/II->Phase III Outcome Outcome Assessment • Improved rPFS & PSA50 • No OS benefit vs placebo • Development halted Phase III->Outcome Insights for Future Research Insights for Future Research: Selective 17,20-lyase inhibition is active but insufficient for OS benefit in mCRPC Outcome->Insights for Future Research

While this compound demonstrated antitumor activity evidenced by improved rPFS and PSA response rates, its failure to significantly improve overall survival in two large Phase III trials highlights the challenges of targeting the androgen signaling axis in advanced prostate cancer [3] [5]. This outcome suggests that selective 17,20-lyase inhibition, while active, may be insufficient to provide a survival advantage over standard of care in this patient population.

References

Comprehensive Application Notes and Protocols for Patient Selection in Orteronel Therapy for Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Mechanism

Orteronel (TAK-700) is an investigational, non-steroidal, selective inhibitor of CYP17,20-lyase, a key enzyme in the androgen biosynthesis pathway that suppresses the conversion of gonadal, adrenal, and tumoral androgen precursors to active androgens. Unlike abiraterone acetate which inhibits both 17,20-lyase and 17α-hydroxylase activities of CYP17A1, this compound demonstrates partial selectivity for CYP17,20-lyase, thus potentially offering a differentiated safety profile by minimizing disruption to cortisol synthesis [1]. This mechanism is particularly relevant in castration-resistant prostate cancer (CRPC), where upregulated androgen receptor signaling and intratumoral androgen biosynthesis represent key resistance mechanisms despite castrate levels of serum testosterone [2] [1].

The developmental trajectory of this compound has yielded important insights for prostate cancer therapeutics. While early-phase trials demonstrated promising antitumor activity with substantial reductions in prostate-specific antigen (PSA) and androgen levels, the drug failed to achieve statistically significant improvements in overall survival in two pivotal phase 3 trials (ELM-PC 4 and ELM-PC 5) in both chemotherapy-naive and post-chemotherapy mCRPC settings [1] [3]. Consequently, Takeda discontinued its development for advanced prostate cancer in 2014 [3]. Nevertheless, the extensive clinical data generated through its development provide valuable insights for researchers investigating next-generation androgen-axis targeting agents, particularly regarding patient selection strategies and predictive biomarker identification.

Clinical Trial Results and Efficacy Data

Phase 3 Trial Outcomes

The efficacy profile of this compound was extensively evaluated in two large phase 3 randomized controlled trials (ELM-PC 4 and ELM-PC 5) and one phase 3 trial in metastatic hormone-sensitive prostate cancer (SWOG S1216). The results demonstrate a consistent pattern of improved intermediate endpoints without translation to overall survival benefit.

Table 1: Efficacy Outcomes from Pivotal Phase 3 Trials of this compound

Trial Patient Population Treatment Arms Radiographic PFS Overall Survival PSA Response ≥50%
ELM-PC 4 [1] Chemotherapy-naive mCRPC (N=1,560) This compound + Prednisone vs Placebo + Prednisone Significant improvement (HR not reported) No significant difference (p=0.17) 42.3% vs 3.5% (favoring this compound)
ELM-PC 5 [3] Post-chemotherapy mCRPC This compound + Prednisone vs Placebo + Prednisone Significant improvement (secondary endpoint) Did not meet primary endpoint Not reported
SWOG S1216 [4] [5] Metastatic HSPC (N=1,279) ADT + this compound vs ADT + Bicalutamide 47.6 vs 23.0 months (HR 0.58) 81.1 vs 70.2 months (HR 0.86, p=0.04) Significant improvement at 7 months
Comparative Efficacy with Other AR-Targeting Agents

Network meta-analyses comparing androgen receptor-targeting agents have provided insights into the relative efficacy of this compound versus other approved therapies. When analyzing eight randomized controlled trials with 4,911 patients, enzalutamide was ranked as the most efficacious agent for improving overall survival (HR=0.71), followed by abiraterone (HR=0.78), while this compound did not demonstrate statistically significant survival benefit (HR=0.90) [6]. For progression-free survival, enzalutamide showed marked improvement (HR=0.36), while abiraterone (HR=0.59) and this compound (HR=0.73) did not reach statistical significance [6]. These comparative efficacy data inform positioning of investigational agents within the prostate cancer treatment landscape.

Table 2: Network Meta-Analysis of AR-Targeted Agents in mCRPC [6]

Agent Overall Survival HR (95% CrI) Progression-Free Survival HR (95% CrI) Time to PSA Progression HR (95% CrI) Grade 3-4 Adverse Events
Enzalutamide 0.71 (0.54-0.89) 0.36 (0.21-0.59) 0.20 (0.13-0.33) Not significantly increased
Abiraterone 0.78 (0.61-0.98) 0.59 (0.35-1.00) 0.56 (0.35-0.91) Not significantly increased
This compound 0.90 (0.70-1.10) 0.73 (0.43-1.20) 0.70 (0.44-1.11) Significantly increased

Patient Selection Criteria

Inclusion Criteria

Optimal patient selection for this compound therapy requires careful attention to disease characteristics and clinical parameters validated in phase 3 trials. The key inclusion criteria are:

  • Histologically confirmed adenocarcinoma of the prostate with documented metastatic disease [7] [1]
  • Progressive disease despite castration, defined by:
    • Rising PSA values (≥2 ng/mL) with a minimum of three consecutive rises
    • Radiographic progression according to RECIST 1.1 or PCWG2 criteria for bone lesions [7]
  • Chemotherapy-naive status for mCRPC indication (prior neoadjuvant/adjuvant chemotherapy completed ≥2 years prior to screening is permitted) [7]
  • Surgical or medical castration with serum testosterone levels <50 ng/dL [7] [2]
  • Asymptomatic or minimally symptomatic disease not requiring opioid analgesia [7]
  • Adequate organ function defined as:
    • Bone marrow: ANC ≥1,500 cells/mm³, platelets ≥100,000 cells/mm³
    • Hepatic: Total bilirubin, ALT, and AST ≤1.5 × ULN
    • Renal: Estimated creatinine clearance >50 mL/min [7] [2]
  • ECOG performance status of 0-1 [7]
Exclusion Criteria

Patient selection should carefully exclude individuals with specific comorbidities and prior treatments that may impact safety or efficacy:

  • Known hypersensitivity to this compound, prednisone, or GnRH analogues [7]
  • Prior CYP17 inhibition therapy (abiraterone, ketoconazole, aminoglutethimide) or enzalutamide [7]
  • Recent antiandrogen therapy within 6 weeks for bicalutamide or 4 weeks for other antiandrogens [7]
  • Extended corticosteroid use >14 days within 3 months prior to study [7]
  • Documented central nervous system metastases [7]
  • Uncontrolled cardiovascular conditions including:
    • Heart failure (NYHA Class III or IV)
    • Thromboembolic event, unstable angina, or myocardial infarction within 6 months [7] [4]
  • Active infections including HIV, hepatitis B, or hepatitis C [7]
  • Second malignancy within 2 years (except non-melanoma skin cancer) [7]
  • Gastrointestinal conditions affecting oral absorption [7]
Biomarker Considerations

Bone turnover biomarkers show promise for patient stratification and prognosis. Data from SWOG S1216 demonstrated that elevated baseline levels of bone metabolism markers (bone-specific alkaline phosphatase [BAP], C-telopeptide [CTx], procollagen type I N-propeptide [PINP], and pyridinoline [PYD]) were strongly associated with reduced overall survival in men with metastatic hormone-sensitive prostate cancer [5]. These biomarkers may help identify patients with more aggressive disease who might derive differential benefit from intensified androgen-axis inhibition.

Therapeutic Protocols and Monitoring

Treatment Administration

The recommended dosage of this compound based on phase 3 trials is 400 mg orally twice daily (800 mg total daily dose) in combination with prednisone 5 mg twice daily [1]. This compound should be administered without regard to meals, distinguishing it from abiraterone which requires fasting administration [1]. Key administration guidelines include:

  • Continuous dosing in 28-day cycles until disease progression or unacceptable toxicity
  • Concomitant androgen deprivation therapy must be maintained throughout treatment
  • Prednisone co-administration (5 mg twice daily) to manage potential adrenal insufficiency
  • Dose modifications based on toxicity:
    • First reduction: 300 mg twice daily
    • Second reduction: 300 mg once daily
    • Discontinuation for intolerance after two reductions [7] [1]
Safety Monitoring and Management

Proactive monitoring and management of adverse events is essential for safe administration. Common adverse events associated with this compound in clinical trials included fatigue (78%), alopecia (61%), diarrhea (48%), nausea (43%), dysgeusia (39%), and neutropenia (39%) [2]. The monitoring protocol should include:

  • Weekly laboratory assessments during cycle 1, then at the beginning of each subsequent cycle:
    • Complete blood count with differential
    • Comprehensive metabolic panel (liver and renal function)
    • Serum testosterone and PSA [2]
  • Cardiac monitoring with ECG at baseline and as clinically indicated
  • Radiographic assessments every 12 weeks or as clinically indicated
  • Bone biomarker assessment at baseline for prognostic stratification [5]

G start Patient Presents with mCRPC demo Demographic Assessment: Male, Age ≥18 years start->demo end Treatment Continuation or Discontinuation path Pathology Confirmation: Prostate Adenocarcinoma demo->path disease Disease Status: Metastatic, Progressive path->disease prior_tx Prior Therapy Review: Chemotherapy-Naïve disease->prior_tx lab Laboratory Requirements: Testosterone <50 ng/dL Adequate Organ Function prior_tx->lab excl Exclusion Check: No Contraindications lab->excl decide_inc Meets All Inclusion Criteria? excl->decide_inc decide_inc->end No decide_excl Any Exclusion Criteria Present? decide_inc->decide_excl Yes decide_excl->end Yes initiate Initiate this compound + Prednisone decide_excl->initiate No monitor Ongoing Monitoring and Assessment initiate->monitor monitor->end

Figure 1: Patient Selection and Treatment Algorithm for this compound Therapy in mCRPC

Efficacy Assessment Guidelines

Standardized response assessment is critical for evaluating treatment benefit and making continuation decisions. The recommended assessment protocol includes:

  • PSA monitoring every 4 weeks with response defined as:
    • PSA-30: ≥30% decline from baseline
    • PSA-50: ≥50% decline from baseline
    • PSA-90: ≥90% decline from baseline [2]
  • Radiographic assessment every 12 weeks using:
    • RECIST 1.1 for soft tissue metastases
    • PCWG2 criteria for bone metastases [1]
  • Circulating tumor cell (CTC) enumeration at baseline and every 12 weeks when available [2]
  • Androgen precursor monitoring (DHEA-S, testosterone) for pharmacodynamic assessment [2]

Experimental Protocols

Phase 1/2 Dose-Finding Protocol

The phase 1/2 study of this compound plus docetaxel and prednisone established the safety profile and recommended phase 2 dose. Key methodological details include:

  • Study Design: Open-label, multicenter, phase 1/2 with modified 3+3 dose escalation [2]
  • Treatment Schedule:
    • Cycle 1 (28 days): this compound 200 or 400 mg BID days 1-28, docetaxel 75 mg/m² IV day 8, prednisone 5 mg BID days 8-28
    • Subsequent cycles (21 days): All three drugs administered on day 1 [2]
  • Dose-Limiting Toxicity (DLT) Definition:
    • Grade 4 neutropenia >7 days or grade 3 neutropenia with fever
    • Grade 4 thrombocytopenia >7 days or grade 3 with bleeding
    • Grade 3 nausea/vomiting/diarrhea despite maximal support
    • Grade 3 fatigue >7 days [2]
  • Recommended Phase 2 Dose: 400 mg BID in combination with docetaxel 75 mg/m² every 3 weeks and prednisone 5 mg BID [2]
Biomarker Assessment Methods

Translational biomarker protocols from clinical trials provide robust methodologies for companion diagnostic development:

  • Bone Turnover Marker Assessment [5]:

    • Sample Collection: Fasting serum samples at baseline
    • Analytical Methods:
      • Bone-specific alkaline phosphatase (BAP): ELISA method
      • C-telopeptide (CTx): Electrochemiluminescence immunoassay
      • Procollagen type I N-propeptide (PINP): Radioimmunoassay
      • Pyridinoline (PYD): High-performance liquid chromatography
    • Statistical Analysis: Training/validation set approach with maximally selected rank statistics for cut-point determination
  • Pharmacokinetic Assessment [2]:

    • Sample Collection: Pre-dose and multiple post-dose timepoints
    • Analytical Method: LC-MS/MS for this compound and metabolite quantification
    • Parameters Calculated: C~max~, T~max~, AUC~0-τ~, t~1/2~

G cluster_0 Androgen Biosynthesis Pathway pregnenolone Pregnenolone cyp17 CYP17A1 Enzyme (17α-hydroxylase/ 17,20-lyase) pregnenolone->cyp17 progesterone Progesterone progesterone->cyp17 dhea DHEA cyp17->dhea androstenedione Androstenedione dhea->androstenedione testosterone Testosterone androstenedione->testosterone dht Dihydrotestosterone (DHT) testosterone->dht ar Androgen Receptor Activation dht->ar progression progression ar->progression Promotes Tumor Growth This compound This compound (CYP17,20-lyase Inhibition) This compound->cyp17 Selective Inhibition abiraterone Abiraterone (Dual CYP17 Inhibition) abiraterone->cyp17 Dual Inhibition

Figure 2: this compound Mechanism of Action in Androgen Biosynthesis Pathway

Conclusion and Future Directions

This compound represents an important case study in the development of androgen-axis targeting agents for advanced prostate cancer. While the drug demonstrated significant biological activity with substantial PSA declines and radiographic progression-free survival benefit, it failed to achieve the ultimate endpoint of overall survival improvement in randomized phase 3 trials [1] [3]. The patient selection criteria and treatment protocols outlined in this document provide researchers with validated frameworks for developing next-generation CYP17 inhibitors.

The lessons from this compound development highlight several key considerations for future drug development in this class: (1) the importance of predictive biomarkers beyond PSA response for patient selection; (2) the potential impact of cross-resistance with other androgen-axis targeting agents; and (3) the critical need for combination strategies that address compensatory resistance mechanisms [8]. Recent research suggests that bone microenvironment biomarkers may offer promising stratification approaches for future trials [5].

For researchers investigating next-generation CYP17 inhibitors, the extensive clinical database generated during this compound development provides valuable insights into dose selection, safety management, and efficacy assessment methodologies that can accelerate future drug development programs in metastatic prostate cancer.

References

Comprehensive Application Notes: Monitoring PSA Response to Orteronel Treatment in Prostate Cancer Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Orteronel (TAK-700) and Its Mechanism of Action

This compound (TAK-700) is a novel, non-steroidal, selective, reversible inhibitor of the 17,20-lyase activity of the enzyme CYP17A1, which plays a critical role in androgen synthesis in the testes, adrenal glands, and prostate cancer cells. Unlike abiraterone acetate which inhibits both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, this compound demonstrates 5.4-fold greater specificity for 17,20-lyase versus 17α-hydroxylase activity. This selective inhibition potentially allows for continued cortisol synthesis with reduced requirement for concomitant steroid administration, though many clinical trials have included prednisone co-administration as a precaution against adrenal insufficiency. The compound features a fused imidazole ring system that makes it an attractive ligand for the catalytic heme iron found in CYP enzymes, while its conformational rigidity and low ClogP index contribute to its enzymatic selectivity [1].

The primary mechanism of action of this compound centers on its ability to suppress extragonadal androgen synthesis through inhibition of CYP17A1, thereby reducing testosterone and dihydrotestosterone (DHT) levels that drive prostate cancer growth. Preclinical studies demonstrated that this compound treatment significantly suppresses serum testosterone levels and decreases the weight of androgen-dependent organs. In cynomolgus monkeys, twice-daily administration of this compound substantially reduced serum dehydroepiandrosterone (DHEA) and testosterone levels, with even greater suppression when combined with castration compared to castration alone [1]. This robust preclinical profile provided the rationale for clinical development in patients with advanced prostate cancer, particularly those progressing despite conventional androgen deprivation therapy.

Quantitative Clinical Data on PSA Response to this compound

Clinical studies have consistently demonstrated the significant impact of this compound on prostate-specific antigen (PSA) levels, serving as a key pharmacodynamic marker of treatment response in prostate cancer patients. The relationship between this compound dosing, PSA response rates, and common adverse events has been quantified across multiple clinical trials, providing researchers with essential benchmarks for evaluating treatment efficacy.

Table 1: PSA Response to this compound in Clinical Trials

Study Population Dose Regimen ≥50% PSA Decline ≥90% PSA Decline Key Safety Findings
Phase I/II metastatic CRPC (n=26) 300-600 mg BID 80% (at ≥300 mg dose) 27% (at ≥300 mg dose) Fatigue (65%), nausea (42%), constipation (38%), anorexia (35%) [1]
Japanese Phase 1 CRPC (n=15) 200-400 mg BID ± prednisolone 86.7% (13/15 patients) Not specified Hyperlipasemia (47%), hyperamylasemia (40%), constipation (33%) [2]
Phase I with docetaxel (n=14) 200/400 mg BID + docetaxel/prednisone Not specified Not specified Febrile neutropenia (dose-limiting toxicity) [1]

The time course of PSA response following this compound initiation shows rapid reduction, with one Phase I/II study demonstrating suppression of testosterone levels from 5.5 ng/dL to 0.6 ng/dL within four weeks of treatment initiation. Additionally, dehydroepiandrosterone (DHEA) levels decreased from 50.0 μg/dL to unquantifiable levels in all patients, confirming the profound suppression of androgen synthesis [1]. This rapid and significant suppression of both PSA and androgen levels highlights the potent activity of this compound against the androgen synthesis pathway in prostate cancer cells.

Table 2: Endocrine Parameter Changes with this compound Treatment

Endocrine Parameter Baseline Level Post-Treatment Level Timeframe Assay Sensitivity
Testosterone 5.5 ng/dL 0.6 ng/dL (median) 4 weeks LLOQ: 0.03-0.05 ng/mL [1] [2]
DHEA 50.0 μg/dL Unquantifiable 4 weeks Not specified [1]
DHEA-S Not specified Significantly suppressed Multiple cycles Not specified [2]

The dose-response relationship for this compound has been evaluated across multiple studies, with evidence indicating that doses of 300 mg twice daily and higher demonstrate optimal efficacy, while maintaining acceptable safety profiles. In the Japanese Phase 1 study, dose-dependent increases in plasma this compound concentrations were observed over the 200-400 mg BID dose range, with co-administration of prednisolone not significantly altering the pharmacokinetics of this compound. Importantly, serum testosterone was rapidly suppressed below the lower limit of quantification across all dose levels, suggesting that even lower doses may sufficiently suppress androgen synthesis [2].

Detailed Protocol for Monitoring PSA Response in Clinical Studies

Patient Selection and Eligibility Criteria

For clinical trials investigating this compound, appropriate patient selection is critical for generating meaningful PSA response data. The key inclusion criteria used in prior studies include: histologically or cytologically confirmed prostate adenocarcinoma; PSA levels ≥2 ng/mL at screening; at least two successive rises in PSA levels from nadir; well-controlled castration (serum testosterone <0.5 ng/mL or <50 ng/dL); Eastern Cooperative Oncology Group (ECOG) performance status of 0-2; and adequate liver, renal, and bone marrow function [2]. Patients should have discontinued all antiandrogen therapy for at least 6 weeks (for bicalutamide) or 4 weeks (for other antiandrogens) prior to the first dose of this compound to prevent confounding of PSA response data. Importantly, clinical trials have included both chemotherapy-naïve patients and those who have received prior docetaxel, with varying response rates observed between these populations [1] [3].

PSA Assessment Methodology and Timing

Standardized PSA measurement is essential for accurate response assessment. The methodology should utilize consistent, validated immunoassay platforms throughout the study to avoid inter-assay variability. Blood samples for PSA measurement should be collected prior to dose administration on each assessment day. The recommended assessment schedule includes: baseline (within 7 days prior to initiation); Day 15 of Cycle 1; Day 1 of Cycle 2; and Day 1 of each subsequent 28-day cycle [2]. Additional assessments may be performed at the investigator's discretion if disease progression is suspected. For consistent interpretation, all PSA values should be measured using the same laboratory and methodology throughout the study, with samples ideally drawn at consistent times of day to minimize diurnal variation effects.

Response Criteria and Endpoint Definitions

PSA response should be evaluated according to Prostate Cancer Clinical Trials Working Group (PCWG) 2 criteria, which have been widely adopted in prostate cancer clinical trials [2]. The primary efficacy endpoints typically include:

  • PSA50 response rate: Proportion of patients achieving a ≥50% decline in PSA from baseline confirmed by a second value at least 3 weeks later
  • PSA90 response rate: Proportion of patients achieving a ≥90% decline in PSA from baseline confirmed by a second value
  • Time to PSA progression: Defined as either a 25% increase over the nadir with an absolute increase of ≥2 ng/mL for patients who did not achieve a 50% decline, or a 25% increase over the nadir with an absolute increase of ≥2 ng/mL for patients who achieved a 50% decline, confirmed by a second value at least 3 weeks later
  • PSA progression-free survival: Time from treatment initiation to PSA progression or death from any cause

Additional efficacy assessments should include radiographic evaluation per RECIST 1.1 for soft tissue lesions and PCWG2 criteria for bone lesions, performed at baseline, Week 12, and every 12 weeks thereafter [2].

Visualizing Androgen Signaling and this compound's Mechanism

The following diagram illustrates the androgen signaling pathway and the specific site of this compound action within the steroid synthesis cascade:

G Androgen Signaling Pathway and this compound Mechanism cluster_pathway Steroid Synthesis Pathway cluster_signaling Androgen Receptor Signaling Pregnenolone Pregnenolone 17α-OH-Pregnenolone 17α-OH-Pregnenolone Pregnenolone->17α-OH-Pregnenolone CYP17A1 17α-hydroxylase Progesterone Progesterone 17α-OH-Progesterone 17α-OH-Progesterone Progesterone->17α-OH-Progesterone CYP17A1 17α-hydroxylase DHEA DHEA 17α-OH-Pregnenolone->DHEA CYP17A1 17,20-lyase Androstenedione Androstenedione 17α-OH-Progesterone->Androstenedione CYP17A1 17,20-lyase Testosterone Testosterone DHEA->Testosterone HSD3B/HSD17B Androstenedione->Testosterone HSD17B DHT DHT Testosterone->DHT SRD5A Androgens Androgens Testosterone->Androgens DHT->Androgens This compound This compound CYP17A1\n17,20-lyase CYP17A1 17,20-lyase This compound->CYP17A1\n17,20-lyase Selective Inhibition AR Androgen Receptor (AR) Androgens->AR Target Gene\nTranscription Target Gene Transcription AR->Target Gene\nTranscription Prostate Cancer\nGrowth Prostate Cancer Growth Target Gene\nTranscription->Prostate Cancer\nGrowth

This diagram illustrates how This compound selectively targets the 17,20-lyase activity of CYP17A1, thereby inhibiting the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (DHEA) and 17α-hydroxyprogesterone to androstenedione. These intermediates are essential precursors in testosterone and dihydrotestosterone (DHT) synthesis. By blocking this specific step in the steroid synthesis pathway, this compound reduces the production of potent androgens that activate the androgen receptor and drive prostate cancer growth, ultimately leading to decreased PSA expression [1] [4].

Clinical Trial Design and Patient Management Considerations

Safety Monitoring and Management of Adverse Events

Comprehensive safety monitoring is essential throughout this compound treatment. Based on clinical trial data, researchers should implement specific monitoring protocols for known adverse events. Laboratory assessments should include complete blood counts, comprehensive metabolic panel (including liver function tests), lipase, and amylase at baseline, every two weeks during the first cycle, and at least monthly thereafter [2]. The high incidence of pancreatic enzyme elevations (hyperlipasemia 47%, hyperamylasemia 40% in the Japanese Phase 1 study) necessitates careful monitoring for signs and symptoms of pancreatitis, with dose interruption or reduction considered for symptomatic cases or severe asymptomatic elevations.

For managing mineralocorticoid excess symptoms potentially associated with CYP17A1 inhibition (hypertension, hypokalemia, edema), clinical trials have allowed the use of aldosterone antagonists such as eplerenone. These symptoms maintained at Grade 2 or lower through such interventions were typically not considered dose-limiting toxicities [2]. Additionally, fatigue management strategies should be implemented, as this was the most common adverse event (65%) in initial trials [1]. The protocol should include clear guidelines for dose modifications based on toxicity grade, with treatment interruption until recovery to Grade 1 or baseline for Grade 3 or higher events, followed by dose reduction according to predefined levels.

Pharmacokinetic and Pharmacodynamic Assessments

Understanding the pharmacokinetic profile of this compound is crucial for optimal dosing and interpretation of PSA response data. Phase 1 studies have demonstrated that this compound has high bioavailability and a favorable area under the curve profile with oral administration [1]. Plasma concentrations show dose-dependent increases over the 200-400 mg BID dose range, with no significant alteration when co-administered with prednisolone [2]. Recommended pharmacokinetic sampling includes pre-dose trough concentrations and serial post-dose samples at predetermined timepoints (e.g., 1, 2, 4, 6, 8 hours) after both morning and evening doses to characterize steady-state exposure and accumulation.

Pharmacodynamic assessments should extend beyond PSA to include endocrine parameters that confirm target engagement. These should comprise serum testosterone (with highly sensitive assays, LLOQ ≤0.5 ng/dL), DHEA-S, and cortisol at baseline and scheduled intervals throughout treatment [1] [2]. The rapid suppression of testosterone below the lower limit of quantification across all dose levels observed in clinical trials provides a key early indicator of biological activity, typically occurring within two weeks of treatment initiation. These pharmacodynamic markers complement PSA response data by confirming adequate pathway inhibition and helping to distinguish between mechanism-based versus non-mechanism-based resistance.

Comparative Clinical Context and Future Directions

The development pathway for this compound has provided valuable insights into targeting androgen synthesis for prostate cancer treatment. While Phase III trials (ELM-PC5) in patients with advanced-stage prostate cancer who had received prior docetaxel did not achieve their primary overall survival endpoint, additional Phase III this compound trials continued in men with earlier stages of prostate cancer [1] [5]. The experience with this compound highlights both the promise and challenges of developing more selective CYP17A1 inhibitors, particularly the balance between efficacy, safety, and optimal patient selection.

When considering sequential therapy approaches, research indicates potential cross-resistance between different androgen axis-targeting agents. Studies evaluating treatment sequencing patterns suggest that the efficacy of subsequent therapies may be influenced by prior exposure to other androgen pathway inhibitors [3]. This has important implications for clinical trial design, particularly in determining appropriate prior therapy restrictions and interpreting PSA response data in the context of treatment history. Future research directions should focus on identifying predictive biomarkers for response to this compound, exploring combination strategies with other targeted agents, and investigating its potential role in earlier disease settings where more complete androgen pathway inhibition may yield greater clinical benefit.

Conclusion

This compound represents a promising therapeutic approach for prostate cancer through its selective inhibition of 17,20-lyase activity. The comprehensive application notes and protocols outlined herein provide researchers with a framework for evaluating PSA response to this compound in clinical studies. Monitoring should include standardized PSA assessments, correlated with pharmacodynamic measurements of androgen suppression and careful safety monitoring. Clinical evidence demonstrates that this compound induces significant PSA declines (≥50% reduction in 80-87% of patients at optimal doses) with a distinct safety profile characterized by fatigue, gastrointestinal effects, and pancreatic enzyme elevations. These application notes should serve as a guide for future clinical investigation of this targeted therapy in prostate cancer treatment.

References

Orteronel administration in metastatic hormone-sensitive prostate cancer

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols

For researchers seeking to understand the clinical evaluation of orteronel, here are the detailed methodologies from the key trials.

SWOG-1216 Phase III Trial Protocol (mHSPC)
  • Objective: To evaluate the clinical benefit of adding this compound to androgen deprivation therapy (ADT) compared to ADT with bicalutamide in men with newly diagnosed metastatic Hormone-Sensitive Prostate Cancer (mHSPC) [1] [2].
  • Study Design: A phase III, randomized, open-label, multicenter trial. Patients were randomly assigned in a 1:1 ratio, dynamically balanced on stratification factors [2].
  • Key Eligibility Criteria:
    • Inclusion: Histologically confirmed prostate adenocarcinoma with metastatic disease; Zubrod performance status of 0-2; no prior systemic therapy for metastatic disease (with exceptions for limited prior ADT) [2].
    • Exclusion: Brain metastases; prior therapy with ketoconazole, abiraterone, or enzalutamide; significant uncontrolled cardiac disease within 6 months of registration [2].
  • Interventions:
    • Experimental Arm: Continuous ADT (LHRH agonist/antagonist or orchiectomy) plus this compound 300 mg, administered orally twice daily [1] [2].
    • Control Arm: Continuous ADT plus Bicalutamide 50 mg, administered orally once daily [1] [2].
  • Assessments and Endpoints:
    • Overall Survival (OS): Time from randomization to death from any cause [2].
    • Progression-free Survival (PFS): Time from randomization to PSA progression, radiologic progression, clinical progression, or death. PSA progression was defined as a ≥25% increase and an absolute increase of ≥2 ng/mL from the nadir [2].
    • PSA Response: Measured at a 7-month landmark. Categorized as Complete Response (PSA < 0.2 ng/mL), Partial Response (PSA 0.2-4.0 ng/mL), or No Response (PSA > 4.0 ng/mL) [2].
    • Safety: Adverse events were monitored and graded according to established criteria [1].
NRG/RTOG 1115 Phase III Trial Protocol (High-Risk Localized PCa)
  • Objective: To evaluate if adding 24 months of this compound to standard-of-care (SOC) therapy (dose-escalated Radiation Therapy + 24 months of ADT) could improve overall survival in men with high-risk, clinically localized prostate cancer [3] [4].
  • Key Finding: The addition of this compound did not result in a statistically significant improvement in efficacy outcomes. The trial was also limited by early termination and poor drug tolerability, with only 29% of patients in the this compound arm receiving ≥80% of the planned dose [4].

Mechanism of Action & Pathway

This compound is a novel, nonsteroidal inhibitor of the enzyme CYP17A1, which is a key enzyme in androgen synthesis. Its primary mechanism is the suppression of androgen production [5].

A key differentiator of this compound is its greater specificity for the 17,20-lyase activity of CYP17A1 compared to its 17α-hydroxylase activity. This higher specificity was hypothesized to result in less disruption to the glucocorticoid biosynthesis pathway and potentially mitigate the syndrome of secondary mineralocorticoid excess seen with less selective inhibitors [2] [5].

The following diagram illustrates the steroidogenesis pathway and the specific site of this compound's action.

G cluster_1 This compound selectively inhibits 17,20-lyase activity Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17α-OH Pregnenolone 17α-OH Pregnenolone Pregnenolone->17α-OH Pregnenolone 17α-hydroxylase 17α-OH Progesterone 17α-OH Progesterone Progesterone->17α-OH Progesterone 17α-hydroxylase DHEA DHEA 17α-OH Pregnenolone->DHEA 17,20-lyase 17α-OH Pregnenolone->DHEA Androstenedione Androstenedione 17α-OH Progesterone->Androstenedione 17,20-lyase 17α-OH Progesterone->Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone

Safety and Tolerability Profile

The safety data from clinical trials indicates that this compound treatment was associated with a higher burden of adverse events compared to control therapies.

The table below summarizes the incidence of key adverse events from the SWOG-1216 trial.

Adverse Event (Grade 3/4) ADT + this compound (n=638) ADT + Bicalutamide (n=641)
Any Grade 3/4 Event 43% 14% [1]
Hypertension 20% 5% [6]
Fatigue 5% 2% [6]
Febrile Neutropenia Reported as dose-limiting toxicity in combination therapy [5]
Grade 5 AEs 5 patients (e.g., MI, stroke) 1 patient [6]

Research Conclusions and Context

  • Clinical Development Halted: Based on the failure to meet the primary overall survival endpoint in phase III trials for both metastatic and high-risk localized prostate cancer, the further clinical development of this compound was discontinued [3] [5].
  • Efficacy-Surrogacy Concern: The SWOG-1216 trial demonstrated a significant improvement in PFS and PSA response that did not correlate with an overall survival benefit. This raises concerns about the consistent surrogacy of these endpoints for OS, especially in the context of extensive post-protocol therapy [1].
  • Evolution of the Treatment Landscape: The control arm in the SWOG-1216 trial had a notably higher median overall survival (70.2 months) than historically seen, reflecting the positive impact of subsequent life-prolonging therapies available at the castration-resistant stage. This highlights the importance of considering the evolving standard of care when designing and interpreting clinical trials [2].

References

Mechanism of Action and Mineralocorticoid Excess

Author: Smolecule Technical Support Team. Date: February 2026

Orteronel targets cytochrome P450 17A1 (CYP17A1), a key enzyme in steroidogenesis with both 17α-hydroxylase and 17,20-lyase activities [1] [2]. By preferentially inhibiting 17,20-lyase, this compound suppresses the production of androgen precursors (dehydroepiandrosterone) and estrogens (estradiol) [1]. This selectivity results in only partial inhibition of 17α-hydroxylase, allowing cortisol synthesis to continue [2] [3].

However, the disruption of steroidogenesis can lead to a rise in upstream mineralocorticoid precursors (e.g., 11-deoxycorticosterone and corticosterone) [2]. These precursors can activate the mineralocorticoid receptor, leading to a syndrome of apparent mineralocorticoid excess. The pathophysiology shares features with a rare genetic disorder caused by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) deficiency, which normally inactivates cortisol to cortisone [4] [5]. When 11β-HSD2 is deficient or overwhelmed, cortisol can also bind to and activate the mineralocorticoid receptor, causing hypertension and hypokalemia [4].

The diagram below illustrates the pathway of this compound-induced mineralocorticoid excess and the rationale for its management.

G This compound This compound CYP17A1_Inhibition CYP17A1_Inhibition This compound->CYP17A1_Inhibition Selective Inhibition MC_Precursors MC_Precursors CYP17A1_Inhibition->MC_Precursors Accumulation MR_Activation MR_Activation MC_Precursors->MR_Activation Hypertension Hypertension MR_Activation->Hypertension Hypokalemia Hypokalemia MR_Activation->Hypokalemia Edema Edema MR_Activation->Edema Glucocorticoids Glucocorticoids Glucocorticoids->MR_Activation Suppresses ACTH MR_Antagonists MR_Antagonists MR_Antagonists->MR_Activation Direct Blockade

Clinical Evidence and Adverse Event Profile

Clinical trials across different patient populations have characterized the incidence and severity of mineralocorticoid-related adverse events with this compound.

Key Findings from Clinical Studies:

  • Lower Incidence than Abiraterone: Due to its selective 17,20-lyase inhibition, this compound-associated mineralocorticoid excess is generally less frequent and severe than that observed with abiraterone, which causes more profound cortisol suppression [3].
  • Common Adverse Events: The most common events are hypertension and hypokalemia [1] [2].
  • Dose-Dependency: One study in Japanese patients with castration-resistant prostate cancer (CRPC) allowed the use of aldosterone antagonists (e.g., eplerenone) to manage symptoms like hypertension, hypokalemia, and edema, and these events were not considered dose-limiting toxicities when controlled [2].
  • Other Toxicities: It is important to note that clinical trials also identified other notable adverse effects, such as elevated pancreatic enzymes (amylase, lipase) and incidents of pancreatitis, which require monitoring [2].

The table below summarizes the incidence of key mineralocorticoid-related adverse events from two representative studies.

Study Population This compound Dose Hypertension Hypokalemia Edema Citation
Postmenopausal Women with HR+ Breast Cancer (Phase 1b) 300 mg or 400 mg BID Grade 3: 25% (2/8 patients) Grade 1: 25% (2/8 patients) Not Specified [1]
Japanese Men with CRPC (Phase 1) 200 mg to 400 mg BID (with/without prednisolone) Not Reported as a common AE Not Reported as a common AE Not Reported as a common AE [2]

> Note: The breast cancer study was small (N=8), and the prostate cancer study explicitly permitted the use of medications to manage mineralocorticoid excess, which likely reduced the reported incidence of these specific AEs [1] [2].

Recommended Monitoring and Management Protocol

Based on the clinical trial data, the following protocol is recommended for monitoring and managing mineralocorticoid excess in patients receiving this compound.

Pre-Treatment Assessment (Baseline)
  • Clinical Evaluation: Measure blood pressure, heart rate, and body weight. Assess for pre-existing hypertension, heart failure, or edema.
  • Laboratory Tests:
    • Serum electrolytes: Potassium, sodium, magnesium.
    • Renal function: Serum creatinine, blood urea nitrogen (BUN).
    • Adrenal function: Morning cortisol and adrenocorticotropic hormone (ACTH) levels, if available.
  • Cardiac Workup: Consider an electrocardiogram (ECG) to establish a baseline, particularly in patients with a history of cardiac disease.
Ongoing Monitoring During Treatment
  • Frequency: Monitor blood pressure, serum potassium, and other electrolytes at least every 2 weeks during the first cycle (28 days), then at least monthly thereafter, or more frequently if abnormalities are detected [1] [2].
  • Imaging & Other Tests: Monitor serum amylase and lipase regularly due to the risk of pancreatitis [2].
Management of Specific Adverse Events

The following workflow outlines the step-by-step management of mineralocorticoid-related adverse events based on their severity, consistent with Common Terminology Criteria for Adverse Events (CTCAE) grading.

G Start Identify Mineralocorticoid Excess AE Assess Assress Severity (Grade 1-2 vs. Grade 3+) Start->Assess Grade12 Grade 1-2 (Hypertension, Hypokalemia) Assess->Grade12 Grade3 Grade 3 or Higher or Recurrent Grade 2 Assess->Grade3 InitiateMRA Initiate Mineralocorticoid Receptor Antagonist (e.g., Eplerenone) Grade12->InitiateMRA Interrupt Interrupt this compound Dosing Grade3->Interrupt ContinueOrt Continue this compound at Current Dose InitiateMRA->ContinueOrt InitiateGluc Initiate Glucocorticoid (e.g., Prednisolone 5mg BID) Interrupt->InitiateGluc Resume Resume this compound at Reduced Dose if AE Resolves InitiateGluc->Resume

Management Details:

  • Mineralocorticoid Receptor Antagonists (MRAs): Eplerenone is preferred due to its selectivity, reducing the risk of anti-androgen side effects. Spironolactone is an alternative [2].
  • Glucocorticoid Supplementation: Low-dose oral prednisolone (5 mg twice daily) is effective in suppressing ACTH drive, thereby reducing the production of mineralocorticoid precursors [2]. This strategy was successfully incorporated into some this compound clinical trial designs.
  • Dose Modification: For severe or persistent events despite pharmacological intervention, protocol-specified this compound dose reduction or interruption may be necessary [1].
Special Considerations
  • Drug-Drug Interactions (DDIs): this compound is a weak inhibitor of CYP1A2, 2C8, 2C9, and 2C19. PBPK modeling suggests the interaction potential is low, but caution is advised when co-administering sensitive substrates of these enzymes [6].
  • Renal Impairment: this compound's primary clearance route is renal excretion. Patients with moderate or severe renal impairment have shown increased systemic exposure (AUC increased by 38% and 87%, respectively). Dose adjustment should be considered in these populations [6].

The management of mineralocorticoid excess with this compound is proactive and protocol-driven. Its selective inhibition profile offers a more manageable safety profile than earlier agents. Successful application relies on rigorous baseline assessment, consistent monitoring, and the early, structured use of MRAs and glucocorticoids.

References

Table 1: Summary of Orteronel Dosing Regimens in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Trial Phase / Type Patient Population Recommended Dose & Schedule Cycle Duration Treatment Duration
Phase II [1] Metastatic Breast Cancer 600 mg orally, once daily [1] Not explicitly stated Median: 7 weeks [1]
Phase I/II [2] mCRPC (with Docetaxel) 400 mg orally, twice daily [2] 21 days [2] Until disease progression or unacceptable toxicity [2]
Phase I [3] Japanese CRPC 200 mg to 400 mg orally, twice daily [3] 28 days [3] Until criteria for discontinuation were met [3]
Phase III [4] [5] High-Risk Prostate Cancer (with RT & ADT) Not specified (with prednisone) [4] Planned for 24 months [4] Actual: Only 29% received ≥80% of planned dose [5]

Detailed Experimental Protocols

The following protocols are synthesized from the cited clinical studies, detailing the administration and monitoring of Orteronel.

Protocol 1: this compound Monotherapy for Metastatic Breast Cancer

This protocol is based on a Phase II study evaluating single-agent this compound in AR+ metastatic breast cancer [1].

  • 1. Patient Selection: Patients with histologically confirmed AR+ metastatic breast cancer, subdivided into triple-negative (TNBC) or hormone receptor-positive (HR+) cohorts. Prior therapies are allowed, and adequate organ function is required [1].
  • 2. Dosing Regimen: this compound is administered orally at a dose of 600 mg, once daily. Treatment is continuous, and cycles are defined by the clinic's schedule [1].
  • 3. Concomitant Medications: The use of concomitant prednisone was not mandated in this trial design [1].
  • 4. Efficacy & Safety Monitoring:
    • Tumor Assessments: Conducted at baseline and then every 8-12 weeks using CT/MRI. Response is evaluated per RECIST 1.1 criteria [1].
    • Serum Hormone Levels: Blood samples for estradiol, testosterone, SHBG, ACTH, DHEA-S, and cortisol are collected at baseline, on Day 1 of Cycles 2 and 4, and at the end of treatment [1].
    • Safety Monitoring: Adverse events are monitored continuously and graded according to NCI-CTCAE criteria [1].
  • 5. Endpoints: The primary efficacy endpoint is clinical benefit rate. Treatment continues until disease progression or unacceptable toxicity [1].
Protocol 2: this compound in Combination with Docetaxel for Prostate Cancer

This protocol is derived from a Phase 1/2 study of this compound combined with docetaxel and prednisone in men with chemotherapy-naïve metastatic castration-resistant prostate cancer (mCRPC) [2].

  • 1. Patient Selection: Men with histologically confirmed mCRPC, progressive disease, and no prior chemotherapy for metastatic disease. Surgical or ongoing medical castration with serum testosterone < 50 ng/dL is required [2].
  • 2. Dosing Regimen:
    • This compound: 400 mg orally, twice daily, starting on Cycle 1, Day 1 [2].
    • Docetaxel: 75 mg/m², intravenously, on Day 1 of each 21-day cycle [2].
    • Prednisone: 5 mg orally, twice daily, throughout the treatment [2].
  • 3. Dose Modification: The Phase 1 part of the study established 400 mg BID as the recommended dose. A lower dose of 200 mg BID was also deemed safe for combination therapy [2].
  • 4. Efficacy & Safety Monitoring:
    • PSA Response: PSA levels are measured periodically. Responses are defined as a ≥50% (PSA-50) or ≥90% (PSA-90) reduction from baseline [2].
    • Radiographic Assessments: Performed using RECIST 1.1 [2].
    • Pharmacokinetics & Pharmacodynamics: Plasma levels of this compound and its metabolites, as well as endocrine parameters like DHEA-S and testosterone, are measured to assess drug exposure and biological effect [2].
    • Safety: AEs are monitored and graded per NCI-CTCAE. Dose-limiting toxicities are specifically assessed in the first cycle [2].
  • 5. Treatment Duration: Patients continue the combination therapy until radiographic disease progression, unacceptable toxicity, or completion of a planned number of docetaxel cycles. Patients with stable disease may continue on single-agent this compound and prednisone [2].

Critical Development Note

It is crucial for researchers to note that the clinical development of this compound was discontinued. Phase III trials in men with metastatic castration-resistant prostate cancer did not meet their primary survival endpoints [6] [4]. Furthermore, a Phase III trial in high-risk localized prostate cancer was terminated early due to the discontinuation of the drug's development and showed no significant improvement in efficacy outcomes [4] [5].

Visual Trial Workflow

The diagram below summarizes the treatment and monitoring workflow for a typical this compound clinical trial.

Start Patient Screening & Eligibility Confirmation A Baseline Assessments: - Tumor Imaging (CT/MRI) - Serum Hormone Levels - PSA (for Prostate Cancer) Start->A B Initiate Treatment Cycle (21 or 28 days) A->B C Continuous Dosing: This compound (200-600 mg BID/QD) +/- Prednisone/Docetaxel B->C D Cycle Monitoring: - Adverse Events (NCI-CTCAE) - Laboratory Tests C->D E Periodic Efficacy Evaluation (every 2-3 cycles): - RECIST 1.1 - PSA Response D->E F Decision Point E->F G Continue Treatment F->G Clinical Benefit & Tolerated H Discontinue Treatment: - Disease Progression - Unacceptable Toxicity - Patient Decision F->H Meeting Discontinuation Criteria G->B Next Cycle

References

Orteronel and Fatigue: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

Fatigue was a frequently reported adverse event in Orteronel clinical trials. The following table summarizes key quantitative data from these studies.

Table 1: Incidence of Fatigue Associated with this compound in Clinical Trials

Trial Phase / Context Patient Population This compound Dosage Incidence of Any-Grade Fatigue Incidence of Grade 3-4 Fatigue Citation
Phase I/II Metastatic CRPC (mCRPC), chemotherapy-naïve 100-600 mg BID (some with prednisone) 65% (17 of 26 patients) Not Specified [1]
Meta-analysis mCRPC (across multiple second-generation hormonal therapies) Various Risk Ratio: 1.27 (any grade) Risk Ratio: 1.25 (grade 3-4) [2]
Contextual Data: Abiraterone mCRPC, post-docetaxel 1000 mg/day + prednisone ~30-40% (across studies) ~2-9% (across studies) [3]

The diagram below illustrates the proposed mechanism of this compound-induced fatigue, which is linked to its targeted inhibition of the CYP17A1 enzyme.

G This compound This compound CYP17A1 CYP17A1 Enzyme (17,20-lyase activity) This compound->CYP17A1 Inhibits AndrogenSynthesis Androgen Synthesis (e.g., DHEA, Testosterone) CYP17A1->AndrogenSynthesis Catalyzes HPA_Axis HPA Axis & Adrenal Steroidogenesis CYP17A1->HPA_Axis Disruption may impact other pathways ARSignaling Androgen Receptor (AR) Signaling Pathway AndrogenSynthesis->ARSignaling Activates Fatigue Fatigue ARSignaling->Fatigue Profound Suppression HPA_Axis->AndrogenSynthesis Also affects HPA_Axis->Fatigue Potential disruption contributes to effect

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism behind this compound-related fatigue? The fatigue is primarily an on-target, class-effect adverse event. This compound inhibits CYP17A1, a key enzyme in androgen synthesis [1]. The profound suppression of androgen production disrupts the androgen receptor signaling pathway, which is crucial for energy metabolism and muscle maintenance. Unlike abiraterone, this compound is more selective for the 17,20-lyase activity of CYP17A1, which may lead to less disruption of cortisol synthesis [1] [4]. However, the significant hormonal shift itself is a major contributor to fatigue.

Q2: How does the fatigue profile of this compound compare to other approved CYP17A1 inhibitors? While direct head-to-head trials are unavailable, a literature-based meta-analysis indicates that the second generation of hormonal therapies as a class increases the risk of both any-grade and high-grade fatigue [2]. The risk ratio for any-grade fatigue was 1.27 across these therapies. Data for approved drugs like abiraterone show a fatigue incidence ranging from about 30% to 40% in large Phase III trials [3]. The incidence of 65% in an early this compound trial [1] should be interpreted with caution due to small sample size and different study conditions.

Q3: Were any protocols established in clinical trials for managing this compound-induced fatigue? The available search results do not provide detailed interventional protocols specifically for mitigating fatigue in this compound trials. Many this compound clinical trials included concomitant administration of prednisone [1] [5], which was partly to prevent adrenal insufficiency due to enzyme inhibition. The management of fatigue was likely supportive, based on general oncology care guidelines, including:

  • Dose Modification: Adjusting the this compound dose for severe cases, as febrile neutropenia was identified as a dose-limiting toxicity in combination therapy [1].
  • Symptomatic Support: Prioritizing rest, ensuring good nutrition and hydration, and managing other contributing factors like anemia.

Q4: Is there evidence of fatigue being a dose-limiting toxicity for this compound? In the Phase I/II trial summarized, fatigue was the most common adverse event but was not reported as the dose-limiting toxicity (DLT). The DLT in a combination study of this compound with docetaxel was febrile neutropenia [1].

Troubleshooting Guide: Managing Fatigue in Research

For researchers observing fatigue in preclinical models or analyzing clinical data, the following workflow is recommended.

G Start Observed Fatigue in Model/Data Step1 1. Correlate with PK/PD Markers (Ensure fatigue is on-target) Start->Step1 Step2 2. Assess Severity & Onset (Grade, time-to-onset, duration) Step1->Step2 Step3 3. Evaluate Contributing Factors (Anemia, weight loss, other AEs) Step2->Step3 Step4 4. Consider Protocol Adjustments Step3->Step4 Preclinical Preclinical Model Step4->Preclinical e.g., Dose fractionation Supportive care ClinicalData Clinical Data Analysis Step4->ClinicalData e.g., Dose reduction Concomitant medications

Experimental & Data Analysis Considerations:

  • Confirm On-Target Effect: In preclinical studies, correlate the onset and severity of fatigue-like behavior (e.g., reduced voluntary wheel running) with pharmacodynamic markers of CYP17A1 inhibition, such as significant reductions in serum androgens like dehydroepiandrosterone (DHEA) and testosterone [1]. This helps confirm that the effect is mechanism-based.
  • Benchmarking: When analyzing clinical trial data, compare the incidence and severity of fatigue with that of approved drugs in the same class (e.g., abiraterone) and patient population (pre- or post-chemotherapy) to contextualize findings. The meta-analysis shows this is a class-wide effect [2].
  • Contributing Factors: In your analysis, investigate potential correlations between fatigue and other common adverse events, such as nausea or anorexia, which were also reported in this compound trials [1]. Also, consider that fatigue can be a general symptom of advanced cancer [2].

References

Orteronel, Hyperamylasemia, and Pancreatitis: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core clinical findings from the literature to provide context for your preclinical work.

Aspect Key Findings from Clinical Studies
Hyperamylasemia Incidence Common; reported in 47% (Phase 1 study, n=15) [1] and 14% (Phase 3 trial) of patients [2].
Pancreatitis Incidence Observed in clinical trials; 3 cases of acute pancreatitis (Grades 1-3) in a 15-patient study [1].
Clinical Management Context Hyperamylasemia is a biochemical finding, not a disease. It requires correlation with symptoms and imaging to diagnose clinical pancreatitis [3] [4].
Prognostic Insight Prolonged hyperamylasemia (e.g., >1 week) is associated with more severe local complications and a higher risk of recurrence in spontaneous pancreatitis [5]. This may inform long-term monitoring protocols in research.

Proposed Experimental Monitoring & Troubleshooting Guide

Here is a structured framework for monitoring and investigating this adverse effect in a research setting.

Recommended Monitoring Protocol

This protocol is designed for the early detection and characterization of pancreatic effects.

  • Baseline Measurements: Collect serum for amylase, lipase, and basic metabolic panel (to assess renal function) prior to drug administration [6] [4].
  • Serial Biomarker Sampling:
    • Frequency: Measure serum amylase and lipase at predefined intervals (e.g., Days 1, 3, 7, 14, and at the end of each dosing cycle).
    • Action Threshold: Predefine a threshold for concern (e.g., an elevation >3x the upper limit of normal) that triggers enhanced monitoring [6] [4].
  • Clinical Observation: Monitor subjects closely for signs of abdominal pain, distress, vomiting, or anorexia, which may indicate progression from biochemical to clinical pancreatitis [7].
  • Confirmatory Imaging: If significant biomarker elevations or clinical signs are observed, initiate imaging studies (e.g., ultrasound, CT scan) to look for morphological changes in the pancreas, such as edema or necrosis [3] [5].

The workflow for this monitoring protocol can be visualized as follows:

Start Start Monitoring Protocol Baseline Baseline Measurements: Amylase, Lipase, Renal Function Start->Baseline Serial Serial Biomarker Sampling Baseline->Serial Observe Clinical Observation for Symptoms Serial->Observe Decision Elevated Enzymes OR Clinical Signs? Observe->Decision Decision->Serial No Imaging Confirmatory Imaging (e.g., CT Scan) Decision->Imaging Yes Manage Proceed to Management Imaging->Manage

Troubleshooting & Investigative Workflows

When hyperamylasemia is detected, the following investigative pathways can help characterize the finding.

Workflow 1: Differentiating Benign Elevation from Pancreatic Injury

A key challenge is determining if hyperamylasemia is a benign, isolated finding or a sign of significant pancreatic inflammation [3].

Detect Detect Hyperamylasemia CheckRenal Check Renal Function Detect->CheckRenal CheckSymptoms Assess for Clinical Symptoms CheckRenal->CheckSymptoms Normal Macro Consider Macroamylasemia CheckRenal->Macro Impaired CheckLipase Measure Serum Lipase CheckSymptoms->CheckLipase Absent Image Proceed to Imaging CheckSymptoms->Image Present Isolated Isolated Hyperamylasemia Likely Benign CheckLipase->Isolated Normal CheckLipase->Image Elevated

Workflow 2: Investigating the Mechanism of Injury

Understanding whether the effect is direct or secondary can guide further drug development.

StartInv Confirm Pancreatic Injury Histology Histopathological Analysis StartInv->Histology Mech1 Direct Acinar Cell Toxicity? (Cell culture models) Histology->Mech1 Mech2 Inflammatory Mediator Release? (Cytokine profiling) Histology->Mech2 Mech3 Impact on Microcirculation? (Animal models) Histology->Mech3 Integrate Integrate Data to Propose Mechanism Mech1->Integrate Mech2->Integrate Mech3->Integrate

Frequently Asked Questions (FAQs) for Researchers

Q1: Is hyperamylasemia a dose-limiting toxicity for Orteronel? Based on available clinical trials, hyperamylasemia was a common adverse event but was not explicitly defined as a dose-limiting toxicity (DLT) in the phase 1 study [1]. The maximum doses of 400 mg twice daily were considered tolerable, though pancreatitis did occur in some patients, indicating a need for vigilance.

Q2: How should we manage a subject that develops asymptomatic hyperamylasemia during a study?

  • Continue Monitoring: Do not stop dosing automatically if the subject is asymptomatic. Intensify the frequency of serum amylase/lipase measurements.
  • Maintain Hydration: Ensure the subject is well-hydrated, as this is a cornerstone of managing pancreatic stress [7] [6].
  • Investigate: Rule out other causes, such as renal impairment or macroamylasemia [6] [4]. Proceed with imaging if levels are significantly elevated or persist.

Q3: What are the key criteria for diagnosing clinical acute pancreatitis in a research subject? The diagnosis typically requires at least two of the following three criteria [5]:

  • Abdominal pain consistent with pancreatic origin.
  • Serum amylase and/or lipase levels >3 times the upper limit of normal.
  • Characteristic findings of pancreatitis on cross-sectional imaging (CT or MRI).

Q4: Does co-administration of prednisone mitigate the risk of pancreatic effects? The search results do not provide evidence that prednisone co-administration prevents hyperamylasemia or pancreatitis. Pancreatitis cases occurred in studies both with and without prednisone [1] [8]. Prednisone is primarily used to manage mineralocorticoid-related side effects, not pancreatic toxicity.

References

Orteronel hyperlipasemia monitoring and treatment

Author: Smolecule Technical Support Team. Date: February 2026

Orteronel Overview and Adverse Events

This compound (TAK-700) is an investigational, non-steroidal inhibitor of cytochrome P450 17A1 (CYP17A1), developed for treating metastatic castration-resistant prostate cancer (mCRPC) [1] [2]. It primarily inhibits the 17,20-lyase reaction, which is involved in androgen synthesis [2].

Clinical trials have documented hyperlipasemia as an adverse reaction. A phase 3 trial (ELM-PC 4) in patients with chemotherapy-naive mCRPC reported that most adverse reactions were Grade 1 or 2 [1]. While hyperlipasemia was identified, its incidence rate and severity grading are not specified in the searched literature.

Suggested Monitoring and Management Framework

In the absence of specific guidelines for this compound, a general framework for managing drug-induced pancreatic effects can be applied. Elevated lipase levels can indicate pancreatic inflammation (pancreatitis), which requires careful monitoring.

Table: Monitoring and Assessment of Hyperlipasemia

Aspect Recommended Action
Baseline Measurement Obtain serum lipase/amylase levels before initiating treatment [3].
Routine Monitoring Periodically check levels during treatment; frequency to be determined by clinical judgement [3].
Symptom Assessment Monitor for symptoms of acute pancreatitis (e.g., severe, persistent abdominal pain, nausea, vomiting) [4].
Risk Factor Review Assess for other factors that can elevate lipase (e.g., other medications, gallstones, alcohol use) [4].

Table: Management Strategies for Hyperlipasemia

Scenario Recommended Action
Asymptomatic Elevation (Grade 1-2): Continue this compound with increased frequency of lipase monitoring [1].
Symptomatic Elevation (e.g., abdominal pain) or Significant Elevation (Grade 3-4): Withhold this compound promptly. Provide supportive care. Re-initiation may be considered upon symptom resolution and improvement of lab values [1].

Key Considerations for Clinical Practice

  • Correlation with Symptoms: Asymptomatic, mild lipase elevations may not require dose modification, but any clinical symptoms warrant immediate investigation [4].
  • Dose Relationship: The occurrence of hyperlipasemia may be dose-dependent. Adherence to the prescribed clinical trial protocol is crucial [1].
  • Consult Official Resources: For the most definitive management guidance, consult the full clinical study protocol or official investigator's brochure for this compound.

Experimental Workflow for Monitoring

For researchers designing studies, the following workflow outlines a general protocol for monitoring and managing this adverse event.

Start Patient on this compound Baseline 1. Obtain Baseline Lipase Start->Baseline Monitor 2. Periodic Monitoring Baseline->Monitor Assess 3. Assess Results & Symptoms Monitor->Assess Decision 4. Clinical Decision Assess->Decision Action_Continue Continue this compound with monitoring Decision->Action_Continue Asymptomatic or Mild Elevation Action_Withhold Withhold this compound Provide supportive care Decision->Action_Withhold Symptomatic or Severe Elevation Reassess 5. Reassess Lab Values Action_Withhold->Reassess Reassess->Decision Lab/symptom improvement

References

Clinical Incidence & Context of Orteronel-Related Febrile Neutropenia

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key clinical contexts in which febrile neutropenia was reported with Orteronel.

Clinical Context Reported Incidence & Details Citation Source
Phase I Combination Study Febrile neutropenia was identified as the dose-limiting toxicity when this compound was combined with docetaxel chemotherapy. [1]
Phase III Trial (NRG/RTOG 1115) The addition of this compound to standard therapy led to a significantly higher cumulative incidence of Grade 3+ adverse events (59.0% vs. 35.1% at 5 years). However, febrile neutropenia was not specified as a predominant event. [2] [3]
General FN Risk in Cancer Therapy Profound neutropenia (ANC < 100 cells/µL) lasting >7 days is a primary high-risk criterion for FN complications. [4] [5]

Proposed Mechanism for Chemotherapy-Induced Febrile Neutropenia

The following diagram illustrates the hypothesized pathway through which this compound, in combination with chemotherapy, could lead to febrile neutropenia.

G start This compound + Docetaxel Combination A Docetaxel: Myelosuppression (Damage to bone marrow) start->A B This compound: Unknown additive effect on bone marrow? start->B C Severe Neutropenia (ANC < 500 cells/µL) A->C B->C D Immunocompromised State C->D E Infration D->E F Febrile Neutropenia E->F

Established Guidelines for Febrile Neutropenia Management

Since specific protocols for mitigating this compound-related FN are not available, the standard evidence-based guidelines for managing chemotherapy-induced febrile neutropenia are highly relevant. The table below outlines the risk stratification and empirical therapy approach.

Guideline Aspect Key Recommendations Citation Source
Risk Stratification (MASCC Score) Patients are stratified as high-risk (MASCC score < 21) or low-risk (MASCC score ≥ 21) to determine treatment setting and intensity. High-risk features include profound neutropenia, expected duration >7 days, and comorbidities. [4] [5]

| Initial Empirical Antibiotic Therapy (High-Risk) | IV broad-spectrum antibiotics are required. Recommended monotherapy includes: • Cefepime • Carbapenems (Meropenem, Imipenem) • Piperacillin-Tazobactam | [4] [5] | | Prophylaxis (High-Risk Settings) | Primary Prophylaxis with G-CSF (e.g., Filgrastim, Pegfilgrastim) is recommended when the risk of FN from chemotherapy is >20%. | [5] | | Additional Therapy | Antifungal therapy should be considered if fever persists for 4-7 days despite antibiotics. Gram-positive coverage (e.g., Vancomycin) is added for specific complications like suspected catheter-related infection or pneumonia. | [4] [5] |

Important Development Status Note for Researchers

It is critical for your audience to be aware that the clinical development of this compound (TAK-700) for prostate cancer was voluntarily halted by Takeda Pharmaceutical [6] [7] [8]. This decision was made after Phase III trials (ELM-PC 4 and ELM-PC 5) demonstrated that, while the drug improved progression-free survival, it did not lead to a statistically significant improvement in overall survival [9] [10] [8].

Suggested Experimental Directions

Given the lack of specific preclinical data, your troubleshooting guides could suggest the following investigative pathways:

  • Combination Toxicity Studies: When testing a new drug like this compound with known myelosuppressive agents (e.g., docetaxel), closely monitor hematological parameters in animal models. Design studies to identify the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of the combination.
  • Prophylactic Intervention Models: Implement and test standard supportive care measures within your experimental protocols. This could involve administering prophylactic G-CSF (Granulocyte Colony-Stimulating Factor) to test if it can prevent or mitigate the severity of neutropenia and subsequent febrile neutropenia in the model [5].
  • Mechanistic Investigations: Explore the potential biological mechanisms behind the observed DLT. Since this compound is a CYP17 inhibitor, investigate if it or its metabolites have any off-target effects on bone marrow progenitor cells.

References

optimizing Orteronel dose reduction strategies

Author: Smolecule Technical Support Team. Date: February 2026

Orteronel in Clinical Trials: Key Findings

The phase 3 NRG/RTOG 1115 trial provides the most direct data on this compound's use and challenges. The table below summarizes the core quantitative findings from this study.

Aspect Findings from NRG/RTOG 1115 Trial
Trial Design Compared standard of care (SOC: dose-escalated RT + 2 years ADT) vs. SOC + 2 years of this compound in men with high-risk prostate cancer [1].
Primary Outcome No significant improvement in overall survival (Hazard Ratio, HR: 0.71; 95% CI: 0.39-1.32) or biochemical failure (HR: 0.84; 95% CI: 0.47-1.51) with this compound [1].
Key Tolerability Issue Only 29% of participants in the this compound arm received ≥80% of the planned drug dose [1].
Adverse Events Significantly higher cumulative incidence of grade 3+ adverse events with this compound (5-year estimate: 59.0%) vs. standard arm (35.1%) [1].
Conclusion The addition of this compound did not result in significant efficacy improvements, with limitations attributed to poor drug tolerance and early trial termination [1].

General Framework for Dose Optimization Studies

While specific protocols for this compound are not available, the general methodology for oncology drug dose optimization, known as "interventional pharmacoeconomics," can be applied. The following workflow outlines the key stages in designing a dose-reduction study.

G Start Start: Identify Drug Candidate P1 Define Study Objective & Endpoints Start->P1 MC1 Candidate Selection Criteria: - High cost - Significant toxicity - Flat dose-response relationship Start->MC1 P2 Design Trial Methodology P1->P2 MC2 Primary Endpoint: - Non-inferior efficacy Secondary Endpoints: - Toxicity profile - Pharmacokinetics (PK) - Quality of Life (QoL) P1->MC2 P3 Execute Clinical Trial P2->P3 MC3 Design Type: - Randomized controlled trial (RCT) Arms: - Standard Dose (Control) - Reduced Dose (Intervention) Population: - Well-defined patient group P2->MC3 P4 Analyze & Implement Findings P3->P4 MC4 Key Analysis: - Compare primary endpoint between arms Successful Outcome: - Non-inferior efficacy - Improved safety/tolerability - Supports label/policy change P3->MC4

The workflow above is supported by evidence that lower-dose regimens for expensive and toxic drugs can be clinically equivalent and cost-saving, as demonstrated by trials for drugs like abiraterone and nivolumab [2].

References

Orteronel's Mechanism and Mineralocorticoid Side Effects

Author: Smolecule Technical Support Team. Date: February 2026

  • Mechanism of Action: Orteronel is a non-steroidal, selective inhibitor of the 17,20-lyase activity of the CYP17A1 enzyme, which is a key node in androgen synthesis [1] [2]. Its higher specificity for 17,20-lyase over 17α-hydroxylase is the primary reason for its improved side effect profile [1] [2].
  • Comparison with Abiraterone: Unlike abiraterone, which potently inhibits both 17,20-lyase and 17α-hydroxylase, this compound's selective action results in less disruption of the cortisol and mineralocorticoid synthesis pathways [1] [2]. Suppression of 17α-hydroxylase leads to a downstream increase in mineralocorticoids, causing side effects like hypertension, hypokalemia, and edema [1]. Abiraterone therapy requires concurrent prednisone to mitigate these effects [1], while early this compound trials explored its use without steroid replacement [2].

The diagram below illustrates this compound's selective point of action in the steroid synthesis pathway.

G Pregnenolone Pregnenolone 17α-Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->17α-Hydroxypregnenolone CYP17A1 17α-Hydroxylase DHEA DHEA 17α-Hydroxypregnenolone->DHEA CYP17A1 17,20-Lyase Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Progesterone Progesterone 17α-Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->17α-Hydroxyprogesterone CYP17A1 17α-Hydroxylase Corticosterone Corticosterone Progesterone->Corticosterone 17α-Hydroxyprogesterone->Androstenedione CYP17A1 17,20-Lyase Cortisol Cortisol 17α-Hydroxyprogesterone->Cortisol Aldosterone Aldosterone Corticosterone->Aldosterone This compound This compound CYP17A1\n17,20-Lyase CYP17A1 17,20-Lyase This compound->CYP17A1\n17,20-Lyase

Clinical Side Effect Profile and Management

Despite its selectivity, this compound is associated with other side effects that require monitoring. The following table summarizes the most common and relevant adverse effects (AEs) observed in Phase III clinical trials.

Adverse Event Frequency & Severity (this compound Arm) Frequency & Severity (Control Arm) Management Recommendations
Fatigue 5% (Grade 3-4) [3] 2% (Grade 3-4) [3] Patient education, manage daily activities, and rule out other causes.
Hypertension 20% (Grade 3-4) [3] 5% (Grade 3-4) [3] Regular BP monitoring; initiate or adjust antihypertensive medication as needed.
Other Common AEs Nausea, constipation, diarrhea [1] [2] Lower incidence Provide symptomatic treatment.
General Toxicity Higher rates of Grade 3+ AEs [4] Lower rates of Grade 3+ AEs [4] Close patient monitoring and proactive management of emerging symptoms.

Key Takeaways for Researchers and Clinicians

  • Reduced Mineralocorticoid Excess: this compound's selectivity for 17,20-lyase means it is less likely to cause the syndrome of secondary mineralocorticoid excess compared to abiraterone [2] [3].
  • Monitoring is Still Essential: While mineralocorticoid effects are reduced, other significant side effects like hypertension and fatigue are prevalent and require active clinical management [3] [4].
  • Clinical Development Status: It is important to note that this compound's development for prostate cancer was largely discontinued after Phase III trials failed to demonstrate a significant overall survival benefit despite improvements in secondary endpoints like progression-free survival [3] [4].

References

Orteronel CYP Inhibition Profile & DDI Potential

Author: Smolecule Technical Support Team. Date: February 2026

CYP Enzyme Inhibition by Orteronel IC₅₀ Value (μM) Clinical DDI Potential
CYP1A2 Weak inhibition [1] 17.8 [1] Low; not considered clinically relevant [1]
CYP2C8 Weak inhibition [1] 27.7 [1] Low; not considered clinically relevant [1]
CYP2C9 Weak inhibition [1] 30.8 [1] Low; not considered clinically relevant [1]
CYP2C19 Weak inhibition [1] 38.8 [1] Low; not considered clinically relevant [1]
CYP2B6 No inhibition [1] >100 [1] None
CYP2D6 No inhibition [1] >100 [1] None
CYP3A4/5 No inhibition [1] >100 [1] None

According to a PBPK modeling study, this compound does not significantly increase the exposure (AUC) of sensitive substrates for CYP1A2, 2C8, 2C9, or 2C19, with geometric mean AUC ratios remaining below 1.25. Therefore, it is classified as a 'non-inhibitor' and further clinical DDI evaluation was deemed unnecessary per FDA guidance [1].

Experimental Protocols for DDI Assessment

For researchers needing to validate or replicate these findings, here are detailed methodologies from the literature.

Protocol 1: In Vitro CYP Inhibition Assay in Human Liver Microsomes (HLM) [1]

This method determines the IC₅₀ values for this compound against major CYP enzymes.

  • Objective: To assess the reversible inhibition potential of this compound against seven major human CYP enzymes (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4/5).
  • Materials:
    • Pooled human liver microsomes
    • This compound and positive control inhibitors for each CYP enzyme
    • CYP-specific probe substrates and their corresponding metabolites:
      • CYP1A2: Phenacetin → Acetaminophen
      • CYP2B6: Bupropion → Hydroxybupropion
      • CYP2C8: Amodiaquine → N-desethylamodiaquine
      • CYP2C9: Diclofenac → 4'-Hydroxydiclofenac
      • CYP2C19: S-Mephenytoin → 4'-Hydroxymephenytoin
      • CYP2D6: Dextromethorphan → Dextrorphan
      • CYP3A4/5: Testosterone → 6β-Hydroxytestosterone
    • NADPH regeneration system
    • LC-MS/MS system for analytical quantification
  • Procedure:
    • Incubation Setup: Prepare incubation mixtures containing HLM, potassium phosphate buffer, the probe substrate, and various concentrations of this compound.
    • Pre-incubation: Pre-incubate the mixtures for 5 minutes.
    • Reaction Initiation: Start the reaction by adding the NADPH regeneration system.
    • Incubation: Allow the reaction to proceed for a predetermined, linear time.
    • Reaction Termination: Stop the reaction by adding an organic solvent like acetonitrile.
    • Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS to quantify the formation of metabolite.
  • Data Analysis: Plot the percentage of enzyme activity remaining against the log of this compound concentration. Fit the data to a sigmoidal curve to calculate the IC₅₀ value.
Protocol 2: Physiologically Based Pharmacokinetic (PBPK) Modeling [1]

This method translates in vitro data to predict clinical DDI outcomes.

  • Objective: To predict the clinical DDI potential of this compound with sensitive CYP substrates using a PBPK model.
  • Model Development:
    • Input Parameters: Develop a PBPK model for this compound using its physicochemical properties and pharmacokinetic data.
    • Incorporation of Inhibition Data: Integrate the in vitro inhibition constants (Ki, derived from IC₅₀) for CYP1A2, 2C8, 2C9, and 2C19 into the model.
  • Simulation:
    • Simulate the plasma concentration-time profiles of established sensitive substrates (e.g., Theophylline for CYP1A2, Repaglinide for CYP2C8, S-Warfarin for CYP2C9, Omeprazole for CYP2C19) both alone and in the presence of this compound.
  • Output Analysis: Calculate the geometric mean ratio of the substrate's Area Under the Curve (AUC) with and without this compound co-administration. A ratio ≥1.25 is typically considered a positive DDI signal.

Experimental & Conceptual Workflows

The following diagrams illustrate the key experimental and conceptual pathways related to this compound's interactions.

G start Start: HLM Incubation step1 Incubate with Probe Substrate and this compound start->step1 step2 Initiate Reaction with NADPH System step1->step2 step3 Stop Reaction & Analyze Metabolite via LC-MS/MS step2->step3 step4 Calculate % Enzyme Activity Remaining step3->step4 step5 Plot Data & Fit Curve to Determine IC50 step4->step5 end Output: IC50 Value step5->end

Figure 1: Workflow for in vitro CYP inhibition assay.

G This compound This compound CYP17A1 CYP17A1 Enzyme This compound->CYP17A1 Inhibits AndrogenSynth Androgen Synthesis CYP17A1->AndrogenSynth Catalyzes Testosterone Testosterone Level AndrogenSynth->Testosterone Produces Testosterone->this compound Suppresses

Figure 2: Primary mechanism of this compound action via CYP17A1 inhibition.

Key Takeaways for Researchers

  • Low DDI Risk: this compound's weak, reversible inhibition of CYP1A2, 2C8, 2C9, and 2C19, and lack of inhibition against other major CYPs, results in a low potential for clinically meaningful drug-drug interactions [1].
  • Primary Clearance: The main route of elimination for this compound is renal excretion [1] [2]. This is a critical consideration, as exposure to this compound increases in patients with renal impairment, but this is not related to CYP-mediated metabolism [1].
  • Clinical Context: Although this compound advanced to Phase III trials for prostate cancer, its development was voluntarily terminated after it failed to demonstrate a survival benefit [3]. The DDI data remains valuable for research and development of similar compounds.

References

Orteronel Development Status and Clinical Trial Summary

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the reasons for discontinuation and key outcomes from major clinical trials.

Table 1: Development Status and Rationale for Discontinuation

Item Details
Developer Takeda Pharmaceutical Company [1]
Indication Advanced Prostate Cancer (metastatic castration-resistant prostate cancer, mCRPC; and metastatic hormone-sensitive prostate cancer, mHSPC) [1] [2]
Key Mechanism Investigational, non-steroidal, selective, reversible inhibitor of 17,20-lyase (a key activity of the CYP17A1 enzyme), suppressing extragonadal androgen synthesis [3] [4] [5]
Discontinuation Date Announced in 2014 (for mCRPC) [1]
Primary Reason Failure to demonstrate a statistically significant improvement in Overall Survival (OS), the primary endpoint of pivotal Phase 3 trials, despite improvements in secondary endpoints like radiographic Progression-Free Survival (rPFS) [1] [2].

Table 2: Summary of Key Phase 3 Clinical Trial Outcomes

Trial / Population Primary Endpoint (Overall Survival) Key Secondary Endpoint(s)

| ELM-PC 4 [1] mCRPC (prior to chemotherapy) | Not met (No significant improvement) | Met: Improved radiographic Progression-Free Survival (rPFS) | | ELM-PC 5 [1] mCRPC (post-chemotherapy) | Not met (Interim analysis indicated goal was unlikely to be met) | Met: Advantage in radiographic Progression-Free Survival (rPFS) | | SWOG S1216 [2] mHSPC | Not met (Hazard Ratio: 0.86; 95% CI, 0.72 to 1.02; P=0.040) | Met: Improved Progression-Free Survival (PFS: 47.6 vs. 23.0 months) and PSA response at 7 months |

Experimental Data and Protocol Insights

For researchers, the following quantitative data from earlier-phase trials provides insight into Orteronel's activity and safety profile.

Table 3: Efficacy and Safety Data from Phase 1/2 Trials

Parameter Results from Combination Therapy (this compound + Docetaxel + Prednisone) [3] Results from Monotherapy (in Japanese patients) [5]

| PSA Response Rates | After 4 cycles: • ≥30% reduction (PSA-30): 68% • ≥50% reduction (PSA-50): 59% • ≥90% reduction (PSA-90): 23% • Median best PSA response: -77% | ≥50% reduction (PSA-50): 13 out of 15 patients (87%) | | Measurable Disease Response | 7 out of 10 RECIST-evaluable patients (70%) achieved a partial response [3]. | Information not specified in the provided results. | | Common Adverse Events (>30%) | Fatigue (78%), alopecia (61%), diarrhea (48%), nausea (43%), dysgeusia (39%), neutropenia (39%) [3]. | Hyperlipasemia (47%), hyperamylasemia (40%), constipation (33%). Cases of pancreatitis were reported [5]. | | Impact on Hormone Levels | Rapid and durable reductions in dehydroepiandrosterone-sulfate (DHEA-S) and testosterone levels [3]. | Serum testosterone was rapidly suppressed below the lower limit of quantification across all doses [5]. |

Androgen Synthesis Pathway and this compound Mechanism

The diagram below illustrates this compound's selective target within the androgen synthesis pathway.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17α-OH Pregnenolone 17α-OH Pregnenolone Pregnenolone->17α-OH Pregnenolone CYP17A1 17α-Hydroxylase 17α-OH Progesterone 17α-OH Progesterone Progesterone->17α-OH Progesterone CYP17A1 17α-Hydroxylase DHEA DHEA 17α-OH Pregnenolone->DHEA CYP17A1 17,20-Lyase Androstenedione Androstenedione 17α-OH Progesterone->Androstenedione CYP17A1 17,20-Lyase DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT 5α-Reductase This compound This compound CYP17A1\n17,20-Lyase CYP17A1 17,20-Lyase This compound->CYP17A1\n17,20-Lyase

Key Considerations for Researchers

  • Clinical Program Conclusion: this compound development for prostate cancer has been discontinued; no further clinical trials are expected [1] [6].
  • Differentiation from Other Agents: this compound was more selective for 17,20-lyase inhibition over 17α-hydroxylase compared to abiraterone. This selectivity was hypothesized to minimize disruption to glucocorticoid synthesis and reduce mineralocorticoid-related side effects, potentially reducing the requirement for co-administered steroids [4] [5].
  • Toxicity Management: In trials, this compound was associated with side effects including fatigue, gastrointestinal issues, and hematological toxicities like neutropenia when combined with chemotherapy [3]. Pancreatitis was also noted as a potential risk [5].

References

Mechanisms of Resistance to Orteronel in CRPC

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism Category Specific Type Description Key Supporting Evidence
AR-Dependent Mechanisms AR Amplification Increased AR gene copy number, making cancer cells hypersensitive to very low levels of androgens [1]. Identified in 30-80% of CRPC cell lines; uncommon in treatment-naive cancer [1].
AR Point Mutations Mutations in the Ligand-Binding Domain (LBD) can allow activation by other steroids or even by anti-androgens [1] [2]. Well-described mutations (e.g., T878A, L702H, H875Y) confer promiscuous receptor activation [1] [2].
AR Splice Variants (AR-Vs) Truncated AR proteins (e.g., AR-V7) lack the LBD, leading to constitutive, ligand-independent activation of the AR pathway [3] [2]. AR-V7 expression is a poor prognostic marker and is linked to resistance to second-generation AR therapies [3] [2].
Altered Steroidogenesis Tumor cells upregulate enzymes for de novo intratumoral synthesis of androgens, bypassing CYP17A1 inhibition [1]. Persistently high intratumoral DHT levels found in CRPC despite castrate serum testosterone levels [1].
Drug-Specific Factors Incomplete Androgen Suppression Orteronel's selective inhibition of 17,20-lyase over 17α-hydroxylase may allow for continued androgen precursor production [4]. Preclinical data shows this compound has greater specificity for 17,20-lyase vs. 17α-hydroxylase than Abiraterone [4].

Experimental Workflow for Investigating Resistance

For researchers characterizing this compound resistance in model systems, the following workflow outlines key experiments.

G Start Establish Resistant Models MC1 In vitro: Culture parental prostate cancer cell lines with increasing this compound doses Start->MC1 MC2 In vivo: Develop patient- derived xenograft (PDX) models treated with this compound Start->MC2 Pheno Phenotypic Characterization MC1->Pheno MC2->Pheno P1 Proliferation Assays (MTT/CellTiter-Glo) Pheno->P1 P2 AR Signaling Output (PSA ELISA, qPCR of AR target genes) Pheno->P2 Mech Mechanistic Investigation P1->Mech P2->Mech M1 Genomic/Transcriptomic Analysis (RNA-seq) for AR/AR-V7 expression Mech->M1 M2 Immunoblotting to detect AR full-length and splice variant proteins Mech->M2 M3 Mass Spectrometry to measure intra-tumoral androgen levels Mech->M3 Val Functional Validation M1->Val M2->Val M3->Val V1 siRNA/CRISPR knockdown of AR or AR-Vs Val->V1 V2 Rescue experiments in resistance models Val->V2

Detailed Experimental Protocols

1. Establishing this compound-Resistant Cell Models

  • Procedure: Use human CRPC cell lines (e.g., LNCaP, VCaP). Culture cells in media containing 10% charcoal-striped fetal bovine serum (CSS) to mimic a low-androgen environment. Initiate treatment with a low concentration of this compound (e.g., 1 µM) and gradually increase the dose over 6-9 months. Maintain parallel control cells with vehicle (DMSO).
  • Key Considerations: Monitor cell viability and proliferation rates regularly. Confirm resistance by demonstrating continued proliferation in the presence of a dose that inhibits parental cell growth by >90% [1].

2. Quantifying AR and AR Splice Variant Expression

  • RNA Extraction & qRT-PCR: Extract total RNA from resistant and parental cells using a commercial kit. Perform cDNA synthesis. Use TaqMan probe-based qPCR with primers specific for:
    • AR-FL: Amplify a sequence spanning the exon 2-3 boundary.
    • AR-V7: Amplify a sequence spanning the exon 3-CE3 boundary.
    • Use GAPDH or HPRT1 as a housekeeping control.
  • Data Analysis: Calculate fold-change using the 2^–ΔΔCt method. A significant increase in AR-V7 relative to AR-FL is a key resistance indicator [3] [2].

3. Measuring Intratumoral Androgens

  • Sample Preparation: Homogenize frozen tumor tissues (e.g., from PDX models) in PBS. Perform liquid-liquid extraction with organic solvents (e.g., ethyl acetate).
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use a validated LC-MS/MS method to separate and quantify testosterone and dihydrotestosterone (DHT). Compare androgen levels in this compound-treated versus vehicle-treated tumors. Persistent high levels of DHT suggest upregulated alternative steroidogenesis [1].

Frequently Asked Questions (FAQs)

Q1: What is the primary clinical reason for the failure of this compound? The primary reason was that, despite improving progression-free survival and PSA response, it did not achieve a statistically significant improvement in overall survival in a Phase III trial for metastatic hormone-sensitive prostate cancer (SWOG-1216). The extensive use of other effective life-prolonging therapies after the trial protocol may have confounded the final survival analysis [5] [6].

Q2: How does resistance to this compound compare to resistance against approved agents like Abiraterone or Enzalutamide? The core mechanisms are often shared, primarily revolving around persistent AR signaling. However, a key difference lies in this compound's more selective inhibition profile. Its greater specificity for 17,20-lyase might allow for a different escape route via precursors in the steroidogenesis pathway compared to Abiraterone, which more broadly inhibits CYP17A1. Furthermore, mechanisms like AR-V7 expression confer resistance to both drug classes [4] [7] [2].

Q3: What are the most promising research directions to overcome this compound resistance? Since this compound itself is no longer in clinical development, the research focus has shifted. The principles learned from its resistance mechanisms support broader strategies for CRPC:

  • Targeting AR-Vs: Developing drugs that degrade AR-Vs or inhibit the N-terminal domain of the AR.
  • Combination Therapies: Using PARP inhibitors in patients with DNA repair mutations or combining AR-targeting agents with PI3K/AKT pathway inhibitors.
  • Novel Agents: Investigating more potent or less susceptible next-generation AR inhibitors like Darolutamide [3] [2].

References

Efficacy at a Glance: Orteronel vs. Abiraterone in mCRPC

Author: Smolecule Technical Support Team. Date: February 2026

Drug / Trial Name Patient Setting Overall Survival (OS) Result Progression-Free Survival (PFS) Result PSA Response
Orteronel [1] [2] [3] Pre-chemotherapy mCRPC (ELM-PC 4) Not significantly improved (HR 0.90, 95% CrI 0.70–1.10) [1] [2] Significantly improved (median 13.8 months vs. 8.7 months) [2] Significantly improved time to PSA progression [1]
This compound [1] [2] Post-chemotherapy mCRPC (ELM-PC 5) Primary endpoint not met [2] Information missing Information missing
Abiraterone Acetate [1] [4] Pre-chemotherapy mCRPC (COU-AA-302) Significantly improved (HR 0.78, 95% CrI 0.61–0.98) [1] Significantly improved [4] Significantly prolonged time to PSA progression (HR 0.56) [1]
Abiraterone Acetate [4] Post-chemotherapy mCRPC (COU-AA-301) Significantly improved (median 15.8 vs. 11.2 months) [4] Information missing Information missing

Mechanism of Action and Specificity

Both this compound and abiraterone acetate are oral inhibitors of the CYP17A1 enzyme, which is critical for androgen synthesis. However, a key difference lies in their specificity for the two activities of this enzyme [5] [2] [4]. The following diagram illustrates this mechanistic difference.

G Pregnenolone Pregnenolone CYP17A1_17ah CYP17A1 17α-Hydroxylase Activity Pregnenolone->CYP17A1_17ah Progesterone Progesterone Progesterone->CYP17A1_17ah 17α-OH Pregnenolone 17α-OH Pregnenolone CYP17A1_Lyase CYP17A1 17,20-Lyase Activity 17α-OH Pregnenolone->CYP17A1_Lyase 17α-OH Progesterone 17α-OH Progesterone 17α-OH Progesterone->CYP17A1_Lyase DHEA DHEA Testosterone Testosterone DHEA->Testosterone  Other Steps Androstenedione Androstenedione Androstenedione->Testosterone  Other Steps CYP17A1_17ah->17α-OH Pregnenolone CYP17A1_17ah->17α-OH Progesterone CYP17A1_Lyase->DHEA CYP17A1_Lyase->Androstenedione Abiraterone Abiraterone Acetate Inhibits both activities Abiraterone->CYP17A1_17ah Abiraterone->CYP17A1_Lyase This compound This compound (TAK-700) Selective for 17,20-Lyase This compound->CYP17A1_Lyase

This differential inhibition has important clinical implications:

  • This compound's Selectivity: Its higher specificity for 17,20-lyase was hypothesized to lead to less disruption of the cortisol synthesis pathway (glucocorticoid axis) and potentially avoid the mineralocorticoid excess syndrome (symptoms like hypertension, hypokalemia, and fluid retention) that is associated with abiraterone [5] [2]. Consequently, early this compound trials were conducted without mandatory steroid supplementation [2].
  • Abiraterone's Broader Inhibition: Because it potently inhibits both enzymatic activities, abiraterone treatment consistently requires co-administration of prednisone to prevent the rise in mineralocorticoids and associated adverse events [4].

Experimental Protocol Overview

The efficacy data in the table above is derived from large, multicenter, randomized, double-blind, placebo-controlled Phase III trials. The general design of these trials is summarized below.

G PatientPopulation Patient Population: • Metastatic Castration-Resistant Prostate Cancer (mCRPC) • Stratified by pre- or post-chemotherapy Randomization Randomization 1:1 PatientPopulation->Randomization Arm1 Intervention Arm: This compound/Abiraterone + Prednisone Randomization->Arm1 Arm2 Control Arm: Placebo + Prednisone Randomization->Arm2 Endpoints Primary Endpoint: Overall Survival (OS) Secondary Endpoints: Radiographic PFS, PSA response, Time to PSA progression, Safety Arm1->Endpoints Arm2->Endpoints

Key Methodological Details:

  • Primary Endpoint: All these trials used Overall Survival (OS) as the primary endpoint, which is the gold standard for demonstrating clinical benefit in oncology [1] [6] [3].
  • Key Secondary Endpoints included radiographic progression-free survival (rPFS), time to PSA progression, and PSA response rate (defined as a ≥50% decline from baseline) [1] [3].
  • Statistical Analysis involved comparing the hazard ratios (HR) for survival between the two arms. An HR of less than 1.0 indicates an advantage for the investigational drug.

Conclusion and Research Implications

  • Abiraterone acetate demonstrated a statistically significant overall survival benefit in both pre- and post-chemotherapy mCRPC settings, leading to its global regulatory approval and establishment as a standard of care [1] [4].
  • This compound, despite showing activity by improving PFS and PSA response, failed to meet its primary overall survival endpoint in pivotal Phase III trials [1] [6] [2]. As a result, further clinical development of this compound was halted [7] [3].

For researchers, the story of this compound underscores that strong activity on secondary endpoints like PFS does not always translate into an overall survival advantage, which remains the definitive benchmark for efficacy in advanced cancer trials. The improved survival in control groups over time, partly due to effective subsequent therapies, can make demonstrating an OS benefit for new agents increasingly challenging [3].

References

Orteronel vs. Bicalutamide: Efficacy and Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

Outcome Measure Orteronel + ADT (n=638) Bicalutamide + ADT (n=641) Hazard Ratio (HR) / P-value
Median Overall Survival (OS) 81.1 months 70.2 months HR = 0.86 (95% CI, 0.72–1.02); P = 0.040 (not statistically significant) [1] [2] [3]
Median Progression-Free Survival (PFS) 47.6 months 23.0 months HR = 0.58 (95% CI, 0.51–0.67); P < .0001 [1] [2] [3]
PSA Response at 7 Months 58% (Complete Response: <0.2 ng/mL) 44% (Complete Response: <0.2 ng/mL) P < .0001 [1] [2]
Grade 3/4 Adverse Events 43% 14% - [1] [3]
Most Common Grade 3/4 AEs Hypertension (20.1%), Fatigue (5.4%) Hypertension (4.5%), Fatigue (1.7%) - [1]

Mechanisms of Action and Trial Design

The differing outcomes can be understood by examining the distinct mechanisms of the two drugs and the context of the clinical trial.

Drug Mechanisms and Signaling Pathways

This compound and Bicalutamide work through entirely different mechanisms to suppress the androgen signaling pathway, which drives prostate cancer growth.

G Androgen Signaling Pathway and Drug Mechanisms cluster_upstream Upstream Androgen Synthesis cluster_downstream Downstream AR Signaling Cholesterol Cholesterol CYP17A1 CYP17A1 Cholesterol->CYP17A1 Androgens Androgens CYP17A1->Androgens Androgens_2 Androgens_2 AR AR Androgens_2->AR AR Signaling\n& Tumor Growth AR Signaling & Tumor Growth AR->AR Signaling\n& Tumor Growth This compound This compound This compound->CYP17A1 Inhibits 17,20-lyase Bicalutamide Bicalutamide Bicalutamide->AR Antagonizes receptor

  • This compound is a nonsteroidal inhibitor of CYP17,20-lyase, a key enzyme in the synthesis of androgens in the testes, adrenal glands, and prostate cancer cells [4] [2]. By inhibiting this enzyme, this compound reduces the production of androgens at the source.
  • Bicalutamide is a nonsteroidal antiandrogen. It does not lower androgen levels but works by blocking the Androgen Receptor (AR) in cancer cells, preventing androgens from binding and activating growth signals [5] [6].
SWOG-1216 Trial Methodology

The data in the table above comes from the SWOG-1216 trial [2]:

  • Objective: To compare the efficacy of this compound + ADT vs. Bicalutamide + ADT in men with newly diagnosed metastatic hormone-sensitive prostate cancer.
  • Primary Endpoint: Overall Survival (OS).
  • Study Design: Open-label, multicenter, phase III trial where 1,279 patients were randomly assigned to either group.
  • Key Statistical Plan: The trial was designed to detect a 33% improvement in median OS with a one-sided statistical significance level of P ≤ .022.

Interpretation and Research Implications

The SWOG-1216 results highlight critical considerations for drug development and clinical trial design in oncology.

  • PFS-OS Disconnect: The significant PFS benefit without a corresponding OS improvement is a known phenomenon in modern oncology trials. The investigators noted that the extensive use of post-protocol life-prolonging therapies (received by 61.3% in the this compound arm and 77.4% in the control arm) likely confounded the overall survival analysis, raising concerns about the consistent surrogacy of PFS for OS in this setting [1] [2].
  • Safety-Trade-Off: The superior efficacy of this compound for PFS came at the cost of a significantly higher rate of Grade 3/4 adverse events, which must be weighed in any risk-benefit assessment [1].
  • Clinical and Research Context: Based on these results, this compound is not considered an effective alternative to other approved androgen-axis inhibitors for metastatic hormone-sensitive prostate cancer. The higher-than-anticipated OS in the control arm also reflects the overall improvement in prostate cancer treatment over the past decade [2] [3].

References

Efficacy of Second-Generation AR-Targeted Agents

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the efficacy of second-generation AR-targeted agents based on a 2023 network meta-analysis of 7 randomized controlled trials (9,488 patients) [1].

Cancer Stage Intervention Comparator Primary Endpoint Hazard Ratio (HR) [95% CI] Key Finding/Interpretation
Metastatic Hormone-Sensitive Prostate Cancer (mHSPC) Enzalutamide or Darolutamide + ADT Placebo + ADT Overall Survival (OS) 0.70 [0.59 - 0.82] [1] Significant OS benefit. No significant difference in OS improvement between Enzalutamide and Darolutamide (HR=1.19, 0.75-1.89) [1].
Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC) Enzalutamide, Apalutamide, Darolutamide Placebo Metastasis-Free Survival (MFS) 0.32 [0.25 - 0.41] [1] All three agents significantly beneficial for MFS.
nmCRPC Enzalutamide Darolutamide MFS 0.71 [0.54 - 0.93] [1] Enzalutamide and Apalutamide showed superior MFS compared to Darolutamide.
nmCRPC Apalutamide Darolutamide MFS 0.68 [0.51 - 0.91] [1] No significant efficacy difference between Enzalutamide and Apalutamide (HR=0.97, 0.73-1.28) [1].
Metastatic CRPC (mCRPC) Enzalutamide (pre-chemotherapy) Enzalutamide (post-chemotherapy) Radiographic PFS (rPFS) 2.11 [1.62 - 2.73] [1] Using Enzalutamide before chemotherapy is significantly better for improving rPFS.

Triplet Therapy in mHSPC

Emerging evidence supports combining an AR-targeted agent with docetaxel and ADT ("triplet therapy") for mHSPC. A 2022 meta-analysis of 5 trials showed that compared to docetaxel plus ADT, the triplet regimen [2]:

  • Improved Overall Survival: HR = 0.74, P < 0.00001 [2]
  • Improved Progression-Free Survival: HR = 0.50 for clinical PFS and 0.49 for radiological PFS, P < 0.0001 [2]

The triplet did not significantly increase the overall risk of adverse events, though it was associated with a higher risk of severe hypertension [2].

Network Meta-Analysis Experimental Protocol

Network meta-analysis (NMA) is a statistical technique that allows for the simultaneous comparison of multiple treatments by combining direct evidence from head-to-head trials and indirect evidence across a network of trials [3].

1. Eligibility Criteria (PICOS Framework)

  • Population: Patients with a specific stage of prostate cancer (e.g., mHSPC, nmCRPC, mCRPC) [1] [4].
  • Intervention/Comparators: Second-generation AR-targeted agents (e.g., enzalutamide, apalutamide, darolutamide, abiraterone) and other relevant treatments (e.g., docetaxel). The control is typically placebo plus standard of care (e.g., ADT) [1] [5].
  • Outcomes: Primary endpoints like Overall Survival (OS) and key secondary endpoints like Metastasis-Free Survival (MFS) or Radiographic Progression-Free Survival (rPFS) [1] [3].
  • Study Design: Phase III or IV Randomized Controlled Trials (RCTs) [4].

2. Search Strategy

  • Systematic searches are performed in electronic databases (e.g., PubMed, EMBASE, Cochrane Library, ClinicalTrials.gov) [1] [3].
  • Search terms include keywords and MeSH terms related to "prostate cancer," specific drug names, and disease states [1].
  • The process follows PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines [2].

3. Data Extraction & Quality Assessment

  • Two independent reviewers extract data: study characteristics, patient demographics, interventions, and outcome data (Hazard Ratios with confidence intervals) [1].
  • The risk of bias in individual studies is assessed using tools like the Cochrane Collaboration's tool [4].

4. Statistical Analysis

  • Bayesian Framework: Many modern NMAs use a Bayesian approach, which incorporates prior beliefs and updates them with trial data to produce posterior probabilities for treatment rankings [5] [3].
  • Modeling: Both fixed-effect and random-effects models are evaluated. The choice depends on the heterogeneity (I² statistic) between studies [1].
  • Treatment Ranking: Treatments are ranked for each outcome using metrics like the Surface Under the Cumulative Ranking Curve (SUCRA), which estimates the probability of a treatment being the best [5].

NMA Geometry and Treatment Sequencing

The following diagram visualizes a typical NMA structure and a proposed treatment sequence based on the analyzed evidence.

cluster_nma Network Meta-Analysis Geometry cluster_seq Proposed mCRPC Treatment Sequence Placebo Placebo ARTI AR-Targeted Agents Placebo->ARTI Direct Comparison Chemo Chemotherapy Placebo->Chemo Direct Comparison ARTI->Chemo Indirect Comparison Start mCRPC Diagnosis FirstLine First-Line: ARPI-Based Therapy or Chemo Start->FirstLine Decision Disease Progression FirstLine->Decision SecondLine Second-Line: Switch Drug Class Decision->SecondLine Yes Outcome Improved OS/PFS Decision->Outcome No SecondLine->Outcome

The diagram illustrates two key concepts. First, the NMA Geometry shows how indirect comparisons are formed: if Treatment A and B are both compared against a common control (like Placebo), their efficacy can be indirectly compared even without a head-to-head trial [6] [3]. Second, the Treatment Sequence for mCRPC emphasizes that after progression on a first-line AR pathway inhibitor (ARPI), switching to a treatment from a different class (like chemotherapy) is recommended, as re-treatment with the same drug class shows limited effectiveness due to cross-resistance [3].

Interpretation and Clinical Relevance

  • In mHSPC: Enzalutamide and darolutamide show significant and similar overall survival benefits [1]. Triplet therapy (ARTA + docetaxel + ADT) is a potent option for treatment intensification [2].
  • In nmCRPC: While all three agents improve metastasis-free survival, enzalutamide and apalutamide may offer superior efficacy compared to darolutamide [1].
  • In mCRPC: The sequence of therapy is critical. First-line ARPI-based therapies or chemotherapies show the strongest benefit, but efficacy diminishes if the same drug class is used in subsequent lines, underscoring the need to switch mechanisms of action upon progression [3].

References

Orteronel overall survival hazard ratio

Author: Smolecule Technical Support Team. Date: February 2026

Orteronel Efficacy and Safety Data

The table below summarizes the key outcomes from major Phase III clinical trials of this compound.

Trial Name / Population Comparator Overall Survival (OS) Hazard Ratio [95% CI] Median OS (Months) Median PFS (Months) Common Grade 3/4 Adverse Events

| SWOG-1216 [1] [2] (mHSPC) | ADT + this compound vs. ADT + Bicalutamide | 0.86 [0.72 to 1.02] | 81.1 vs. 70.2 | 47.6 vs. 23.0 | 43% vs. 14% (this compound vs. Control) | | ELM-PC 5 [3] [4] (mCRPC, post-docetaxel) | this compound + Prednisone vs. Placebo + Prednisone | Not met (Primary endpoint) | Information missing | Information missing | Fatigue; Febrile neutropenia (dose-limiting in combo) | | NRG/RTOG 1115 [4] (High-risk localized PC) | DE-RT + ADT + this compound vs. DE-RT + ADT | No significant improvement | No significant improvement | 5-year BRFS: 89.2% vs. 87.4% | Impaired drug tolerability, leading to early trial termination |

Key Experimental Methodologies

The data in the table above comes from large, randomized Phase III trials designed to provide the highest level of evidence.

  • SWOG-1216 Trial (mHSPC Setting) [1]:

    • Objective: To compare the efficacy of this compound plus Androgen Deprivation Therapy (ADT) against ADT plus bicalutamide in men with newly diagnosed metastatic hormone-sensitive prostate cancer (mHSPC).
    • Design: Open-label, randomized, multicenter Phase III study. Patients were stratified based on disease extent and performance status.
    • Endpoints: Primary endpoint was Overall Survival (OS). Secondary endpoints included Progression-free Survival (PFS) and PSA response at 7 months.
    • Analysis: A stratified log-rank test was used for OS comparison, with a one-sided statistical significance threshold of P ≤ .022.
  • ELM-PC 5 Trial (mCRPC Setting) [3]:

    • Objective: To evaluate this compound plus prednisone versus placebo plus prednisone in men with metastatic castration-resistant prostate cancer (mCRPC) that had progressed after docetaxel chemotherapy.
    • Design: Double-blind, multicenter, randomized, placebo-controlled Phase III trial.
    • Endpoints: The primary endpoint was Overall Survival. The trial was unblinded early because this endpoint was not met.
  • NRG/RTOG 1115 Trial (High-Risk Localized Setting) [4]:

    • Objective: To determine if adding 24 months of this compound to standard care (dose-escalated radiation therapy and 24 months of ADT) would improve survival for men with high-risk, non-metastatic prostate cancer.
    • Design: Randomized Phase III trial.
    • Outcome: The trial was closed early due to the lack of efficacy of this compound in other settings and impaired drug tolerability.

Mechanism of Action and Trial Context

This compound's developmental rationale and trial outcomes are best understood through its intended mechanism and the competitive treatment landscape.

G AndrogenSynthesis Androgen Synthesis CYP17A1 Enzyme: CYP17A1 AndrogenSynthesis->CYP17A1 LyaseActivity 17,20-lyase activity CYP17A1->LyaseActivity HydroxylaseActivity 17α-hydroxylase activity CYP17A1->HydroxylaseActivity Testosterone Testosterone Production LyaseActivity->Testosterone Promotes Cortisol Cortisol Production HydroxylaseActivity->Cortisol Promotes This compound Drug: this compound This compound->LyaseActivity Selective Inhibition

The diagram above illustrates this compound's intended mechanism as a selective inhibitor of the 17,20-lyase activity of the CYP17A1 enzyme [3]. This targeted approach was designed to suppress testosterone production in the testes, adrenal glands, and prostate cancer cells more completely than standard ADT, while minimizing disruption to the cortisol synthesis pathway (mediated by 17α-hydroxylase) to reduce steroid-related side effects [1].

However, in the context of the evolving treatment landscape, the control groups in modern trials often benefited from subsequent life-prolonging therapies (e.g., other novel hormonal agents like enzalutamide), which likely diluted the potential observed OS benefit of this compound [1] [2]. Furthermore, despite its selective mechanism, this compound still required concomitant prednisone in many trials and was associated with a significantly higher rate of severe adverse events compared to control therapies [1].

Conclusion for Researchers

Current research and network meta-analyses indicate that other androgen receptor pathway inhibitors (ARPIs), particularly in combination regimens, have demonstrated superior efficacy and form the backbone of modern treatment for advanced prostate cancer [5] [6] [7].

References

Orteronel PSA progression time comparison

Author: Smolecule Technical Support Team. Date: February 2026

Orteronel PSA Progression Data

The data for this compound comes from a single-arm phase 1/2 clinical trial, which means it was studied without a direct comparison group within the trial. The results are as follows [1]:

  • Intervention: this compound (TAK-700) + Docetaxel-Prednisone (DP)
  • Reported Outcome: Median Time to PSA Progression
  • Result: 6.7 months

Comparative Landscape of mCRPC Treatments

A 2025 network meta-analysis provides a horizontal comparison of various first-line therapies for metastatic castration-resistant prostate cancer (mCRPCa). The table below summarizes the top-performing therapies for the "Time to PSA Progression" (TTPP) endpoint. Note that the this compound+DP regimen was not included in this analysis [2] [3].

Therapy Hazard Ratio (HR) for TTPP vs. Comparator SUCRA Value
Lutetium-177 (Lu177) + Androgen Receptor Inhibitor (ARI) HR: 0.07 (0.01, 0.87) 91%
PARP Inhibitor (PARPi) + ARI HR: 0.18 (0.03, 0.98) 84%
Androgen Receptor Inhibitor (ARI) HR: 0.31 (0.12, 0.79) 64%
PARP Inhibitor (PARPi) HR: 0.36 (0.15, 0.85) 57%
Docetaxel-based Chemotherapy HR: 0.45 (0.21, 0.96) 44%

> Note on Data: SUCRA (Surface under the Cumulative Ranking Curve) is a statistical measure used in meta-analyses to rank treatments. A higher SUCRA percentage (closer to 100%) indicates a higher probability of being the best treatment for that specific outcome [2] [3].

Experimental Protocol from Cited Studies

For the purpose of reproducibility, here is a summary of the key methodological details from the studies cited.

1. Network Meta-Analysis (2025) [2] [3]

  • Objective: To horizontally compare the therapeutic and adverse effects of all common first-line and second-line therapies for mCRPCa.
  • Search Strategy: A systematic review was conducted in four databases (PubMed, Web of Science, Embase, Cochrane Library) up to January 5, 2025.
  • Study Selection: Included 24 Randomized Controlled Trials (RCTs) involving 13,059 cases. The population was restricted to patients with mCRPCa.
  • Data Extraction & Analysis: Data on outcomes including overall survival, radiographic progression-free survival, and time to PSA progression were extracted and analyzed using network meta-analysis techniques in R and Stata.

2. This compound Phase 1/2 Study (2015) [1]

  • Objective: To evaluate the safety and efficacy of this compound plus Docetaxel-Prednisone in men with chemotherapy-naïve mCRPCa.
  • Study Design: Multi-phase clinical trial. Phase 1 determined the recommended dose of this compound (400 mg twice daily) for use with standard DP. Phase 2 evaluated this combination.
  • Key Efficacy Measures: PSA response rate (proportion of patients with a ≥50% decline in PSA), and time to PSA progression. Median time to PSA progression was calculated using Kaplan-Meier estimates.

Androgen Receptor Signaling Pathway

The following diagram illustrates the core androgen receptor signaling pathway, the key pathway targeted by many mCRPCa therapies, including ARIs. Dysregulations in this pathway are a primary driver of castration-resistant disease [4].

AR_Signaling_Pathway Androgen Receptor Signaling Pathway Androgens Androgens AR_Inactive AR (Inactive) Complexed with Hsp90 Androgens->AR_Inactive Binding AR_Active AR (Active) Dimerized AR_Inactive->AR_Active Hsp90 Dissociation Dimerization Translocation Translocation to Nucleus AR_Active->Translocation ARE Androgen Response Elements (ARE) Translocation->ARE Target_Genes Cell Proliferation & Survival Genes ARE->Target_Genes

Interpretation and Data Gaps

The available evidence indicates that combination therapies, particularly Lutetium-177 or a PARP inhibitor with an Androgen Receptor Inhibitor, are ranked highest for delaying PSA progression in the first-line mCRPCa setting [2] [3].

  • The 6.7-month result for this compound+DP comes from a smaller, single-arm study, making direct comparison to the network meta-analysis difficult [1].
  • This compound is an investigational drug that inhibits the 17,20-lyase enzyme, and its development status may explain the lack of recent comparative data [1].

For a definitive comparison, you would need to consult individual RCTs that directly compare the intervention of interest with a common control, which was beyond the scope of this search.

References

Orteronel phase III SWOG-1216 trial results

Author: Smolecule Technical Support Team. Date: February 2026

Trial Design & Patient Profile

The S1216 trial was a phase III, randomized, open-label study conducted across numerous centers in the United States [1].

  • Primary Objective: Comparison of Overall Survival (OS) [1].
  • Key Secondary Endpoints: Progression-free survival (PFS), PSA response at 7 months, and adverse event profile [1].
  • Interventions: Patients were randomized 1:1 to receive continuous ADT plus either Orteronel (300 mg orally twice daily) or bicalutamide (50 mg orally once daily) [1].
  • Patient Population: The analysis included 1,279 men with newly diagnosed metastatic hormone-sensitive prostate cancer. Key baseline characteristics were well-balanced between the two groups [1]. A summary of the patient profile is provided below:
Characteristic Summary for Enrolled Patients (N=1279)
Median Age 68 years
Disease Extent 49% had extensive disease
Stratification Factors Disease severity (minimal vs. extensive), performance status (0-1 vs. 2-3), and timing of ADT initiation (early vs. late induction)

Efficacy Outcomes

At a median follow-up of 4.9 years, the trial yielded the following key efficacy results [1]:

Efficacy Endpoint ADT + this compound ADT + Bicalutamide Hazard Ratio (HR) & P-value
Overall Survival (OS) 81.1 months 70.2 months HR 0.86 (95% CI, 0.72 to 1.02); P=0.040 (one-sided)
Progression-free Survival (PFS) 47.6 months 23.0 months HR 0.58 (95% CI, 0.51 to 0.67); P<0.0001
PSA ≤0.2 ng/mL at 7 mo 58.5% 30.5% P<0.0001

The diagram below summarizes the core design and primary outcome of the SWOG-1216 trial.

G Start Patients with mHSPC (N=1279) Randomize Randomized 1:1 Start->Randomize ArmA ADT + this compound (300 mg twice daily) Randomize->ArmA ArmB ADT + Bicalutamide (50 mg once daily) Randomize->ArmB Primary Primary Endpoint: Overall Survival (OS) ArmA->Primary ArmB->Primary Result Result: No Significant OS Improvement HR 0.86, P=0.040 Primary->Result

Safety Profile

The safety analysis revealed a different profile between the two treatment arms. The addition of this compound to ADT was associated with a higher incidence of severe adverse events compared to the control arm [1].

Safety Metric ADT + this compound ADT + Bicalutamide
Grade 3/4 Adverse Events 43% 14%

Mechanism of Action

This compound is a novel, non-steroidal inhibitor of CYP17A1, an enzyme crucial for androgen synthesis. Unlike abiraterone, which potently inhibits both the 17,20-lyase and 17α-hydroxylase activities of CYP17A1, this compound is a more selective inhibitor of 17,20-lyase. This activity suppresses the production of androgens (like DHEA and testosterone) in the testes, adrenal glands, and the tumor microenvironment, with a lesser impact on cortisol production [2]. The diagram below illustrates this targeted mechanism.

G Precursor Pregnenolone/ Progesterone CYP17 CYP17A1 Enzyme Precursor->CYP17 17α-Hydroxylase Activity CortisolPath 11-deoxycortisol (Cortisol Precursor) CYP17->CortisolPath  (Less Inhibited) AndrogenPath DHEA (Androgen Precursor) CYP17->AndrogenPath  17,20-Lyase Activity This compound This compound This compound->CYP17 Selectively Inhibits

Interpretation and Context

  • Extensive Post-Protocol Therapy: A majority of patients received life-prolonging treatments after their disease progressed. This included 77.4% in the control arm and 61.3% in the this compound arm [1].
  • Unexpectedly High Survival in Control Arm: The median OS of 70.2 months in the control arm was much higher than the 46 months seen in earlier similar trials [1].
  • Racial Disparities Analysis: A secondary analysis of the S1216 trial data showed that with equitable access to care within a clinical trial, both Black and White patients had similar progression-free and overall survival, suggesting that access to care may help reduce historical disparities in outcomes [3].

The SWOG-1216 trial demonstrated that while this compound was more effective than bicalutamide at delaying disease progression and achieving deep PSA responses, this did not translate into a statistically significant improvement in overall survival. The higher toxicity and the evolving treatment landscape for mHSPC, with the emergence of other more effective agents, ultimately limited the development and regulatory approval of this compound.

References

ELM-PC 5 Trial: Orteronel Efficacy & Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

Endpoint Category Specific Measure Orteronel + Prednisone Placebo + Prednisone Hazard Ratio (HR) / p-value
Overall Survival (OS) 17.0 months 15.2 months HR 0.886 (95% CI, 0.739 to 1.062); P = .190 [1]
Efficacy Outcomes Radiographic Progression-Free Survival (rPFS) 8.3 months 5.7 months HR 0.760 (95% CI, 0.653 to 0.885); P < .001 [1]
PSA response rate (≥ 50% decrease) 25% 10% P < .001 [1]
Time to PSA progression 5.5 months 2.9 months P < .001 [1]
Common Adverse Events (All Grades) Nausea 42% 26% -
Vomiting 36% 17% -
Fatigue 29% 23% -
Increased amylase 14% 2% -

Trial Design & Methodology

The ELM-PC 5 trial was a pivotal, Phase III, randomized, double-blind, multicenter study [1].

  • Patient Population: The trial enrolled 1,099 men with mCRPC whose disease had progressed during or after treatment with docetaxel-based chemotherapy [1].
  • Randomization & Dosing: Patients were randomly assigned in a 2:1 ratio to receive either:
    • Experimental Arm: this compound (400 mg) twice daily plus prednisone (5 mg) twice daily.
    • Control Arm: Placebo plus prednisone (5 mg) twice daily [1].
  • Stratification: The randomization was stratified by geographic region and baseline pain score [1].
  • Primary Endpoint: The pre-specified primary endpoint for the trial was Overall Survival (OS) [1].
  • Trial Discontinuation: The study was unblinded early after crossing a pre-specified futility boundary, meaning the data indicated it was unlikely to demonstrate a statistically significant survival benefit [1] [2].

Comparative Performance with Other Agents

Network meta-analyses of multiple randomized trials have provided indirect comparisons of this compound with other androgen receptor-targeting agents. The following table synthesizes these findings, showing how this compound was positioned relative to other drugs in its class.

Therapeutic Agent Overall Survival (HR vs. Control) Key Efficacy Findings Key Safety Findings
This compound HR 0.90 (95% CrI: 0.70–1.10) [3] Did not significantly improve OS; showed antitumor activity via rPFS and PSA response [1] Significantly associated with increased risk of adverse events like nausea, vomiting [1] [3]
Enzalutamide HR 0.71 (95% CrI: 0.54–0.89) [3] Ranked as the most efficacious for OS and PFS [3] AE rate not significantly different from control [3]
Abiraterone Acetate HR 0.78 (95% CrI: 0.61–0.98) [3] Second-most efficacious for OS; prolonged time to PSA progression [3] AE rate not significantly different from control [3]

The diagrams below illustrate the mechanism of this compound and the design of the ELM-PC 5 trial.

This compound Mechanism of Action

This compound Inhibits Androgen Synthesis AndrogenSynthesis Androgen Synthesis Pathway CYP17Enzyme CYP17 Enzyme (17,20-lyase) AndrogenSynthesis->CYP17Enzyme Testosterone Testosterone & Dihydrotestosterone (DHT) CYP17Enzyme->Testosterone Catalyzes ARSignaling Androgen Receptor (AR) Signaling & Tumor Growth Testosterone->ARSignaling Activates This compound This compound (TAK-700) This compound->CYP17Enzyme Reversible Inhibitor

ELM-PC 5 Trial Design

ELM-PC 5 Trial Patient Flow Population Men with mCRPC Post-Docetaxel (N=1,099) Randomization Randomization (2:1) Population->Randomization ArmA This compound + Prednisone (n=~733) Randomization->ArmA ArmB Placebo + Prednisone (n=~366) Randomization->ArmB PrimaryEndpoint Primary Endpoint: Overall Survival (OS) ArmA->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: rPFS, PSA Response ArmA->SecondaryEndpoints ArmB->PrimaryEndpoint ArmB->SecondaryEndpoints

Interpretation of Trial Outcomes

  • Primary Endpoint Failure: The lack of a statistically significant OS benefit was the definitive reason the ELM-PC 5 trial was considered negative and led to the discontinuation of this compound's development for advanced prostate cancer [2].
  • Secondary Endpoint Signals: Despite the OS result, improvements in rPFS and PSA response rates indicate that this compound did have biological activity against prostate cancer [1]. This suggests that the drug mechanism was valid, but the effect magnitude was insufficient to impact overall survival significantly in this patient population.
  • Indirect Comparisons: The network meta-analyses help contextualize this compound's performance. The data clearly show that both enzalutamide and abiraterone demonstrated stronger and more consistent OS benefits compared to this compound, which helped them gain regulatory approval and become standard treatments [3].

References

Clinical Comparison: Orteronel vs. Standard ADT

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key outcomes from the NRG/RTOG 1115 Phase 3 trial, which compared dose-escalated Radiation Therapy (RT) combined with standard ADT against the same RT combined with enhanced ADT that included Orteronel [1].

Feature This compound + RT & ADT (Enhanced Arm) Standard ADT + RT (Control Arm)
Therapy Rationale Addition of this compound (CYP17A1 inhibitor) for more complete androgen suppression [1] Standard androgen deprivation to castration levels [2]
Patient Population Men with high-risk prostate cancer (Gleason 9-10, PSA > 20, or clinical stage T2 or higher with Gleason ≥ 8) [1] Same as this compound arm [1]
Key Efficacy: Overall Survival No significant improvement (HR, 0.71; 95% CI, 0.39-1.32) [1] Reference group [1]
Key Efficacy: Biochemical Failure No significant difference (HR, 0.84; 95% CI, 0.47-1.51) [1] Reference group [1]
Treatment Toxicity (Grade 3+ AEs) 59.0% (5-year estimate); Significantly higher (HR, 2.32; 95% CI, 1.52-3.47) [1] 35.1% (5-year estimate) [1]
Drug Tolerance Poor; only 29% received ≥80% of planned dose [1] Not applicable
Impact on Quality of Life Transient negative impact on prostate cancer-specific QOL domains; minimal impact on other HRQOL measures [1] Reference group [1]

Experimental Protocol from NRG/RTOG 1115 Trial

For researchers designing similar studies, here are the detailed methodologies from the key clinical trial cited.

  • Trial Design: NRG/RTOG 1115 was a Phase 3, randomized, 1:1 study. Its initial purpose was to evaluate Overall Survival (OS). However, accrual was halted early after 231 eligible patients were randomized, due to the discontinuation of this compound's development. The trial was subsequently re-designed to focus on a composite biochemical failure endpoint [1].
  • Patient Population: The study enrolled men with high-risk prostate cancer, defined by at least one of the following criteria: Gleason score 9-10, prostate-specific antigen (PSA) level > 20 ng/mL, or clinical stage T2 or higher with a Gleason score ≥ 8 [1].
  • Treatment Regimens:
    • Control Arm: Received the standard of care, which was image-guided, dose-escalated radiation therapy (RT) to the prostate and pelvis (45 Gy using IMRT) plus a boost (either IMRT to 79.2 Gy or brachytherapy), along with 2 years of standard ADT [1].
    • Experimental Arm: Received the same RT regimen, plus 2 years of standard ADT, with the addition of 2 years of this compound [1].
  • Primary & Secondary Endpoints: The original primary endpoint was Overall Survival (OS). After early termination, the focus shifted to biochemical failure. Health-related quality of life (HRQOL) was a key secondary endpoint, measured using validated instruments like the EPIC, PROMIS fatigue, and EQ-5D questionnaires [1].
  • Statistical Analysis: The study reported hazard ratios (HR) with 95% confidence intervals (CI) for time-to-event outcomes like OS and biochemical failure. The cumulative incidence of adverse events was compared between arms using hazard ratios [1].

Mechanism of Action and Therapeutic Context

The diagram below illustrates the mechanism of this compound and how it compares to standard ADT within the androgen signaling pathway.

G AndrogenSynthesis Androgen Synthesis (in adrenal glands, tumor) CYP17A1 Enzyme: CYP17A1 AndrogenSynthesis->CYP17A1 Pathway Testosterone Testosterone CYP17A1->Testosterone Production AR Androgen Receptor (AR) Testosterone->AR Binds to ARSignaling AR Signaling Activation (Prostate Cancer Growth) AR->ARSignaling Activates ADT Standard ADT (GnRH Agonists/Antagonists) ADT->Testosterone Suppresses This compound This compound (CYP17A1 Inhibitor) This compound->CYP17A1 Inhibits

This mechanism aligns with other targeted approaches for advanced prostate cancer. The field has since moved toward other successful agents:

  • Second-Generation AR Inhibitors: Drugs like Enzalutamide, Apalutamide, and Darolutamide have shown significant efficacy in both castration-sensitive and castration-resistant prostate cancer. They work by directly targeting the androgen receptor itself, inhibiting multiple steps in the signaling pathway, such as nuclear translocation and DNA binding [2] [3].
  • Other CYP17A1 Inhibitors: Abiraterone acetate is another CYP17A1 inhibitor that, unlike this compound, has been widely adopted into clinical practice. It is used in combination with prednisone to treat various stages of prostate cancer and has a proven overall survival benefit [2] [3].

Interpretation and Research Implications

For your research and development work, this case highlights the importance of:

  • Balancing efficacy and toxicity when designing intensified therapy regimens.
  • The challenge of poor drug tolerance undermining the potential benefits of a therapeutic agent.
  • The success of alternative strategies, such as second-generation AR-directed therapies and other targeted agents, which have become cornerstone treatments [2] [3] [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

307.132076794 g/mol

Monoisotopic Mass

307.132076794 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UE5K2FNS92

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pharmacology

Orteronel is an orally bioavailable non-steroidal androgen synthesis inhibitor of steroid 17alpha-monooxygenase (17,20 lyase) with potential antiandrogen activity. TAK-700 binds to and inhibits the steroid 17alpha-monooxygenase in both the testes and adrenal glands, thereby inhibiting androgen production. This may decrease androgen-dependent growth signaling and may inhibit cell proliferation of androgen-dependent tumor cells. The cytochrome P450 enzyme CYP17A1 (P450C17), localized to the endoplasmic reticulum (ER), exhibits both 17alpha-hydroxylase and 17,20-lyase activities, and plays a key role in the steroidogenic pathway that produces steroidal hormones, such as progestins, mineralocorticoids, glucocorticoids, androgens, and estrogens.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP17 [HSA:1586] [KO:K00512]

Pictograms

Health Hazard

Health Hazard

Other CAS

566939-85-3

Wikipedia

Orteronel

Dates

Last modified: 08-15-2023
1: Zainuddin M, Vinod AB, Gurav SD, Police A, Kumar A, Mithra C, Dewang P, Kethiri RR, Mullangi R. Preclinical assessment of Orteronel(®), a CYP17A1 enzyme inhibitor in rats. Eur J Drug Metab Pharmacokinet. 2016 Feb;41(1):1-7. doi: 10.1007/s13318-014-0229-2. PubMed PMID: 25297456.
2: Goto A, Moriya Y, Takeuchi T, Mandai T, Tagawa Y, Kondo T, Asahi S. Pharmacokinetics and Urinary Excretion Mechanism of Orteronel (TAK-700), A Novel 17,20-Lyase Inhibitor, in Animals. Drug Res (Stuttg). 2016 Apr;66(4):217-22. doi: 10.1055/s-0035-1564118. PubMed PMID: 26418412.
3: Cathomas R, Crabb SJ, Mark M, Winterhalder R, Rothermundt C, Elliott T, von Burg P, Kenner H, Hayoz S, Vilei SB, Rauch D, Roggero E, Mohaupt MG, Bernhard J, Manetsch G, Gillessen S; Swiss Group for Clinical Cancer Research SAKK.. Orteronel Switch Maintenance Therapy in Metastatic Castration Resistant Prostate Cancer After First-Line Docetaxel: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial (SAKK 08/11). Prostate. 2016 Dec;76(16):1519-1527. doi: 10.1002/pros.23236. PubMed PMID: 27457964.
4: Lu C, Suri A, Shyu WC, Prakash S. Assessment of cytochrome P450-mediated drug-drug interaction potential of orteronel and exposure changes in patients with renal impairment using physiologically based pharmacokinetic modeling and simulation. Biopharm Drug Dispos. 2014 Dec;35(9):543-52. doi: 10.1002/bdd.1919. PubMed PMID: 25264242.
5: Petrylak DP, Gandhi JG, Clark WR, Heath E, Lin J, Oh WK, Agus DB, Carthon B, Moran S, Kong N, Suri A, Bargfrede M, Liu G. Phase 1/2 study of orteronel (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel-prednisone in metastatic castration-resistant prostate cancer. Invest New Drugs. 2015 Apr;33(2):397-408. doi: 10.1007/s10637-014-0199-x. PubMed PMID: 25556680; PubMed Central PMCID: PMC4390470.
6: Saad F, Fizazi K, Jinga V, Efstathiou E, Fong PC, Hart LL, Jones R, McDermott R, Wirth M, Suzuki K, MacLean DB, Wang L, Akaza H, Nelson J, Scher HI, Dreicer R, Webb IJ, de Wit R; ELM-PC 4 investigators.. Orteronel plus prednisone in patients with chemotherapy-naive metastatic castration-resistant prostate cancer (ELM-PC 4): a double-blind, multicentre, phase 3, randomised, placebo-controlled trial. Lancet Oncol. 2015 Mar;16(3):338-48. doi: 10.1016/S1470-2045(15)70027-6. PubMed PMID: 25701170.
7: Fizazi K, Jones R, Oudard S, Efstathiou E, Saad F, de Wit R, De Bono J, Cruz FM, Fountzilas G, Ulys A, Carcano F, Agarwal N, Agus D, Bellmunt J, Petrylak DP, Lee SY, Webb IJ, Tejura B, Borgstein N, Dreicer R. Phase III, randomized, double-blind, multicenter trial comparing orteronel (TAK-700) plus prednisone with placebo plus prednisone in patients with metastatic castration-resistant prostate cancer that has progressed during or after docetaxel-based therapy: ELM-PC 5. J Clin Oncol. 2015 Mar 1;33(7):723-31. doi: 10.1200/JCO.2014.56.5119. PubMed PMID: 25624429; PubMed Central PMCID: PMC4879718.
8: Suzuki K, Ozono S, Yamaguchi A, Koike H, Matsui H, Nagata M, Takubo T, Miyashita K, Matsushima T, Akaza H. A phase 1 multiple-dose study of orteronel in Japanese patients with castration-resistant prostate cancer. Cancer Chemother Pharmacol. 2015 Feb;75(2):373-80. doi: 10.1007/s00280-014-2654-y. PubMed PMID: 25537627; PubMed Central PMCID: PMC4305367.
9: Yamaoka M, Hara T, Araki H, Kaku T, Hitaka T, Tasaka A, Kusaka M. Effect of an investigational CYP17A1 inhibitor, orteronel (TAK-700), on estrogen- and corticoid-synthesis pathways in hypophysectomized female rats and on the serum estradiol levels in female cynomolgus monkeys. J Steroid Biochem Mol Biol. 2013 Nov;138:298-306. doi: 10.1016/j.jsbmb.2013.07.002. PubMed PMID: 23856460.
10: Suri A, Pusalkar S, Li Y, Prakash S. Absorption, Distribution, and Excretion of the Investigational Agent Orteronel (TAK-700) in Healthy Male Subjects: A Phase 1, Open-Label, Single-Dose Study. Clin Pharmacol Drug Dev. 2016 May;5(3):180-7. doi: 10.1002/cpdd.234. PubMed PMID: 27163496.
11: Van Hook K, Huang T, Alumkal JJ. Orteronel for the treatment of prostate cancer. Future Oncol. 2014 Apr;10(5):803-11. doi: 10.2217/fon.14.35. PubMed PMID: 24799061; PubMed Central PMCID: PMC4148348.
12: Hara T, Kouno J, Kaku T, Takeuchi T, Kusaka M, Tasaka A, Yamaoka M. Effect of a novel 17,20-lyase inhibitor, orteronel (TAK-700), on androgen synthesis in male rats. J Steroid Biochem Mol Biol. 2013 Mar;134:80-91. doi: 10.1016/j.jsbmb.2012.10.020. PubMed PMID: 23146910.
13: Suri A, Pham T, MacLean DB. A Phase 1, Randomized, Single-Dose Crossover Pharmacokinetic Study to Investigate the Effect of Food Intake on Absorption of Orteronel (TAK-700) in Healthy Male Subjects. Clin Pharmacol Drug Dev. 2016 May;5(3):188-95. doi: 10.1002/cpdd.233. PubMed PMID: 27163497.
14: Kumar A, S VK, Gurav S, Zainuddin M, Dewang P, Kethiri RR, Rajagopal S, Mullangi R. Development and validation of an RP-HPLC method for the quantitation of Orteronel (TAK-700), a CYP17A1 enzyme inhibitor, in rat plasma and its application to a pharmacokinetic study. Biomed Chromatogr. 2013 Dec;27(12):1590-4. doi: 10.1002/bmc.2964. PubMed PMID: 23788266.
15: Rampurwala M, Wisinski KB, Burkard ME, Ehsani S, O'Regan RM, Carmichael L, Kim K, Kolesar J, Tevaarwerk AJ. Phase 1b study of orteronel in postmenopausal women with hormone-receptor positive (HR+) metastatic breast cancer. Invest New Drugs. 2016 Nov 8. [Epub ahead of print] PubMed PMID: 27826831.
16: Hussain M, Corn PG, Michaelson MD, Hammers HJ, Alumkal JJ, Ryan CJ, Bruce JY, Moran S, Lee SY, Lin HM, George DJ; Prostate Cancer Clinical Trials Consortium, a program of the Department of Defense Prostate Cancer Research Program and the Prostate Cancer Foundation.. Phase II study of single-agent orteronel (TAK-700) in patients with nonmetastatic castration-resistant prostate cancer and rising prostate-specific antigen. Clin Cancer Res. 2014 Aug 15;20(16):4218-27. doi: 10.1158/1078-0432.CCR-14-0356. PubMed PMID: 24965748.
17: Yamaoka M, Hara T, Hitaka T, Kaku T, Takeuchi T, Takahashi J, Asahi S, Miki H, Tasaka A, Kusaka M. Orteronel (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys. J Steroid Biochem Mol Biol. 2012 Apr;129(3-5):115-28. doi: 10.1016/j.jsbmb.2012.01.001. PubMed PMID: 22249003.
18: Dreicer R, MacLean D, Suri A, Stadler WM, Shevrin D, Hart L, MacVicar GR, Hamid O, Hainsworth J, Gross ME, Shi Y, Webb IJ, Agus DB. Phase I/II trial of orteronel (TAK-700)--an investigational 17,20-lyase inhibitor--in patients with metastatic castration-resistant prostate cancer. Clin Cancer Res. 2014 Mar 1;20(5):1335-44. doi: 10.1158/1078-0432.CCR-13-2436. PubMed PMID: 24418642.
19: Gurav S, Police A, Zainuddin M, Farooqui JH, Reddy G K, Kethiri RR, Rajagopal S, Mullangi R. Development and validation of a highly sensitive LC-ESI-MS/MS method for the determination of Orteronel® (TAK-700) in rat plasma: application to a pharmacokinetic study. Bioanalysis. 2012 Jun;4(12):1471-80. doi: 10.4155/bio.12.107. PubMed PMID: 22793031.
20: Zhu H, Garcia JA. Targeting the adrenal gland in castration-resistant prostate cancer: a case for orteronel, a selective CYP-17 17,20-lyase inhibitor. Curr Oncol Rep. 2013 Apr;15(2):105-12. doi: 10.1007/s11912-013-0300-1. Review. PubMed PMID: 23371447.

Explore Compound Types